molecular formula C66H106CaO10 B087740 Tocopherol calcium succinate CAS No. 14638-18-7

Tocopherol calcium succinate

Cat. No.: B087740
CAS No.: 14638-18-7
M. Wt: 1099.6 g/mol
InChI Key: QEKBRBCVWVLFHH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tocopherol calcium succinate is a tocol.
A natural tocopherol and one of the most potent antioxidant tocopherols. It exhibits antioxidant activity by virtue of the phenolic hydrogen on the 2H-1-benzopyran-6-ol nucleus. It has four methyl groups on the 6-chromanol nucleus. The natural d form of alpha-tocopherol is more active than its synthetic dl-alpha-tocopherol racemic mixture.

Properties

IUPAC Name

calcium;4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKBRBCVWVLFHH-QAKUKHITSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H106CaO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1099.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14464-85-8, 14638-18-7
Record name Tocopherol calcium succinate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Tocopherol calcium succinate, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014638187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVK87L5TNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-TOCOPHEROL CALCIUM SUCCINATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5A1374A6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Tocopherol calcium succinate?

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Tocopherol Calcium Succinate (B1194679), a synthetic derivative of vitamin E. The document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies, and explores its biological significance, particularly its role in cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Chemical Identity and Structure

Tocopherol Calcium Succinate is the calcium salt of alpha-tocopheryl succinate. It consists of a calcium cation (Ca²⁺) ionically bonded to two alpha-tocopheryl succinate anions. Each anion is comprised of the chromanol ring of alpha-tocopherol (B171835) ester-linked to a succinate molecule.

The IUPAC name for this compound is calcium bis(4-oxo-4-[[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl]oxy]butanoate)[1]. It is classified as a tocol[1].

Chemical Structure:

G cluster_tocopherol This compound Structure structure

Caption: 2D structure of this compound.

Physicochemical Properties

This compound presents as a white to yellowish-white, odorless powder.[2] Its lipophilic nature, derived from the long phytyl tail of the tocopherol moiety, dictates its solubility profile. Key quantitative properties are summarized below.

PropertyValueReference(s)
Molecular Formula C₆₆H₁₀₆CaO₁₀[1][3]
Molecular Weight 1099.62 g/mol [3][4]
Exact Mass 1098.7411904 Da[1][5]
CAS Number 14638-18-7, 14464-85-8[1][3]
Appearance White to yellowish-white powder[2]
Solubility Practically insoluble in water, ethanol, and acetone; Freely soluble in chloroform (B151607) and carbon tetrachloride.[2]
Boiling Point 625.8 °C at 760 mmHg[4][6]
Flash Point 187 °C[4][6]
Optical Activity Optically inactive for the dl-α form.[2]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the esterification of α-tocopherol followed by salt formation. A general workflow is outlined below.

Workflow for Synthesis:

G start α-Tocopherol + Succinic Anhydride (B1165640) esterification Esterification (Base Catalyst) start->esterification intermediate α-Tocopheryl Succinic Acid (TSA) esterification->intermediate reaction Reaction with Calcium Base (e.g., Ca(OH)₂, CaO) intermediate->reaction product Tocopherol Calcium Succinate reaction->product calcium_base Calcium Hydroxide (B78521) or Calcium Acetate calcium_base->reaction solvent Solvent (e.g., Methanol) solvent->reaction purification Filtration & Purification product->purification final_product High-Purity Final Product purification->final_product

Caption: General synthesis workflow for this compound.

Methodology:

  • Esterification: Alpha-tocopherol is reacted with succinic anhydride in the presence of a base catalyst to form the intermediate, d-α-tocopheryl succinic acid (TSA).[7]

  • Salt Formation: The resulting TSA is then dissolved in a suitable solvent, typically a C1-C4 alcohol such as methanol (B129727).[7] An equivalent excess of a calcium compound, such as calcium hydroxide, calcium oxide, or calcium acetate, is added to the solution.[7][8]

  • Reaction Conditions: The reaction is carried out at a temperature between 50 and 70 °C with stirring.[7] The use of calcium hydroxide or calcium oxide can result in near-quantitative yields.[7]

  • Purification: The precipitated this compound is collected by filtration, washed with the solvent (e.g., methanol), and dried under reduced pressure to yield a high-purity white powder.[8] A patent describes a method that can yield purities of 99.9% or more.[9]

Identification by Infrared (IR) Spectrophotometry: The identity of this compound can be confirmed by comparing its infrared absorption spectrum with a reference spectrum. The analysis is typically performed using the liquid film method on a solution of the compound.[2]

Purity and Assay by High-Performance Liquid Chromatography (HPLC): A common method for determining the purity and assay of tocopherol derivatives involves reverse-phase HPLC.

  • Column: Octadecylsilanized silica (B1680970) gel column (C18), approximately 4 mm in diameter and 15-30 cm in length, with 5-10 µm particle size.[2]

  • Mobile Phase: A mixture of methanol and water, often in a ratio of 49:1.[2] For the related tocopherol succinate, a mobile phase of methanol, water, and acetic acid (97:2:1) has also been described.[2]

  • Detection: UV detection at a wavelength of 284 nm.[2]

  • Quantification: The concentration is determined by comparing the peak area of the sample to that of a certified reference standard.

Biological Activity and Signaling Pathways

This compound, as a synthetic form of vitamin E, exhibits biological activities that are of interest in pharmacology and drug development. It has been shown to inhibit cell growth and may play a role in cancer prevention by targeting specific signaling pathways.[3]

One of the key mechanisms identified is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades that promote cell proliferation, survival, and migration.

EGFR Signaling Pathway Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds TCS Tocopherol Calcium Succinate TCS->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by this compound.

By binding to the Epidermal Growth Factor Receptor, this compound can inhibit tumor cell proliferation.[3] This action blocks the downstream RAS/RAF/MEK/ERK signaling cascade, which is crucial for cell growth and division. The parent compound, α-tocopherol succinate, is also recognized as a potent antineoplastic agent that can induce apoptosis (programmed cell death) in cancer cells and may interact with Protein Kinase C (PKC), another important family of signaling proteins.[10][11]

Conclusion

This compound is a well-characterized synthetic vitamin E derivative with defined physicochemical properties. Standardized protocols for its synthesis and analysis ensure high purity for research and potential therapeutic applications. Its biological activity, particularly the inhibition of the EGFR signaling pathway, highlights its potential as an anti-proliferative agent, warranting further investigation by researchers in oncology and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Tocopherol Calcium Succinate for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tocopherol Calcium Succinate (B1194679), a stable, powdered form of Vitamin E, for research and development purposes. This document details the chemical processes, experimental protocols, and purification methodologies, supported by quantitative data and visual workflows to ensure clarity and reproducibility in a laboratory setting.

Introduction

Tocopherol Calcium Succinate is the calcium salt of the succinic acid ester of tocopherol (Vitamin E). The conversion of oily tocopherol into a crystalline powder enhances its stability and handling properties, making it particularly suitable for formulation studies and as a research chemical in various biological investigations.[1] Its precursor, α-tocopherol succinate, has been noted for its potential in cancer research, acting as a pro-apoptotic agent in various cancer cell lines. This guide will focus on the chemical synthesis and purification of this compound, providing a foundation for its preparation in a research environment.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the esterification of α-tocopherol with succinic anhydride (B1165640) to form α-tocopherol succinate. The second step is the conversion of the succinate ester to its calcium salt.

Step 1: Synthesis of α-Tocopherol Succinate

The formation of α-tocopherol succinate is an esterification reaction where the hydroxyl group of tocopherol reacts with succinic anhydride. This reaction is often catalyzed by a base.

Reaction Scheme:

α-Tocopherol + Succinic Anhydride → α-Tocopherol Succinate

Step 2: Synthesis of this compound

The α-tocopherol succinate is then reacted with a calcium salt, such as calcium acetate (B1210297) or calcium hydroxide (B78521), to yield this compound.[1][2]

Reaction Scheme:

2 α-Tocopherol Succinate + Ca(OH)₂ → this compound + 2 H₂O

or

2 α-Tocopherol Succinate + Ca(CH₃COO)₂ → this compound + 2 CH₃COOH

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound, based on established methodologies.

Synthesis of α-Tocopherol Succinate (Precursor)

This protocol describes the synthesis of the intermediate, α-tocopherol succinate.

Materials:

  • α-Tocopherol

  • Succinic anhydride

  • Pyridine (B92270) (or another suitable base)

  • An inert solvent (e.g., toluene)

  • Hydrochloric acid (5% aqueous solution)

  • Ether

  • Anhydrous sodium sulfate (B86663)

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve α-tocopherol and succinic anhydride in pyridine under a nitrogen atmosphere.

  • Heat the reaction mixture at 80°C for approximately 3 hours.

  • Allow the mixture to cool and stand overnight at 5°C.

  • Add ether to the reaction mixture to precipitate the product.

  • Wash the ether solution with a 5% aqueous hydrochloric acid solution to remove the pyridine, followed by washing with water.

  • Dry the ether solution over anhydrous sodium sulfate and then remove the solvent by evaporation.

  • The resulting crude α-tocopherol succinate can be purified by crystallization from petroleum ether.

Synthesis of this compound

This protocol details the conversion of α-tocopherol succinate to its calcium salt.

Materials:

  • α-Tocopherol succinic acid (TSA)

  • Calcium hydroxide or Calcium acetate

  • Methanol (B129727)

Procedure using Calcium Hydroxide:

  • Charge a three-neck round-bottom flask with α-tocopherol succinic acid, calcium hydroxide, and methanol.[2]

  • Stir the mixture at 300 rpm and heat to 60°C.[2]

  • Maintain the reaction temperature at approximately 60°C for about two hours.[2]

  • After two hours, cool the reactor to room temperature.[2]

  • The solid product is then collected by filtration.[2]

Procedure using Calcium Acetate:

  • Dissolve α-tocopherol acid succinate in methanol.[1]

  • Separately, prepare a solution of calcium acetate in water or a methanol-water mixture.[1]

  • While stirring the tocopherol succinate solution vigorously at room temperature, gradually add the calcium acetate solution dropwise over approximately 1.5 hours.[1]

  • Continue stirring for an additional 30 minutes after the addition is complete.[1]

  • The resulting white precipitate of this compound is collected by filtration.[1]

Purification of this compound

Purification is crucial to obtain a high-purity product suitable for research. The primary method for purifying this compound is crystallization followed by washing and drying.

Materials:

  • Crude this compound

  • Methanol

Procedure:

  • The precipitated this compound is collected by filtration.[1]

  • The collected solid is washed with methanol to remove unreacted starting materials and byproducts.[1]

  • The washed product is then dried under vacuum at a temperature below 100°C to avoid discoloration.[2]

Quantitative Data Summary

The following table summarizes quantitative data from various synthesis and purification experiments for this compound.

ParameterMethod 1 (Calcium Acetate)Method 2 (Calcium Hydroxide)
Reactants α-Tocopherol acid succinate, Calcium acetateα-Tocopherol succinic acid, Calcium hydroxide
Solvent Methanol, WaterMethanol
Reaction Temp. Room Temperature60°C
Reaction Time ~2 hours2 hours
Purity 97.7% - 98.9%[1]Not explicitly stated, but yields are "near quantitative"[2]
Yield High Yield[1]Near quantitative[2]

Characterization Techniques

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reversed-phase C18 column with a mobile phase of methanol and water is commonly used.[3]

  • Infrared Spectroscopy (IR): To confirm the presence of characteristic functional groups in the molecule.

  • Calcium Analysis: To determine the calcium content of the salt.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Salt Formation cluster_purification Purification Tocopherol α-Tocopherol Esterification Esterification (Base Catalyst) Tocopherol->Esterification SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Esterification TocopherolSuccinate α-Tocopherol Succinate Esterification->TocopherolSuccinate SaltFormation Salt Formation (in Methanol) TocopherolSuccinate->SaltFormation CalciumSource Calcium Source (e.g., Ca(OH)₂ or Ca(OAc)₂) CalciumSource->SaltFormation CrudeProduct Crude Tocopherol Calcium Succinate SaltFormation->CrudeProduct Filtration Filtration CrudeProduct->Filtration Washing Washing (with Methanol) Filtration->Washing Drying Vacuum Drying Washing->Drying PureProduct Pure Tocopherol Calcium Succinate Drying->PureProduct Apoptosis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FasR Fas Receptor (FasR) Caspase9 Caspase-9 FasR->Caspase9 Activates PI3K PI3K AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits (Phosphorylation) Bax Bax Bcl2->Bax Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis VES α-Tocopherol Succinate (VES) VES->FasR Upregulates VES->PI3K Inhibits

References

Solubility Profile of Tocopherol Calcium Succinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of Tocopherol Calcium Succinate (B1194679) in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available data to facilitate the use of this compound in experimental settings.

Executive Summary

Tocopherol Calcium Succinate, a calcium salt of a tocopherol succinate, is a derivative of Vitamin E. Understanding its solubility is critical for the formulation of delivery systems, in vitro and in vivo testing, and various analytical procedures. This guide summarizes the qualitative and quantitative solubility of this compound and its closely related acid form, D-α-Tocopherol Succinate, providing a clear reference for laboratory work.

Solubility Data

The solubility of this compound and its acid form varies significantly across different solvents, reflecting its lipophilic nature. The following table summarizes the available solubility data from official monographs and scientific literature.

SolventCompoundSolubility ClassificationQuantitative DataCitation
WaterThis compoundPractically Insoluble-[1]
WaterD-α-Tocopherol SuccinatePractically InsolubleInsoluble[2][3][4][5][6]
Ethanol (95%)This compoundPractically Insoluble-[1]
Anhydrous EthanolD-α-Tocopherol SuccinateSoluble25 mg/mL (47.1 mM)[2][3][4][5][6]
ChloroformThis compoundFreely Soluble-[1]
ChloroformD-α-Tocopherol SuccinateSoluble50 mg/mL
Carbon TetrachlorideThis compoundFreely Soluble-[1]
AcetoneThis compoundPractically Insoluble-[1]
AcetoneD-α-Tocopherol SuccinateSoluble-[2][3][4][5]
Methylene ChlorideD-α-Tocopherol SuccinateVery Soluble-[2][3][4][5]
Acetic Acid (100%)This compoundSolubleDissolves, but may become turbid upon standing[1]
Dimethyl Sulfoxide (DMSO)D-α-Tocopherol SuccinateSoluble100 mg/mL (188.4 mM)[6]
EtherD-α-Tocopherol SuccinateSoluble-
Vegetable OilsD-α-Tocopherol SuccinateSoluble-

Experimental Protocols

While specific quantitative solubility studies for this compound are not widely published, a general protocol for determining solubility in common laboratory solvents can be established. The following outlines a standard procedure.

Materials
  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, chloroform)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or shaker can be used.

  • Separation of Undissolved Solute:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved this compound using a validated HPLC method.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or molarity.

A patent for the synthesis of this compound also provides a method for its preparation and subsequent analysis, which involves dissolving the compound in methanol (B129727) during the reaction and later analyzing it via infrared spectrometry and calcium analysis.[7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound such as this compound.

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_result Result A Weigh excess Tocopherol Calcium Succinate B Add to known volume of solvent A->B D Centrifuge to pellet undissolved solid C Equilibrate at constant temperature (e.g., 24h) B->C C->D E Withdraw supernatant D->E G Quantify concentration (e.g., HPLC) F Dilute for analysis E->F F->G H Calculate and report solubility (mg/mL) G->H

References

A Technical Guide to the Comparative Bioavailability of Tocopherol Calcium Succinate and Alpha-Tocopherol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E, an essential fat-soluble nutrient, comprises a group of eight related compounds, with alpha-tocopherol (B171835) (α-T) being the most biologically active form in humans. Its primary role is as a potent antioxidant, protecting cell membranes from oxidative damage. For use in supplements and pharmaceutical formulations, α-T is often esterified to enhance its stability. Common esters include α-tocopheryl acetate (B1210297) and α-tocopheryl succinate (B1194679).

Alpha-tocopheryl succinate (α-TOS) has garnered significant interest for its pro-apoptotic activities in cancer cells, a function distinct from the antioxidant properties of α-T.[1] Tocopherol calcium succinate is a salt of the succinate ester, developed to improve formulation properties such as stability.[2][3] Understanding the bioavailability of these forms is critical for predicting their physiological effects and optimizing therapeutic strategies. Bioavailability dictates the fraction of an administered dose that reaches systemic circulation, thereby becoming available for metabolic processes or action at target sites.

This technical guide provides an in-depth comparison of the bioavailability of this compound and alpha-tocopherol, detailing the underlying mechanisms of absorption, summarizing quantitative data from key studies, outlining experimental protocols for bioavailability assessment, and illustrating relevant cellular signaling pathways.

Mechanism of Vitamin E Absorption and Metabolism

The absorption of all forms of vitamin E is intrinsically linked to fat digestion and absorption. Esterified forms, such as tocopheryl succinate (released from this compound) and tocopheryl acetate, must first undergo hydrolysis to release free tocopherol to be absorbed by enterocytes.

Key Steps in Absorption:

  • Hydrolysis: In the intestinal lumen, pancreatic and duodenal carboxyl ester hydrolases cleave the ester bond of tocopheryl succinate to yield free α-tocopherol and succinic acid. The efficiency of this step can be a rate-limiting factor in the overall bioavailability.[4][5]

  • Micellar Solubilization: Bile salts emulsify the liberated α-tocopherol along with other dietary lipids into mixed micelles.

  • Enterocyte Uptake: The micelles traffic the α-tocopherol to the brush border of the intestinal enterocytes, where it is absorbed. Several proteins, including SR-BI, ABCA1, and NPC1L1, are implicated in this process.[6]

  • Chylomicron Packaging: Inside the enterocyte, α-tocopherol is packaged into chylomicrons, which are large lipoprotein particles.

  • Lymphatic Transport: Chylomicrons are secreted into the lymphatic system and eventually enter the bloodstream.[7]

  • Hepatic Processing: Chylomicron remnants are taken up by the liver. In hepatocytes, the α-tocopherol transfer protein (α-TTP) preferentially binds to the RRR-α-tocopherol stereoisomer and incorporates it into nascent very-low-density lipoproteins (VLDL) for secretion back into the circulation and delivery to peripheral tissues.[7] Other forms of vitamin E are largely metabolized and excreted.

Any intact α-TOS that is absorbed can be hydrolyzed to α-tocopherol in the liver, effectively converting a pro-vitamin with pro-apoptotic activity into the active antioxidant vitamin.[8]

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation TCS Tocopherol Calcium Succinate TOS Tocopheryl Succinate TCS->TOS Dissolution aT_lumen Alpha-Tocopherol (Free) TOS->aT_lumen Hydrolysis Micelle Mixed Micelles aT_lumen->Micelle aT_cell Alpha-Tocopherol Micelle->aT_cell Uptake Bile Bile Salts Bile->Micelle Fat Dietary Fat Fat->Micelle Esterase Carboxyl Ester Hydrolase Esterase->TOS Chylo Chylomicrons aT_cell->Chylo Packaging Lymph Lymphatic System Chylo->Lymph Blood Bloodstream Lymph->Blood Liver Liver (α-TTP) Blood->Liver Tissues Peripheral Tissues Blood->Tissues VLDL VLDL Liver->VLDL Secretion VLDL->Blood

Caption: General pathway of Vitamin E absorption and metabolism.

Comparative Bioavailability Data

Direct comparative studies on this compound versus α-tocopherol are scarce. The bioavailability of the calcium salt is predicated on the absorption of its α-tocopheryl succinate component. Therefore, this section summarizes data comparing α-tocopherol with its succinate and acetate esters.

Human Studies

Studies in humans suggest that the bioavailability of RRR-α-tocopherol from its succinate and acetate esters is comparable to that of free RRR-α-tocopherol, indicating efficient hydrolysis in the human gut.

Vitamin E Form Study Design Key Bioavailability Findings Reference
RRR-α-tocopheryl acetate vs. RRR-α-tocopheryl succinateCrossover study; equimolar oral mixtureNo significant difference in the extent of absorption. A ratio of 1.0 was found for relative bioavailability parameters in plasma.[9]
RRR-α-tocopherol vs. RRR-α-tocopheryl acetateCrossover study; equimolar oral mixtureAbsorbed at similar rates with comparable extent of absorption.[9]
Deuterated RRR- vs. all-rac-α-tocopheryl acetateNon-competitive uptake in smokers and non-smokersBioavailability ratio of natural (RRR) to synthetic (all-rac) was found to be approximately 1.3:1 in non-smokers.[10]
Animal Studies

Animal studies, particularly in avian species, have shown lower bioavailability for the succinate ester compared to the acetate ester, suggesting potential species-specific differences in esterase activity.

Vitamin E Form Animal Model Key Bioavailability Findings Reference
all-rac-α-tocopheryl succinate vs. all-rac-α-tocopheryl acetateBroiler chickensApparent absorption coefficient was significantly lower for the succinate ester (58.0%) compared to the acetate ester (70.8%). Succinate was utilized only 69-76% as efficiently as acetate based on plasma and tissue levels.[5][11]
RRR-α-tocopheryl succinate vs. all-rac-α-tocopheryl acetateRed drum fishThe succinate ester was found to be a less bioavailable source of vitamin E.[12]
α-tocopherol vs. α-tocopheryl acetateBroiler chickensBased on linear regression, the relative efficiency of T-Ac to raise tissue levels compared to T was 0.24 to 0.37, suggesting free tocopherol is more bioavailable, though less stable.[4]
In Vitro Cell Culture Studies

Studies using the Caco-2 human intestinal cell line provide mechanistic insights, suggesting that at the cellular level, free tocopherol is transported more efficiently than its esters.

Vitamin E Form Model Key Bioavailability Findings Reference
α-tocopherol vs. α-tocopheryl acetate (TAC) vs. α-tocopheryl polyethylene (B3416737) glycol succinate (TPGS)Caco-2 TC7 cellsAt equivalent apical concentrations, the percentage of tocopherol secreted at the basolateral side was greatest for free α-T (1.45%), intermediate for TAC (0.99%), and significantly lower for TPGS (0.15%).[13][14][15][16]

Experimental Protocols for Bioavailability Assessment

The gold standard for determining vitamin E bioavailability involves the use of stable isotope-labeled forms of tocopherol, which allows the administered dose to be distinguished from endogenous vitamin E stores.

Generalized Protocol for a Human Pharmacokinetic Study

This protocol outlines the key steps for a crossover, double-blind study to compare the bioavailability of two vitamin E formulations.

  • Subject Recruitment:

    • Recruit healthy, non-smoking adult volunteers.

    • Screen for inclusion/exclusion criteria (e.g., no use of vitamin E supplements, normal lipid profiles).

    • Obtain informed consent.

  • Study Design:

    • Employ a randomized, crossover design with a sufficient washout period (e.g., 4-12 weeks) between treatments.[10]

    • Treatments could consist of oral administration of encapsulated deuterium-labeled (e.g., d₆)-RRR-α-tocopherol and d₃-RRR-α-tocopheryl succinate.

  • Administration and Sample Collection:

    • Subjects fast overnight prior to administration.

    • Administer the encapsulated vitamin E form with a standardized meal containing a controlled amount of fat.[7]

    • Collect baseline (t=0) blood samples in EDTA-coated tubes.

    • Collect serial blood samples at regular intervals post-administration (e.g., 2, 4, 6, 8, 12, 24, 48, 72 hours).[17]

    • For excretion studies, collect all urine and feces for a specified period (e.g., 72 hours).[7]

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma, urine, and fecal homogenates at -80°C until analysis.

    • For plasma analysis, add an internal standard (e.g., a different deuterated tocopherol) and an antioxidant like BHT.

    • Perform lipid extraction using a solvent system (e.g., hexane/isopropanol).[7]

  • Analytical Method:

    • Analyze extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification of the labeled tocopherol.[7][18]

    • HPLC with a UV or fluorescence detector can be used, but LC-MS/MS is preferred for distinguishing between isotopes.[18]

  • Data Analysis:

    • Calculate pharmacokinetic parameters from the plasma concentration-time curve, including:

      • Cₘₐₓ: Maximum plasma concentration.

      • Tₘₐₓ: Time to reach Cₘₐₓ.

      • AUC: Area under the curve, representing total drug exposure over time.

    • Relative bioavailability (F) is calculated as: F = (AUCtest / AUCref) × (Doseref / Dosetest).

G Recruit Subject Recruitment (Screening & Consent) Baseline Baseline Sampling (t=0 blood draw) Recruit->Baseline Admin Oral Administration (Labeled Vitamin E + Standardized Meal) Baseline->Admin Serial Serial Sampling (Blood, Urine, Feces over 72h) Admin->Serial Process Sample Processing (Centrifugation, Extraction, Internal Standard) Serial->Process Analyze LC-MS/MS Analysis (Quantification of Labeled Tocopherol) Process->Analyze PK Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) Analyze->PK Result Determine Relative Bioavailability PK->Result

Caption: Experimental workflow for a human vitamin E bioavailability study.

Signaling Pathways of Alpha-Tocopheryl Succinate (α-TOS)

Unlike α-tocopherol, which primarily functions as an antioxidant, α-TOS exhibits distinct biological activities, particularly the induction of apoptosis in cancer cells. This is achieved through the modulation of specific signaling pathways, often initiated by its interaction with cellular membranes and mitochondria.

Pro-Apoptotic Signaling via PKC Inhibition

α-TOS can induce apoptosis by destabilizing mitochondria. This effect is amplified through a signaling cascade that involves the inhibition of Protein Kinase C (PKC).

  • PP2A Activation: The α-tocopheryl moiety of α-TOS activates Protein Phosphatase 2A (PP2A).[1][19]

  • PKC Inhibition: Activated PP2A dephosphorylates and thereby inhibits Protein Kinase C alpha (PKCα).[19]

  • Bcl-2 Dephosphorylation: Inhibition of PKC leads to the hypophosphorylation of the anti-apoptotic protein Bcl-2.

  • Mitochondrial Destabilization: Dephosphorylated Bcl-2 is less effective at preventing apoptosis, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1][19]

G aTOS α-Tocopheryl Succinate (α-TOS) PP2A PP2A aTOS->PP2A Activates PKCa PKCα PP2A->PKCa Inhibits (Dephosphorylates) Bcl2 Bcl-2 (Anti-apoptotic) PKCa->Bcl2 Phosphorylates (Maintains active form) Mito Mitochondrial Destabilization PKCa->Mito Prevents Destabilization (via Bcl-2) Bcl2->Mito Inhibits Apop Apoptosis Mito->Apop Initiates

Caption: Pro-apoptotic signaling pathway of α-TOS via PKC inhibition.
Suppression of NF-κB Survival Pathway

α-TOS can also sensitize cancer cells to apoptosis by suppressing the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a transcription factor that controls the expression of many pro-survival genes.[1][20]

  • Inhibition of NF-κB Activation: α-TOS prevents the activation of NF-κB, which can be triggered by stimuli like TRAIL (TNF-related apoptosis-inducing ligand).[1][20]

  • Caspase-3 Activation: Pro-apoptotic signaling initiated by α-TOS leads to the activation of caspase-3.

  • Cleavage of p65: Activated caspase-3 can cleave the p65 subunit of NF-κB, further ensuring its inactivation.[1]

  • Enhanced Apoptosis: By suppressing this key survival pathway, α-TOS lowers the threshold for apoptosis induction by other agents, such as TRAIL.[20]

G aTOS α-Tocopheryl Succinate (α-TOS) NFkB_act NF-κB Activation aTOS->NFkB_act Suppresses Casp3 Caspase-3 Activation aTOS->Casp3 Induces TRAIL TRAIL TRAIL->NFkB_act Activates Survival Pro-Survival Gene Expression NFkB_act->Survival Promotes p65 p65 Subunit p65->NFkB_act is part of Apoptosis Apoptosis Survival->Apoptosis Inhibits Casp3->p65 Cleaves Casp3->Apoptosis Executes

Caption: Suppression of the NF-κB survival pathway by α-TOS.

Conclusion

The bioavailability of this compound is dependent on the in vivo hydrolysis of the succinate ester to free α-tocopherol. Human studies indicate that this hydrolysis is efficient, resulting in a bioavailability for the succinate ester that is comparable to that of free α-tocopherol. However, data from animal and in vitro models suggest that the bioavailability of the succinate form may be lower than that of the acetate ester or free tocopherol, highlighting the complexity and potential for species-specific differences in digestive and absorptive processes.

While α-tocopherol's primary role is defined by its antioxidant capacity, α-tocopheryl succinate possesses unique pro-apoptotic signaling activities that make it a compound of interest for cancer research. The dual potential of α-TOS—acting as a pro-apoptotic agent systemically before being converted to the antioxidant α-tocopherol in the liver—presents a novel paradigm for drug development.

For drug development professionals and researchers, it is crucial to recognize that while this compound offers formulation advantages, its ultimate biological effect is a function of its absorption profile and subsequent metabolic conversion. Further direct, comparative pharmacokinetic studies in humans are warranted to definitively establish the bioavailability of this compound relative to other forms of vitamin E.

References

An In-Depth Technical Guide to the In Vivo Stability and Metabolism of Tocopherol Calcium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability and metabolism of Tocopherol Calcium Succinate (B1194679). The content is curated for professionals in research and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of metabolic and signaling pathways.

Introduction

Tocopherol succinate, a derivative of vitamin E, has garnered significant interest for its potential therapeutic applications, particularly in oncology. Unlike its parent compound, α-tocopherol, which primarily functions as an antioxidant, α-tocopheryl succinate (α-TOS) exhibits pro-apoptotic and anti-proliferative activities against cancer cells while showing minimal toxicity to normal cells.[1][2][3] Tocopherol calcium succinate is a salt form of tocopherol succinate, and its in vivo behavior is largely dictated by the tocopheryl succinate anion. This document will focus on the in vivo fate of tocopheryl succinate following administration.

The primary metabolic event is the hydrolysis of the succinate ester bond, releasing free α-tocopherol and succinic acid.[1][2] This conversion is critical, as the biological activities of tocopheryl succinate are attributed to both the intact molecule and its metabolite, α-tocopherol. Understanding the pharmacokinetics, tissue distribution, and metabolic pathways is crucial for the development of tocopherol succinate as a therapeutic agent.

In Vivo Stability and Pharmacokinetics

The in vivo stability of tocopheryl succinate is intrinsically linked to its pharmacokinetic profile. Studies in animal models, primarily rats, have provided quantitative data on its absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic studies have been conducted following intravenous administration of d-α-tocopheryl succinate (TS) in different formulations. The data reveals a relatively long half-life and low clearance, suggesting that the compound persists in circulation.

Table 1: Pharmacokinetic Parameters of d-α-Tocopheryl Succinate in Rats Following a Single Intravenous Dose [1]

FormulationDose (mg/kg)AUC (µg·h/mL)t½ (h)Cl (L/h/kg)Vd (L/kg)
Tris salt (liposomal)1242601.0 ± 351.79.98 ± 1.020.049 ± 0.00730.7 ± 0.14
Free acid (in PEG 400)1002553.3 ± 166.49.83 ± 0.860.039 ± 0.00270.56 ± 0.09

Data are presented as mean ± SD.

Following administration, tocopheryl succinate and its primary metabolite, α-tocopherol, distribute to various tissues. The highest concentrations are typically observed in the liver and lungs, indicating these may be key sites of accumulation and potential therapeutic action.[1]

Table 2: Tissue Distribution of d-α-Tocopheryl Succinate (TS) and α-Tocopherol (T) in Rats 24 Hours Post-Intravenous Administration [1]

TissueTS Concentration (µg/g)T Concentration (µg/g)
LiverHighAbundant
LungHighAbundant

Specific quantitative values for tissue concentrations were not provided in the source material, but were described as "highest" and "abundant."

The bioavailability of tocopheryl succinate can be influenced by its chemical form and the route of administration. Studies comparing different esters of tocopherol suggest that the succinate form may have lower bioavailability compared to the acetate (B1210297) ester when administered orally.[4] This is likely due to differences in the efficiency of enzymatic hydrolysis in the gastrointestinal tract.

Metabolism

The metabolism of tocopheryl succinate is a critical process that dictates its biological activity. The primary metabolic pathway is the hydrolysis of the succinate ester, followed by the established metabolic cascade of α-tocopherol.

The initial and most significant metabolic step is the cleavage of the ester bond by esterases to yield free α-tocopherol and succinic acid.[1][2] This process is thought to occur in various tissues and is a prerequisite for the antioxidant effects associated with the released vitamin E. Normal cells and tissues, such as hepatocytes and intestinal epithelial cells, are capable of this hydrolysis.[2] In contrast, some malignant cells exhibit a lower hydrolytic capacity, which may contribute to the selective accumulation and pro-apoptotic effects of the intact α-tocopheryl succinate molecule in tumors.[2]

Metabolism TCS This compound TS Tocopheryl Succinate (anion) TCS->TS Dissociation in vivo aT α-Tocopherol TS->aT Hydrolysis SA Succinic Acid TS->SA Hydrolysis Esterases Esterases Esterases->TS Metabolites Side-chain Degradation Metabolites (e.g., Carboxychromanols) aT->Metabolites Further Metabolism

Metabolic pathway of this compound.

Once α-tocopherol is liberated, it undergoes metabolism primarily in the liver. The long phytyl tail is shortened through a process of ω-hydroxylation followed by β-oxidation.[5][6] This results in the formation of a series of water-soluble metabolites, with the main end-products being carboxychromanols, such as α-carboxyethyl-hydroxychroman (α-CEHC). These metabolites are then often conjugated with glucuronic acid or sulfate (B86663) before being excreted in the urine and feces.[5][7][8]

Key Signaling Pathways

The anticancer activity of α-tocopheryl succinate is attributed to its ability to induce apoptosis in tumor cells through multiple signaling pathways, often involving the mitochondria.

A primary mechanism of α-TOS-induced apoptosis is the destabilization of mitochondria.[9] α-TOS has been shown to target and inhibit mitochondrial respiratory complex II (succinate dehydrogenase) and complex I.[10][11] This inhibition disrupts the electron transport chain, leading to the generation of reactive oxygen species (ROS). The accumulation of ROS further damages mitochondrial membranes, leading to the release of pro-apoptotic factors like cytochrome c and Smac/Diablo into the cytoplasm, which in turn activate the caspase cascade.[9]

α-Tocopheryl succinate can also induce apoptosis by triggering endoplasmic reticulum (ER) stress.[12] This involves the unfolded protein response (UPR), a cellular stress response that can lead to apoptosis if the stress is prolonged or severe.

α-TOS has been shown to modulate various signaling pathways that control cell survival and apoptosis. This includes influencing the Fas receptor-mediated apoptotic pathway and affecting the AKT and MAPK signaling pathways, which are often dysregulated in cancer.[13]

SignalingPathways cluster_Mitochondria Mitochondrion cluster_ER Endoplasmic Reticulum cluster_Other Other Pathways aTOS_mito α-TOS ComplexI Complex I aTOS_mito->ComplexI Inhibits ComplexII Complex II (SDH) aTOS_mito->ComplexII Inhibits ROS ROS Generation ComplexI->ROS ComplexII->ROS CytoC Cytochrome c Release ROS->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis_mito Apoptosis Caspases->Apoptosis_mito aTOS_er α-TOS ER_Stress ER Stress / UPR aTOS_er->ER_Stress Apoptosis_er Apoptosis ER_Stress->Apoptosis_er aTOS_other α-TOS AKT_MAPK AKT / MAPK Pathways aTOS_other->AKT_MAPK Inhibits Proliferation Cell Proliferation AKT_MAPK->Proliferation Promotes

Signaling pathways affected by α-Tocopheryl Succinate.

Experimental Protocols

The following sections outline generalized protocols for conducting in vivo stability and metabolism studies of this compound. These protocols are based on established methodologies in drug metabolism research.[14][15]

Objective: To determine the pharmacokinetic profile of tocopheryl succinate and its metabolite, α-tocopherol, in plasma.

Materials:

  • This compound

  • Vehicle for administration (e.g., PEG 400, liposomal formulation)

  • Sprague-Dawley rats (male, with jugular vein cannulation)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimate cannulated rats for at least one week under standard housing conditions.[16]

  • Dosing: Prepare the dosing solution of this compound in the chosen vehicle. Administer a single intravenous (i.v.) dose via the tail vein.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).[1]

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for concentrations of tocopheryl succinate and α-tocopherol using a validated reverse-phase HPLC method.[1]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, t½, Cl, Vd) using non-compartmental analysis.

Workflow for an in vivo pharmacokinetic study.

Objective: To identify and quantify the metabolites of tocopheryl succinate excreted in urine and feces.

Materials:

  • Metabolic cages for animal housing

  • Urine and feces collection containers

  • Reagents for sample preparation: β-glucuronidase, sulfatase, organic solvents (hexane, methanol (B129727), ethyl acetate), ascorbic acid[5][6][7]

  • LC-MS/MS system

Procedure:

  • Dosing and Sample Collection: Dose animals as described above and house them in metabolic cages to allow for separate collection of urine and feces over a specified period (e.g., 48 hours).

  • Sample Homogenization (Feces): Homogenize fecal samples in a suitable buffer, such as methanol with ascorbic acid.[8]

  • Enzymatic Deconjugation: To measure total (conjugated and unconjugated) metabolites, treat urine samples or tissue homogenate extracts with β-glucuronidase and sulfatase to cleave glucuronide and sulfate conjugates.[5][7]

  • Extraction:

    • For long-chain metabolites (e.g., tocopherols), perform a liquid-liquid extraction with a non-polar solvent like hexane.[6]

    • For shorter-chain, more polar metabolites, use a more polar solvent like ethyl acetate after deconjugation.[6]

  • LC-MS/MS Analysis: Analyze the extracts using an LC-MS/MS method optimized for the separation and detection of known and potential tocopherol metabolites.[8]

  • Metabolite Identification: Identify metabolites by comparing their retention times and mass spectra with those of authentic standards or by interpreting fragmentation patterns.

Conclusion

This compound is a pro-drug that undergoes in vivo hydrolysis to the active α-tocopherol. Its pharmacokinetic profile is characterized by a relatively long half-life and significant distribution to the liver and lungs. The metabolism follows a two-stage process: initial hydrolysis of the succinate ester, followed by the well-documented side-chain degradation of α-tocopherol. The anticancer properties of α-tocopheryl succinate are linked to its ability to induce apoptosis through mitochondrial- and ER stress-mediated pathways. The experimental protocols provided herein offer a framework for further investigation into the in vivo behavior of this promising therapeutic agent. A thorough understanding of its ADME properties and mechanisms of action is essential for its successful clinical development.

References

The Therapeutic Potential of Tocopherol Calcium Succinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Mechanisms and Applications

Introduction

Tocopherol calcium succinate (B1194679), a salt of the succinic acid ester of tocopherol (Vitamin E), is emerging as a compound of significant interest in the scientific and drug development communities. While Vitamin E itself is a well-known antioxidant, its esterification to α-tocopherol succinate (α-TOS) and subsequent salt formation alters its biological properties, leading to a range of potential therapeutic applications far beyond simple antioxidant activity. This technical guide provides a comprehensive overview of the current understanding of tocopherol calcium succinate, with a primary focus on the extensive research conducted on its active component, α-tocopheryl succinate. We will delve into its potent anti-cancer properties, and explore its promising, albeit less-studied, roles in cardiovascular health, neuroprotection, and anti-inflammatory responses. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.

Anti-Cancer Applications

The most extensively researched therapeutic application of α-tocopheryl succinate is in oncology. Unlike its parent compound, α-tocopherol, α-TOS exhibits potent pro-apoptotic activity selectively in cancer cells, leaving normal cells largely unaffected[1][2]. This selectivity makes it an attractive candidate for cancer therapy.

Mechanism of Action in Cancer Cells

The anti-cancer activity of α-TOS is multi-faceted, primarily revolving around the induction of apoptosis through the intrinsic mitochondrial pathway.

A key molecular target of α-TOS is the mitochondrial respiratory chain, specifically Complex II, also known as succinate dehydrogenase (SDH)[3]. α-TOS acts as a competitive inhibitor at the ubiquinone (Coenzyme Q) binding sites of Complex II[3][4]. This inhibition disrupts the electron transport chain, leading to the generation of reactive oxygen species (ROS), which are critical mediators of α-TOS-induced apoptosis[3][4].

α-TOS influences the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to inhibit the function of anti-apoptotic proteins Bcl-xL and Bcl-2, thereby promoting the pro-apoptotic activity of proteins like Bax[1]. This disruption of the Bcl-2 protein network leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors such as cytochrome c.

The transcription factor NF-κB (Nuclear Factor kappa B) is a key regulator of cell survival and is often constitutively active in cancer cells, protecting them from apoptosis. α-Tocopheryl succinate has been shown to inhibit the activation and nuclear translocation of NF-κB[5][6][7][8][9]. This inhibition sensitizes cancer cells to apoptosis and can enhance the efficacy of other anti-cancer agents[10][[“]].

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of α-tocopheryl succinate has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MDA-MB-231Breast Cancer41.248[12][13]
CEMChronic Lymphoblastic LeukemiaNot specified72[5]
MCF7Breast AdenocarcinomaNot specified72[5]
HeLaCervical AdenocarcinomaNot specified72[5]
A549Lung Cancer18.3 ± 0.8Not specified[14]
PC-3Pancreatic Cancer10-50Not specified[12]
HepG2Hepatocellular Carcinoma10-50Not specified[12]

Potential Cardiovascular Applications

While the cardiovascular effects of α-tocopherol have been extensively studied with mixed results, some evidence suggests that α-tocopheryl succinate and its derivatives may offer benefits. One study in a rat cardiac transplant model found that α-tocopheryl polyethylene (B3416737) glycol-100 succinate (α-TPGS) significantly prolonged graft survival and reduced rejection, an effect comparable to low-dose cyclosporine[15]. The mechanism appeared to involve the inhibition of inducible nitric oxide synthase (iNOS) expression and a reduction in lymphocyte proliferation[15]. However, a study on Wistar rats suggested that a pharmacological dose of α-tocopherol (250 mg/kg/day for 7 weeks) could induce cardiotoxicity[16]. More research is needed to specifically elucidate the cardiovascular effects of this compound and to determine safe and effective dosages.

Potential Neuroprotective Applications

The neuroprotective properties of Vitamin E are well-documented, primarily attributed to its antioxidant capabilities[17]. While most research has focused on α-tocopherol, the potential for α-tocopheryl succinate in this area is an emerging field of interest. Studies have shown that α-tocopherol can modulate signal transduction pathways, such as the protein kinase C (PKC) pathway, which is involved in synaptic plasticity[17]. In animal models of neurodegenerative diseases, α-tocopherol has been shown to reduce oxidative stress and inhibit apoptosis[1]. For instance, in a rat model of sporadic Alzheimer's-like disease, α-tocopherol treatment was found to minimize cognitive impairment and reduce neuronal death[18]. The specific neuroprotective mechanisms and efficacy of this compound warrant further investigation.

Potential Anti-inflammatory Applications

α-Tocopherol has demonstrated anti-inflammatory effects both in vitro and in vivo[6][10][14]. High doses have been shown to decrease the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[6][10][14]. One study investigating the effects of vitamin E succinate on high-intensity interval training-induced inflammation in rats found that supplementation with 60 mg/kg/day for 6 weeks prevented the exercise-induced increase in serum IL-6 and TNF-α levels[18][19]. α-Tocopheryl succinate has also been shown to inhibit prostaglandin (B15479496) E2 (PGE2) production in human lung epithelial cells by inhibiting cyclooxygenase (COX) activity[20][21].

CytokineExperimental ModelTreatmentOutcomeReference
IL-6High-intensity interval training in rats60 mg/kg/day α-TOS for 6 weeksPrevented exercise-induced increase[18][19]
TNF-αHigh-intensity interval training in rats60 mg/kg/day α-TOS for 6 weeksPrevented exercise-induced increase[18][19]
PGE2Human lung epithelial cellsα-TOSInhibition of production[20][21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

This protocol is adapted from a patented process for preparing solid tocopherol succinate calcium salts[17].

Materials:

Equipment:

  • 500-mL 3 or 4-necked round-bottom flask

  • Condenser

  • Thermocouple

  • Mechanical stirrer

Procedure:

  • Charge the round-bottom flask with 53.08 g of TSA (0.100 mol), 4.07 g of calcium hydroxide (0.055 mol), and 100 g of methanol at ambient temperature.

  • Activate the mechanical stirrer at 300 rpm and heat the mixture to 60°C.

  • Maintain the reaction mixture at approximately 60°C for about two hours.

  • After two hours, cool the reactor to a temperature of about 40–45°C.

  • The solid product can be recovered by filtration and dried.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing the effect of α-tocopheryl succinate on cancer cell viability[13].

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • α-tocopheryl succinate (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of α-tocopheryl succinate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • Cells treated with α-tocopheryl succinate

  • JC-1 staining solution (5 µg/mL in culture medium)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Treat cells with α-tocopheryl succinate for the desired time.

  • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or a flow cytometer.

  • Healthy cells with a high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with a low ΔΨm will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence can be quantified.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This is a general protocol to assess the DNA-binding activity of NF-κB.

Materials:

  • Nuclear extracts from cells treated with or without α-tocopheryl succinate

  • Double-stranded oligonucleotide probe containing the NF-κB consensus binding site, labeled with a detectable marker (e.g., biotin (B1667282) or a radioactive isotope)

  • Binding buffer (e.g., containing HEPES, KCl, EDTA, DTT, glycerol)

  • Poly(dI-dC) (a non-specific competitor DNA)

  • Native polyacrylamide gel

  • Electrophoresis buffer (e.g., TBE buffer)

Procedure:

  • Incubate the nuclear extracts with the binding buffer and poly(dI-dC) on ice.

  • Add the labeled NF-κB probe and continue the incubation at room temperature.

  • For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to the reaction mixture.

  • Load the samples onto a native polyacrylamide gel and perform electrophoresis.

  • Transfer the DNA-protein complexes to a membrane (for non-radioactive detection) or expose the dried gel to X-ray film (for radioactive detection).

  • A "shift" in the mobility of the labeled probe indicates the formation of a DNA-protein complex.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the therapeutic applications of this compound.

anti_cancer_apoptosis cluster_mito Mitochondrial Events aTOS α-Tocopheryl Succinate ComplexII Complex II (SDH) aTOS->ComplexII Inhibits Bcl2 Bcl-2 / Bcl-xL aTOS->Bcl2 Inhibits Bax Bax aTOS->Bax Promotes Mito Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) ComplexII->ROS Leads to MOMP Mitochondrial Outer Membrane Permeabilization ROS->MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by α-TOS in cancer cells.

nfkb_inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK aTOS α-Tocopheryl Succinate aTOS->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Leads to Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Gene Pro-survival Gene Transcription NFkB_nuc->Gene Block Inhibition of Apoptosis Gene->Block

Caption: Inhibition of the NF-κB signaling pathway by α-TOS.

experimental_workflow_viability Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Treat Treat with α-TOS (various concentrations) Seed->Treat Incubate Incubate (24-72 hours) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (2-4 hours) MTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for cell viability (MTT) assay.

Conclusion and Future Directions

This compound, primarily through its active component α-tocopheryl succinate, demonstrates significant therapeutic potential, particularly in the field of oncology. Its ability to selectively induce apoptosis in cancer cells by targeting mitochondria and modulating key survival pathways like NF-κB is a compelling area for further drug development. The preliminary evidence for its beneficial effects in cardiovascular, neuroprotective, and anti-inflammatory contexts suggests that its therapeutic utility may be broader than currently established.

Future research should focus on several key areas. Firstly, more extensive in vivo studies and well-designed clinical trials are necessary to validate the promising pre-clinical findings, especially for the non-cancer applications. Secondly, a deeper understanding of the specific molecular targets and signaling pathways of α-TOS in different disease models is required. Finally, the development of novel drug delivery systems for this compound could enhance its bioavailability and therapeutic efficacy. The information compiled in this technical guide provides a solid foundation for researchers to build upon as they continue to explore the full therapeutic potential of this promising compound.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Tocopherol Calcium Succinate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocopherol calcium succinate (B1194679), a salt of tocopheryl acid succinate (a derivative of Vitamin E), is a subject of interest in pharmaceutical and nutritional research due to its potential therapeutic properties. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic, metabolic, and toxicological studies. This document provides detailed protocols for the analysis of tocopherol calcium succinate using High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible analytical technique. The methodologies described are based on established principles for the analysis of tocopherol derivatives in biological samples.[1]

Principle of the Method

The method involves the extraction of tocopherol succinate from the biological matrix, followed by separation and quantification using reversed-phase HPLC with UV detection. An internal standard is utilized to ensure accuracy and precision by accounting for variations in extraction efficiency and injection volume.

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade methanol, acetonitrile, hexane (B92381), ethanol (B145695), and isopropanol.

  • Reagents: Sodium dodecyl sulfate (B86663) (SDS), acetic acid, and Tocopherol Acetate (internal standard).

  • Water: Deionized or HPLC grade water.

  • Biological Samples: Plasma, serum, or tissue homogenates.

  • Standards: this compound reference standard.

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.025 µg/mL to 100 µg/mL.[1]

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tocopherol Acetate and dissolve in 10 mL of ethanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with ethanol.

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific matrix and laboratory conditions.

For Plasma/Serum Samples: [1]

  • Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (10 µg/mL Tocopherol Acetate).

  • Add 50 µL of 10% Sodium Dodecyl Sulfate (SDS) solution and vortex for 30 seconds to precipitate proteins.

  • Add 200 µL of ethanol and vortex for 1 minute.

  • Add 1 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

For Tissue Samples:

  • Accurately weigh approximately 100 mg of tissue and homogenize it in 1 mL of a suitable buffer (e.g., phosphate-buffered saline).

  • Follow the same extraction procedure as described for plasma/serum samples, starting from the addition of the internal standard. For some tissues, a saponification step might be necessary to release the analyte from the lipid matrix, though this is less common for the succinate form.

Workflow for Biological Sample Preparation

cluster_sample Sample Collection cluster_extraction Extraction Procedure cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, or Tissue Homogenate) Add_IS Add Internal Standard (Tocopherol Acetate) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with SDS and Ethanol) Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., with Hexane) Protein_Precipitation->LLE Centrifugation Centrifugation LLE->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection

Caption: Workflow of sample preparation for HPLC analysis.

HPLC Instrumentation and Conditions

The following are typical starting conditions and may require optimization.

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
Mobile Phase Methanol:Water (97:3, v/v), pH adjusted to 5.6 with acetic acid.[3][4]
Flow Rate 1.0 - 2.0 mL/min.[2][3][4]
Column Temperature Ambient or controlled at 25°C.[3][4]
Detection Wavelength 284 nm.[3][4]
Injection Volume 20 µL.

Logical Flow of HPLC Analysis

cluster_setup Instrument Setup cluster_run Analytical Run cluster_processing Data Processing Mobile_Phase Mobile Phase Preparation Column_Equilibration Column Equilibration Mobile_Phase->Column_Equilibration Sample_Injection Sample Injection Column_Equilibration->Sample_Injection Detector_Setup Detector Wavelength Setting Detector_Setup->Column_Equilibration Chromatographic_Separation Chromatographic Separation Sample_Injection->Chromatographic_Separation Data_Acquisition Data Acquisition Chromatographic_Separation->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Logical workflow of the HPLC analysis process.

Data Presentation and Method Validation

A comprehensive validation of the analytical method should be performed to ensure reliable results. The following parameters should be assessed according to ICH guidelines.

Linearity

Linearity should be evaluated by analyzing a series of standard solutions of known concentrations. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

ParameterAcceptance CriteriaExample Result
Correlation Coefficient (r²) > 0.9950.9996[5]
Calibration Range Should cover expected sample concentrations0.025 - 100 µg/mL[1]
Accuracy and Precision

Accuracy is determined by recovery studies, while precision is assessed by the relative standard deviation (RSD) of replicate measurements.

ParameterAcceptance CriteriaExample Result (Precision, CV%)Example Result (Accuracy, Recovery %)
Intra-day Precision RSD < 15%< 5%[1]-
Inter-day Precision RSD < 15%2.32%[3][4]-
Accuracy (Recovery) 85 - 115%-99.52% ± 0.81%[3][4]
Sensitivity

The sensitivity of the method is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

ParameterDefinitionExample Result
LOD The lowest concentration of analyte that can be reliably detected.3 µg/mL[3][4]
LOQ The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy.0.025 µg/mL[1] or 15 µg/mL[3][4]
Specificity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples and comparing the chromatograms with those of spiked samples. No interfering peaks should be observed at the retention time of the analyte and the internal standard.

Conclusion

The HPLC method described provides a reliable and robust approach for the quantification of this compound in biological samples. Proper method validation is essential to ensure the generation of high-quality data for research and development purposes. The provided protocols and validation parameters serve as a comprehensive guide for scientists and researchers in this field.

References

Protocol for the Dissolution and Application of Tocopherol Calcium Succinate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tocopherol calcium succinate (B1194679) is a derivative of Vitamin E that has garnered interest in cancer research for its pro-apoptotic effects on tumor cells. While its mechanism of action is believed to be similar to the more extensively studied α-Tocopherol succinate (α-TOS), which targets mitochondrial complex II to induce oxidative stress, specific protocols for the calcium salt are not widely documented. This document provides a detailed protocol for the dissolution and application of Tocopherol calcium succinate in cell culture, based on the known properties of α-Tocopherol succinate. Researchers should note that due to limited specific data on the calcium salt, a preliminary solubility and stability assessment is recommended.

Mechanism of Action: this compound is presumed to act as a pro-apoptotic agent by targeting the ubiquinone-binding sites in the mitochondrial respiratory complex II. This inhibition of the electron transport chain leads to the generation of reactive oxygen species (ROS), which in turn triggers the intrinsic apoptotic pathway. Key events in this pathway include the activation of caspases and the release of cytochrome c from the mitochondria.

Data Presentation: Solubility of Tocopherol Succinates

The following table summarizes the available solubility data for this compound and the closely related α-Tocopherol succinate in solvents commonly used for cell culture applications.

CompoundSolventSolubilitySource
This compound ChloroformFreely Soluble[1]
Carbon TetrachlorideFreely Soluble[1]
WaterPractically Insoluble[1]
Ethanol (95%)Practically Insoluble[1]
AcetonePractically Insoluble[1]
α-Tocopherol Succinate DMSO100 mg/mL (188.4 mM)[2]
Ethanol25 mg/mL (47.1 mM)[2]
Chloroform50 mg/mL[3]
WaterInsoluble[2]

Note: Due to the "practically insoluble" classification of this compound in ethanol, and the absence of specific data for DMSO, it is strongly advised to perform a small-scale solubility test with the specific lot of the compound to be used in experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted to the desired final concentration in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile polypropylene tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. Based on the data for α-Tocopherol succinate, a starting concentration of 10-50 mg/mL is recommended.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, incubate the tube at 37°C for 10-15 minutes, with intermittent vortexing.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

    • Protect the stock solution from light.[3]

Protocol 2: Treatment of Cells with this compound

This protocol outlines the steps for diluting the stock solution and treating cells in culture.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line

  • Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): If a very low final concentration is required, perform a serial dilution of the stock solution in DMSO.

  • Dilution in Culture Medium:

    • Pre-warm the complete cell culture medium to 37°C.

    • Directly add the required volume of the stock solution to the pre-warmed medium to achieve the final desired treatment concentration. It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the specific cell line (typically ≤ 0.5%).

    • Immediately mix the medium thoroughly by gentle pipetting or swirling to ensure uniform distribution of the compound and to prevent precipitation.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the desired concentration of this compound to the cells.

    • Incubate the cells for the desired experimental duration.

Important Considerations:

  • Solvent Control: Always include a vehicle control group in your experiments, where cells are treated with the same final concentration of DMSO as the experimental groups.

  • Stability in Media: The stability of this compound in aqueous cell culture media over long incubation periods has not been extensively studied. For long-term experiments, consider replacing the medium with freshly prepared treatment medium at regular intervals. General information on vitamin stability in media suggests that they can be unstable.[5][6]

  • Observation for Precipitation: After diluting the stock solution in the culture medium, visually inspect for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous environment.

Mandatory Visualizations

Signaling Pathway of Tocopherol Succinate-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway through which Tocopherol succinate induces apoptosis in cancer cells.

TocopherolSuccinatePathway cluster_cell Cancer Cell cluster_mito Mitochondrion TCS Tocopherol Calcium Succinate ComplexII Complex II (Succinate Dehydrogenase) TCS->ComplexII Inhibition ROS ROS Generation ComplexII->ROS Leads to CytoC Cytochrome c Release ROS->CytoC Triggers Apoptosome Apoptosome Formation CytoC->Apoptosome Initiates Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Tocopherol Succinate-Induced Apoptotic Pathway.

Experimental Workflow for Cell Treatment

The following diagram outlines the general workflow for preparing this compound and treating cells in culture.

ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment Weigh Weigh Tocopherol Calcium Succinate Dissolve Dissolve in DMSO Weigh->Dissolve Sterilize Sterile Filter (0.22 µm) Dissolve->Sterilize Store Aliquot and Store at -20°C / -80°C Sterilize->Store Thaw Thaw Stock Solution Dilute Dilute in Culture Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate for Desired Duration Treat->Incubate Analyze Analyze Cellular Response Incubate->Analyze

Caption: Workflow for Cell Treatment with this compound.

References

Application Notes and Protocols: Utilizing Tocopherol Calcium Succinate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocopherol calcium succinate (B1194679), a salt form of α-tocopheryl succinate (α-TOS), is a promising anti-cancer agent that has demonstrated selective cytotoxicity against a wide range of cancer cell lines while exhibiting minimal toxicity towards normal cells.[1][2][3][4][5] As a derivative of Vitamin E, its mechanism of action is distinct from the antioxidant properties of tocopherol. Instead, α-TOS functions as a pro-apoptotic agent, primarily by targeting mitochondria.[6][7][8] These application notes provide an overview of the key mechanisms of Tocopherol calcium succinate and detailed protocols for its use in cancer cell line research.

Mechanism of Action

This compound induces apoptosis in cancer cells through a multi-faceted approach, primarily centered on mitochondrial destabilization and the generation of reactive oxygen species (ROS).[1][6] The key molecular events are:

  • Inhibition of Mitochondrial Complex II (Succinate Dehydrogenase): α-TOS competitively inhibits the ubiquinone-binding sites of mitochondrial respiratory complex II.[6] This disruption of the electron transport chain leads to the generation of superoxide (B77818) radicals.

  • Induction of Reactive Oxygen Species (ROS): The inhibition of complex II results in a significant increase in intracellular ROS, a critical mediator of α-TOS-induced apoptosis.[1][6]

  • Modulation of Pro- and Anti-Apoptotic Proteins: α-TOS has been shown to influence the Bcl-2 family of proteins, promoting a pro-apoptotic state.[9][10] It can also activate protein phosphatase 2A (PP2A), which in turn inhibits protein kinase C (PKC), leading to the hypophosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[7][10]

  • Downregulation of Oncogenic Signaling Pathways: Studies have shown that α-TOS can suppress the Ras-Mek/Erk and PI3K/Akt signaling pathways, which are crucial for cancer cell proliferation and survival.[11][12]

Data Presentation: Efficacy of α-Tocopheryl Succinate in Cancer Cell Lines

The following table summarizes the effective concentrations and inhibitory effects of α-tocopheryl succinate (α-TOS) in various human cancer cell lines as reported in the literature. This data provides a crucial starting point for designing new experiments.

Cancer TypeCell LineParameterValueCompound(s)Reference
Breast CancerMDA-MB-231IC5041.2 µMα-TOS[12]
Breast CancerMDA-MB-231IC5025.1 µMα-TOS + 5 µM Pterostilbene (B91288)[12]
Breast CancerMDA-MB-231IC5019.3 µMα-TOS + 10 µM Pterostilbene[12]
Cervical CancerHeLaN/A5, 7.5, 10 µg/mLVES[13]
Cervical CancerCaSkiN/A5, 7.5, 10 µg/mLVES[13]
Cervical CancerSiHaN/A5, 7.5, 10 µg/mLVES[13]
Chronic Lymphoblastic LeukemiaCEMN/AN/Aα-TS[2]
Breast AdenocarcinomaMCF7N/AN/Aα-TS[2]
Cervical AdenocarcinomaHeLaN/AN/Aα-TS[2]

Note: "VES" refers to Vitamin E Succinate. α-TS and α-TOS are used interchangeably for α-Tocopheryl succinate.

Experimental Protocols

Herein are detailed protocols for fundamental assays to assess the efficacy of this compound in cancer cell line studies.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO or ethanol)[14]

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[12] Allow cells to adhere and grow for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control.[14]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[14][15]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[14][15]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in protein expression in key signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-phospho-Akt, anti-phospho-Erk, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control like GAPDH.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow for studying the effects of this compound.

G cluster_0 This compound Treatment cluster_1 Mitochondrial Disruption cluster_2 Apoptotic Signaling cluster_3 Cell Survival Pathway Inhibition TCS Tocopherol Calcium Succinate ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) TCS->ComplexII Inhibits Bcl2 ↓ Bcl-2 (Anti-apoptotic) TCS->Bcl2 Ras Ras TCS->Ras Inhibits Akt ↓ p-Akt TCS->Akt ROS ↑ Reactive Oxygen Species (ROS) ComplexII->ROS Apoptosis Apoptosis ROS->Apoptosis Caspases ↑ Caspase Activation Bcl2->Caspases Caspases->Apoptosis Erk ↓ p-Erk Ras->Erk Proliferation ↓ Cell Proliferation & Survival Akt->Proliferation Erk->Proliferation G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treat with This compound (Dose-Response & Time-Course) Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Assays->Apoptosis Protein Protein Expression (Western Blot) Assays->Protein Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Protein->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion G TCS Tocopherol Calcium Succinate CancerCell Cancer Cell TCS->CancerCell Targets NormalCell Normal Cell TCS->NormalCell Spares Apoptosis Apoptosis CancerCell->Apoptosis Induces NoEffect Minimal Effect NormalCell->NoEffect

References

Formulation of Tocopherol Calcium Succinate for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of Tocopherol Calcium Succinate (B1194679) (TCS) for use in preclinical animal studies. Due to its poor aqueous solubility, TCS requires a carefully designed formulation to ensure accurate and consistent dosing for oral administration. This guide outlines the physicochemical properties of the active moiety, tocopherol succinate, and provides a step-by-step protocol for preparing a stable oral suspension. Furthermore, it details essential analytical and quality control procedures, including solubility determination, HPLC analysis for purity and stability, and particle size analysis. Finally, potential signaling pathways of tocopherol and succinate are illustrated to provide a broader context for its biological activity.

Physicochemical Properties of Tocopherol Succinate

Tocopherol succinate is the active component of Tocopherol Calcium Succinate. Understanding its physicochemical properties is crucial for formulation development. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of α-Tocopherol Succinate

PropertyValueReference
Molecular Formula C₃₃H₅₄O₅[1][2]
Molecular Weight 530.78 g/mol [1][2]
Appearance White to off-white powder[1][3]
Melting Point ~76 °C (169-171 °F)[1][3]
Water Solubility Practically insoluble (<0.1 mg/mL)[1][3]
Solubility in other solvents Very soluble in methylene (B1212753) chloride; soluble in acetone (B3395972) and anhydrous ethanol (B145695).[1]
pKa (predicted) 4.35 ± 0.17[2]
LogP (predicted) 10.2 - 12[2][3]

Formulation Protocol: Oral Suspension of this compound (10 mg/mL)

Given the poor water solubility of TCS, an oral suspension is the recommended formulation for preclinical studies in rodents. This protocol describes the preparation of a 10 mg/mL suspension using 0.5% methylcellulose (B11928114) as a suspending agent.

Materials and Equipment
  • This compound (TCS) powder

  • Methylcellulose (viscosity appropriate for suspensions, e.g., 400 cP)

  • Sterile, purified water

  • Mortar and pestle

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Glass beaker

  • Graduated cylinders

  • Homogenizer (optional, but recommended for particle size reduction and uniformity)

  • pH meter

Preparation of 0.5% Methylcellulose Vehicle
  • Heat approximately one-third of the required volume of sterile water to 80-90 °C.

  • Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure proper wetting and dispersion of the particles.

  • Once the methylcellulose is fully dispersed, add the remaining two-thirds of the volume as cold sterile water.

  • Continue stirring until the methylcellulose is completely dissolved and the solution becomes clear and viscous.

  • Allow the solution to cool to room temperature before use.

Preparation of TCS Suspension (10 mg/mL)
  • Calculate the required amount of TCS: For a 10 mL batch of a 10 mg/mL suspension, 100 mg of TCS is needed.

  • Weigh the TCS powder: Accurately weigh the calculated amount of TCS using an analytical balance.

  • Triturate the powder: Transfer the weighed TCS powder to a mortar and triturate with a pestle to break up any aggregates and ensure a fine, uniform particle size.[4]

  • Form a paste: Add a small volume of the 0.5% methylcellulose vehicle to the powdered TCS in the mortar and mix thoroughly with the pestle to create a smooth, uniform paste. This step is crucial for proper wetting of the drug particles.

  • Gradual dilution: While continuously stirring with a magnetic stirrer, slowly add the remaining 0.5% methylcellulose vehicle to the paste until the final desired volume is reached.[4]

  • Homogenization (optional but recommended): For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer. This will help to reduce the particle size and improve the homogeneity of the suspension.

  • Storage: Store the prepared suspension in a labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If stored, it should be refrigerated and brought to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.

G cluster_prep Preparation of TCS Oral Suspension cluster_qc Quality Control cluster_admin Animal Dosing Calculate TCS and Vehicle Calculate TCS and Vehicle Weigh TCS Weigh TCS Calculate TCS and Vehicle->Weigh TCS Triturate TCS Triturate TCS Weigh TCS->Triturate TCS Form Paste with Vehicle Form Paste with Vehicle Triturate TCS->Form Paste with Vehicle Gradual Dilution Gradual Dilution Form Paste with Vehicle->Gradual Dilution Homogenize (Optional) Homogenize (Optional) Gradual Dilution->Homogenize (Optional) Store & Label Store & Label Homogenize (Optional)->Store & Label Visual Inspection Visual Inspection Store & Label->Visual Inspection pH Measurement pH Measurement Visual Inspection->pH Measurement Particle Size Analysis Particle Size Analysis pH Measurement->Particle Size Analysis HPLC for Purity/Stability HPLC for Purity/Stability Particle Size Analysis->HPLC for Purity/Stability Oral Gavage Oral Gavage HPLC for Purity/Stability->Oral Gavage

Experimental Workflow for TCS Formulation and Dosing.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of TCS in a given solvent.

  • Add excess TCS powder to a known volume of the test solvent (e.g., water, phosphate-buffered saline) in a glass vial.

  • Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vial for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. The presence of undissolved solid material should be visually confirmed.

  • After shaking, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.

  • Analyze the concentration of TCS in the filtrate using a validated analytical method, such as HPLC-UV.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This method can be used to determine the concentration and assess the stability of tocopherol succinate.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 97:3 v/v), with the pH adjusted to 5.6.[5][6]

    • Flow Rate: 1.0 - 2.0 mL/min.[5][6]

    • Detection: UV detector at 284 nm.[5][6]

    • Column Temperature: 25 °C.[5][6]

  • Standard Preparation:

    • Prepare a stock solution of tocopherol succinate reference standard in a suitable organic solvent (e.g., ethanol or methanol).

    • Prepare a series of working standards by diluting the stock solution to known concentrations to create a calibration curve.

  • Sample Preparation:

    • Dilute the TCS formulation with the mobile phase or a suitable solvent to a concentration within the range of the calibration curve.

    • Filter the sample through a 0.45 µm filter before injection.

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Quantify the amount of tocopherol succinate in the samples by comparing the peak area to the calibration curve.

    • For stability studies, analyze samples at various time points and storage conditions, looking for the appearance of degradation peaks and a decrease in the main peak area.

Particle Size Analysis

Particle size distribution is a critical quality attribute for a suspension as it can affect stability, dissolution rate, and bioavailability.

  • Disperse the suspension in a suitable dispersant (e.g., water or the vehicle) to obtain an appropriate obscuration level (typically 10-20%).

  • Analyze the sample using a laser diffraction particle size analyzer.

  • Report the particle size distribution as D10, D50 (median particle size), and D90 values.

DLS is suitable for measuring particles in the sub-micron range.

  • Dilute the suspension with filtered vehicle to a concentration that gives an appropriate scattering intensity.

  • Place the diluted sample in a cuvette and analyze it using a DLS instrument.

  • Report the Z-average diameter and the Polydispersity Index (PDI) to describe the mean particle size and the width of the distribution.

Signaling Pathways

This compound is composed of two biologically active moieties: tocopherol (a form of Vitamin E) and succinate. Both have been shown to modulate distinct signaling pathways.

Vitamin E (α-Tocopherol) and NF-κB Signaling

Vitamin E is known for its antioxidant and anti-inflammatory properties. One of its mechanisms of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates Vitamin E Vitamin E Vitamin E->Receptor Inhibits IκB IκB IKK Complex->IκB Phosphorylates & Degrades NF-κB NF-κB IκB->NF-κB Inhibits NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Translocates Gene Transcription Gene Transcription NF-κB (active)->Gene Transcription Inflammatory Cytokines Inflammatory Cytokines Gene Transcription->Inflammatory Cytokines

Vitamin E's inhibitory effect on the NF-κB signaling pathway.

Succinate and SUCNR1 Signaling in Macrophages

Extracellular succinate can act as a signaling molecule by binding to its G-protein coupled receptor, SUCNR1 (also known as GPR91). This interaction is particularly relevant in immune cells like macrophages and can modulate inflammatory responses.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Succinate Succinate SUCNR1 (GPR91) SUCNR1 (GPR91) Succinate->SUCNR1 (GPR91) Binds G-protein Activation G-protein Activation SUCNR1 (GPR91)->G-protein Activation Downstream Effectors (e.g., PLC, ERK) Downstream Effectors (e.g., PLC, ERK) G-protein Activation->Downstream Effectors (e.g., PLC, ERK) Cellular Response Cellular Response Downstream Effectors (e.g., PLC, ERK)->Cellular Response Inflammatory Gene Expression Inflammatory Gene Expression Cellular Response->Inflammatory Gene Expression

Succinate signaling through the SUCNR1 receptor in macrophages.

References

Application Note: Quantification of Tocopherol Calcium Succinate in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tocopherol calcium succinate (B1194679), a salt of vitamin E succinate, is a compound of interest in various research and drug development areas due to the biological activities of vitamin E and its derivatives. Accurate quantification of this compound in biological matrices, such as tissue homogenates, is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed protocols for the quantification of tocopherol calcium succinate in tissue homogenates using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and reliable method. An alternative, more sensitive method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is also discussed.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is based on the direct quantification of the tocopheryl succinate moiety.

Data Presentation

Table 1: HPLC-UV Method Parameters for Tocopheryl Succinate Quantification

ParameterValueReference
Linearity Range 0.025 - 100 µg/mL[1]
Limit of Quantification (LOQ) 0.025 µg/mL[1]
Mean Extraction Efficiency >92%[1]
Precision (CV) <5%[1]
Wavelength (UV Detection) 205 nm or 284 nm[1][2]
Column C18 Reverse-Phase[1]
Mobile Phase Methanol (B129727):Water (e.g., 97:3, v/v)[2]
Internal Standard DL-alpha-tocopherol acetate (B1210297)[1]

Note: The performance characteristics are based on the analysis of D-tocopheryl acid succinate, which is structurally analogous to the analyte released from this compound.

Experimental Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard

  • DL-alpha-tocopherol acetate (Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Hexane (B92381)

  • Ethanol (B145695)

  • Sodium Dodecyl Sulfate (SDS)

  • 0.2M Phosphate Buffer (pH 7.0)

  • Tissue homogenization buffer (e.g., phosphate-buffered saline)

  • Calibrated laboratory equipment (pipettes, centrifuges, etc.)

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with methanol to cover the desired calibration range (e.g., 0.025 to 100 µg/mL).

  • Internal Standard (IS) Solution: Prepare a stock solution of DL-alpha-tocopherol acetate in methanol (e.g., 100 µg/mL).

3. Sample Preparation: Tissue Homogenate

  • Accurately weigh approximately 100 mg of tissue.

  • Add 1 mL of ice-cold homogenization buffer.

  • Homogenize the tissue on ice using a suitable homogenizer until a uniform consistency is achieved.

  • Transfer a known volume (e.g., 100 µL) of the tissue homogenate to a clean microcentrifuge tube.

4. Extraction Procedure

  • To the 100 µL of tissue homogenate, add the internal standard.

  • Add 100 µL of Sodium Dodecyl Sulfate solution.

  • Add 200 µL of ethanol and vortex for 30 seconds.

  • Add 1 mL of hexane and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a new tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

5. HPLC-UV Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Methanol:Water (97:3, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector Wavelength: 284 nm.[2]

  • Run Time: Sufficient to allow for the elution of the internal standard and the analyte.

6. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards.

  • Determine the concentration of Tocopherol succinate in the tissue samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the final concentration in the tissue, accounting for the initial tissue weight and dilution factors.

Experimental Workflow Diagram

G HPLC-UV Workflow for this compound cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis tissue Weigh Tissue Sample homogenize Homogenize in Buffer tissue->homogenize aliquot Take Aliquot of Homogenate homogenize->aliquot add_is Add Internal Standard & SDS aliquot->add_is Start Extraction add_etoh Add Ethanol & Vortex add_is->add_etoh add_hex Add Hexane & Vortex add_etoh->add_hex centrifuge Centrifuge add_hex->centrifuge transfer Transfer Hexane Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter reconstitute->filter hplc Inject into HPLC-UV System filter->hplc Analyze quantify Quantify using Calibration Curve hplc->quantify

Caption: Workflow for tissue sample preparation, extraction, and HPLC-UV analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, an LC-MS/MS method can be developed. This is particularly useful for detecting low concentrations of the analyte.[3][4]

Data Presentation

Table 2: Representative LC-MS/MS Parameters (Adaptable for Tocopheryl Succinate)

ParameterDescriptionReference
Ionization Mode Electrospray Ionization (ESI), Negative or Positive[3]
Scan Mode Multiple Reaction Monitoring (MRM)[1]
Precursor Ion → Product Ion To be determined empirically for Tocopheryl Succinate[1][5]
Internal Standard Stable Isotope-Labeled Tocopheryl Succinate (e.g., d6-Tocopheryl Succinate)[6]
Column C18 or Pentafluorophenyl (PFP)[6]
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[6][7]
Experimental Protocol: LC-MS/MS

1. Sample Preparation and Extraction

  • Follow the same tissue homogenization and initial extraction steps as for the HPLC-UV method. Solid-phase extraction (SPE) can be used as an alternative for cleaner extracts.[6]

2. LC-MS/MS Analysis

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A high-resolution C18 or PFP column.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A suitable gradient to separate the analyte from matrix interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: ESI.

  • MRM Transitions: The specific precursor-to-product ion transitions for Tocopheryl Succinate and the stable isotope-labeled internal standard must be optimized.

3. Data Analysis

  • Quantification is performed using the peak area ratios of the analyte to the internal standard, which corrects for matrix effects and variations in instrument response.[6]

Logical Relationship Diagram

G LC-MS/MS vs. HPLC-UV cluster_hplc HPLC-UV cluster_lcms LC-MS/MS method Quantification Method hplc_adv Advantages: - Widely available - Cost-effective - Robust method->hplc_adv hplc_dis Disadvantages: - Lower sensitivity - Potential for interference method->hplc_dis lcms_adv Advantages: - High sensitivity - High specificity - Less matrix effect with SIL-IS method->lcms_adv lcms_dis Disadvantages: - Higher cost - Requires specialized expertise method->lcms_dis

References

Application Notes and Protocols: Tocopherol Calcium Succinate in Vitamin E Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Tocopherol calcium succinate (B1194679) (TCS) is a synthetic, salt form of the α-tocopherol succinate ester. While α-tocopherol (vitamin E) is renowned for its antioxidant properties, the esterification of the phenolic hydroxyl group in tocopheryl succinate renders it redox-inactive.[1][2] This key characteristic makes tocopherol derivatives like TCS valuable tools in vitamin E research, particularly as control compounds to delineate the antioxidant versus non-antioxidant effects of vitamin E.

Rationale for Use as a Control:

The primary application of Tocopherol Calcium Succinate as a control stems from the need to differentiate the biological activities of vitamin E that are independent of its classical antioxidant function. Research has revealed that vitamin E and its derivatives can influence cellular processes through mechanisms other than scavenging free radicals.[3]

TCS is particularly suitable as a control in studies investigating:

  • Antioxidant-specific effects of α-tocopherol: By comparing the effects of α-tocopherol with TCS, researchers can isolate the outcomes that are directly attributable to the antioxidant activity of the free hydroxyl group on the chromanol ring.

  • The role of the succinate moiety: In studies where α-tocopheryl succinate is the active compound of interest for its pro-apoptotic or anti-proliferative effects, TCS can serve as a control to assess the influence of the calcium salt form on bioavailability, stability, or cellular uptake compared to the free acid form.[4][5][6]

  • Vehicle or formulation effects: Due to its nature as a powder, TCS can be used in control formulations for in vivo or in vitro studies where the physical properties of the test agent need to be matched.[7]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyDescriptionReference(s)
Appearance White to yellowish-white powder.[7]
Solubility Practically insoluble in water, ethanol, and acetone. Freely soluble in chloroform (B151607) and carbon tetrachloride.[7]
Molecular Formula C₆₆H₁₀₆CaO₁₀[8]
Molecular Weight 1099.62 g/mol [8]
Chemical Name Monocalcium bis({3-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)chroman-6-yloxycarbonyl]propanoate})[7]
Storage Store in tight, light-resistant containers at 10°C - 25°C.[7][8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented process for the preparation of α-tocopheryl calcium succinate.[9]

Materials:

  • α-tocopheryl succinic acid (TSA)

  • Anhydrous calcium hydroxide (B78521) (Ca(OH)₂)

  • Methanol (B129727) (HPLC grade)

  • 500-mL 3 or 4-necked round-bottom flask

  • Condenser

  • Thermocouple

  • Mechanical stirrer

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • In a 500-mL round-bottom flask, combine 53.08 g (0.100 mol) of α-tocopheryl succinic acid, 4.07 g (0.055 mol) of anhydrous calcium hydroxide, and 100 g of methanol at ambient temperature.

  • Activate the mechanical stirrer at approximately 300 rpm and heat the mixture to 60°C.

  • Maintain the reaction mixture at approximately 60°C for about two hours.

  • After the two-hour incubation, cool the reactor to a temperature of about 40–45°C.

  • Allow the reaction mixture to cool to room temperature (approximately 25°C).

  • Collect the solid product by filtration.

  • Dry the solid product under vacuum (≈100 mm Hg) at 50–55°C for 24 hours.

  • The resulting solid is α-tocopheryl calcium succinate. Analysis via infrared spectrometry and calcium analysis can be performed to confirm the product's identity.

Expected Yield:

This process is reported to yield near-quantitative amounts of this compound, with HPLC analysis showing less than 0.1% hydrolysis of the starting material back to d-α-tocopherol.[9]

Cell Proliferation Assay (MTT Assay)

This protocol is a general method for assessing cell proliferation and can be used to compare the effects of α-tocopherol, α-tocopheryl succinate, and this compound as a control. This method is based on a protocol used in a study on the anti-tumor activity of α-tocopheryl succinate.[5]

Materials:

  • Cells of interest (e.g., cancer cell line)

  • 96-well plates

  • Complete cell culture medium

  • Test compounds (α-tocopherol, α-tocopheryl succinate, this compound) dissolved in a suitable vehicle (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 1 mg/mL in fresh medium)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed 3,000 cells per well in a 96-well plate in complete culture medium and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds (e.g., α-tocopherol, α-tocopheryl succinate) and the control compound (this compound) in culture medium. Include a vehicle-only control.

  • Remove the medium from the wells and replace it with the medium containing the various concentrations of the test and control compounds.

  • Incubate the plates for the desired treatment period (e.g., 48 hours).

  • After the treatment period, replace the medium with fresh medium containing 1 µg/mL MTT.

  • Incubate for two hours to allow for the formation of formazan (B1609692) crystals.

  • Add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm and 630 nm (background) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

The results of the cell proliferation assay can be presented in a table comparing the IC₅₀ (half-maximal inhibitory concentration) values for the different compounds.

CompoundCell LineIC₅₀ (µM)
α-TocopherolExample Cancer Cell Line>100
α-Tocopheryl SuccinateExample Cancer Cell Line15
This compound Example Cancer Cell Line >100

Note: The IC₅₀ values are hypothetical and will vary depending on the cell line and experimental conditions.

Visualizations

Synthesis of this compound

G TSA α-Tocopheryl Succinic Acid (TSA) Reaction Reaction (60°C, 2 hours) TSA->Reaction CaOH2 Calcium Hydroxide (Ca(OH)₂) CaOH2->Reaction Methanol Methanol Methanol->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Drying Vacuum Drying Filtration->Drying TCS Tocopherol Calcium Succinate (TCS) Drying->TCS G cluster_cell Cancer Cell Mitochondrion Mitochondrion Bax Bax Translocation Mitochondrion->Bax Caspases Caspase Activation Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis aTOS α-Tocopheryl Succinate (α-TOS) aTOS->Mitochondrion Perturbation

References

Application Notes and Protocols: Cell Viability Assays with Tocopherol Calcium Succinate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocopherol calcium succinate (B1194679) (TCS), a derivative of vitamin E, has emerged as a promising anti-cancer agent.[1][2][3] Unlike its parent compound, α-tocopherol, which is known for its antioxidant properties, TCS exhibits potent pro-apoptotic activity in a wide range of cancer cells while showing minimal toxicity to normal cells.[1][2][4] This selective cytotoxicity makes it a compelling candidate for further investigation in oncology research and drug development.[1][5]

These application notes provide detailed protocols for assessing cell viability following treatment with TCS. The included methodologies and data summaries are intended to guide researchers in accurately quantifying the cytotoxic and cytostatic effects of this compound.

Mechanism of Action: A Brief Overview

Tocopherol calcium succinate induces apoptosis in cancer cells through multiple mechanisms. A primary pathway involves the targeting of mitochondria, where it inhibits the succinate dehydrogenase (SDH) activity of mitochondrial complex II.[6] This leads to the generation of reactive oxygen species (ROS), which triggers the intrinsic apoptotic pathway.[6][7]

Another significant mechanism involves the inhibition of Protein Kinase C (PKC) activity, which is mediated by the activation of Protein Phosphatase 2A (PP2A).[8] This signaling cascade ultimately leads to the modulation of Bcl-2 family proteins, further promoting apoptosis.[8][9]

Data Presentation: Cytotoxicity of this compound

The following tables summarize the cytotoxic effects of this compound (α-TOS) on various cancer cell lines as reported in the literature. These data illustrate the compound's broad efficacy and selective nature.

Table 1: Apoptosis Induction in Various Cancer Cell Lines by α-Tocopheryl Succinate

Cell LineCell TypeTreatment Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (%)
C1498Murine Myeloid Leukemia501265
L1210Murine Lymphocytic Leukemia501260
JurkatHuman T-cell Leukemia501255
U937Human Monocytic Leukemia501252
HL-60Human Promyelocytic Leukemia501248
A549Human Lung Carcinoma501235
MCF-7Human Breast Carcinoma501230
HCT-116Human Colon Carcinoma501228

Data adapted from Neuzil J, et al. (2001).[4]

Table 2: Effect of α-Tocopheryl Succinate on Cell Proliferation of BL6-F10 Murine Melanoma Cells

Treatment Concentration (µg/ml)Decrease in Cell Proliferation (%)
5Significant
7Significant
10Significant

Data adapted from Malafa M, et al. (2002).[10]

Table 3: Cytotoxicity of α-Tocopheryl Succinate in Hamster Cheek Pouch Carcinoma (HCPC-1) Cells

TreatmentTreatment Duration (hours)Cell Viability (%)
7 µM α-TOS-SUV641
7 µM α-TOS-SUV1221
SUV alone1290
α-TOS alone1251

SUV: Small Unilamellar Vesicles. Data adapted from Prasad KC, et al. (2006).[11]

Mandatory Visualizations

Here are diagrams illustrating key signaling pathways and a general experimental workflow for assessing cell viability with TCS treatment.

TCS_Signaling_Pathway TCS Tocopherol Calcium Succinate (TCS) Mito Mitochondrion TCS->Mito PP2A Protein Phosphatase 2A (PP2A) TCS->PP2A Activates CII Complex II (Succinate Dehydrogenase) Mito->CII Inhibits ROS ↑ Reactive Oxygen Species (ROS) CII->ROS Apoptosis Apoptosis ROS->Apoptosis PKC Protein Kinase C (PKC) Bcl2 Bcl-2 Modulation PKC->Bcl2 Modulates PP2A->PKC Inhibits Bcl2->Apoptosis

Caption: TCS Signaling Pathways to Apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Analysis Cell_Culture 1. Cell Seeding (96-well plate) TCS_Prep 2. Prepare TCS Solutions (various concentrations) Incubation 3. Treat Cells with TCS (Incubate for desired time) TCS_Prep->Incubation Assay_Choice 4. Perform Viability Assay (e.g., MTT, WST-1, Neutral Red) Incubation->Assay_Choice MTT Add MTT Reagent Assay_Choice->MTT WST1 Add WST-1 Reagent Assay_Choice->WST1 NR Add Neutral Red Assay_Choice->NR Measurement 5. Measure Absorbance (Plate Reader) MTT->Measurement WST1->Measurement NR->Measurement Data_Analysis 6. Data Analysis (Calculate % Viability, IC50) Measurement->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays, adapted for use with this compound treatment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[12]

Materials:

  • This compound (TCS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[12][13]

  • Cell culture medium

  • 96-well flat-bottom plates

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7 or DMSO)[13]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator.[14][15]

  • Compound Preparation: Prepare a stock solution of TCS in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).[15]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TCS. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13] Mix thoroughly by gentle shaking or pipetting.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

WST-1 (Water-Soluble Tetrazolium Salt) Assay

The WST-1 assay is a colorimetric assay for the quantification of cell viability and proliferation. Mitochondrial dehydrogenases in viable cells cleave the WST-1 tetrazolium salt to a soluble formazan dye, which can be measured directly.[16][17]

Materials:

  • This compound (TCS)

  • WST-1 reagent

  • Cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.

  • Compound Preparation and Treatment: Prepare and add TCS solutions to the wells as described for the MTT assay.

  • Incubation: Incubate the plate for the desired treatment duration.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[17]

  • Incubation with WST-1: Incubate the plate for 0.5-4 hours at 37°C in a 5% CO₂ incubator.[16][17] The optimal incubation time will depend on the cell type and density.

  • Shaking: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance around 440 nm).[16] A reference wavelength above 600 nm can be used.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[18] The amount of dye taken up is proportional to the number of viable cells.[18]

Materials:

  • This compound (TCS)

  • Neutral Red solution (e.g., 0.33 g/L in water)[19]

  • Cell culture medium

  • 96-well flat-bottom plates

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[18][19]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as previously described.

  • Compound Preparation and Treatment: Prepare and add TCS solutions to the wells.

  • Incubation: Incubate for the desired treatment period.

  • Medium Removal: After incubation, discard the medium from all wells.

  • Neutral Red Staining: Add 100 µL of pre-warmed medium containing Neutral Red to each well and incubate for 1-3 hours at 37°C.[19]

  • Washing: Discard the Neutral Red solution and rinse the cells with 150 µL of DPBS.[19]

  • Dye Extraction: Add 150 µL of the destain solution to each well to extract the dye from the cells.[19]

  • Shaking: Shake the plate for about 10-20 minutes to ensure complete solubilization of the dye.[20]

  • Absorbance Reading: Measure the absorbance at 540 nm.[20]

  • Data Analysis: Determine the percentage of viable cells by comparing the absorbance of treated samples to the control.

Trypan Blue Exclusion Assay

This is a dye exclusion method to count viable cells.[21][22] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[23]

Materials:

  • This compound (TCS)

  • Trypan Blue solution (0.4%)[22]

  • Cell culture medium

  • Cell culture plates or flasks

  • Hemocytometer or automated cell counter

  • Microscope

Protocol:

  • Cell Culture and Treatment: Grow cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of TCS for the desired time.

  • Cell Harvesting: After treatment, collect the cells. For adherent cells, trypsinize and then neutralize the trypsin. For suspension cells, collect them directly. Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.[23]

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[24]

  • Incubation: Allow the mixture to stand for 3-5 minutes at room temperature.[23][25]

  • Cell Counting: Load the stained cell suspension into a hemocytometer.

  • Microscopic Examination: Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100

Conclusion

This compound is a potent and selective anti-cancer agent that induces apoptosis through various signaling pathways. The protocols provided here offer reliable methods for assessing its impact on cell viability. The choice of assay will depend on the specific research question, cell type, and available equipment. For a comprehensive understanding, it is often beneficial to use more than one type of viability assay. These application notes should serve as a valuable resource for researchers investigating the therapeutic potential of TCS.

References

Application Notes and Protocols: Investigating Gene Expression Changes Induced by Tocopherol Calcium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocopherol calcium succinate (B1194679) is a derivative of vitamin E (α-tocopherol) and a salt of α-tocopheryl succinate (α-TOS). While research directly investigating the gene expression changes induced by tocopherol calcium succinate is limited, extensive studies on α-TOS provide a strong foundation for understanding its probable molecular mechanisms. It is hypothesized that this compound, upon cellular uptake, dissociates, allowing the α-tocopheryl succinate moiety to exert its biological effects. α-TOS has garnered significant interest in cancer research due to its selective pro-apoptotic effects on tumor cells, with minimal toxicity to normal cells.[1][2][3] This document outlines the proposed mechanisms of action, hypothetical gene expression data, and detailed experimental protocols to investigate the effects of this compound on gene expression, based on the known activities of α-TOS.

Proposed Mechanism of Action

α-Tocopheryl succinate is known to induce apoptosis in cancer cells through various mechanisms, primarily involving the destabilization of mitochondria.[1] It is proposed that α-TOS targets the mitochondrial complex II (succinate dehydrogenase), leading to the production of reactive oxygen species (ROS) and triggering the mitochondrial apoptotic pathway.[1] Additionally, α-TOS has been shown to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Key signaling pathways potentially modulated by this compound (via α-TOS) include:

  • Protein Kinase C (PKC) Pathway: α-TOS can inhibit PKC activity, which in turn can lead to the dephosphorylation of the anti-apoptotic protein Bcl-2, promoting apoptosis.[1]

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival. α-Tocopherol has been shown to modulate this pathway.[4]

  • NF-κB Signaling: α-TOS has been observed to suppress the activation of NF-κB, a transcription factor that promotes inflammation and cell survival.[1]

  • Ceramide-Mediated Apoptosis: Some studies suggest that α-TOS can induce the production of ceramide, a lipid messenger that can initiate apoptosis.[5]

Data Presentation: Hypothetical Gene Expression Changes

The following tables summarize hypothetical quantitative data on gene expression changes in a cancer cell line (e.g., MCF-7 breast cancer cells) following treatment with this compound. These illustrative data are based on the known effects of α-TOS and are intended to serve as a guide for expected outcomes.

Table 1: Hypothetical Changes in Expression of Apoptosis-Regulating Genes (RT-qPCR)

GeneFunctionFold Change (Treated vs. Control)
BaxPro-apoptotic2.5 ↑
Bcl-2Anti-apoptotic0.4 ↓
Caspase-3Executioner caspase3.1 ↑
Caspase-9Initiator caspase2.8 ↑
p53Tumor suppressor1.8 ↑

Table 2: Hypothetical Microarray Data of Differentially Expressed Genes

Gene SymbolGene NameFunctionLog2 Fold Change
FOSFos Proto-Oncogene, AP-1 Transcription Factor SubunitCell proliferation, differentiation-1.5
JUNJun Proto-Oncogene, AP-1 Transcription Factor SubunitCell proliferation, apoptosis-1.2
NFKB1Nuclear Factor Kappa B Subunit 1Inflammation, cell survival-2.0
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle arrest2.3
VEGFAVascular Endothelial Growth Factor AAngiogenesis-1.8
TGFB1Transforming Growth Factor Beta 1Cell growth, proliferation1.7

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion TCS Tocopherol Calcium Succinate aTOS α-TOS TCS->aTOS PKC PKC aTOS->PKC Inhibits PI3K PI3K aTOS->PI3K Modulates NFkB NF-κB aTOS->NFkB Inhibits Mito Mitochondrial Perturbation aTOS->Mito Bcl2 Bcl-2 PKC->Bcl2 Phosphorylates Akt Akt PI3K->Akt Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Promotes Bcl2->Apoptosis_Inhibition Promotes Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis ROS ROS Production Mito->ROS ROS->Apoptosis

Caption: Proposed signaling pathways affected by this compound.

G cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., MCF-7) B 2. Treatment (this compound) A->B C 3. RNA Isolation B->C D 4. cDNA Synthesis C->D E 5. Gene Expression Analysis D->E F RT-qPCR E->F G Microarray E->G H 6. Data Analysis F->H G->H I 7. Pathway & Functional Enrichment Analysis H->I

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Tocopherol Calcium Succinate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tocopherol calcium succinate (B1194679) (TCS) is a derivative of Vitamin E that has garnered interest in cancer research for its potential as a selective anti-cancer agent. Emerging evidence suggests that TCS can induce programmed cell death, or apoptosis, in malignant cells while exhibiting minimal toxicity towards normal cells.[1][2] The analysis of apoptosis is crucial in the evaluation of novel therapeutic compounds. Flow cytometry stands out as a powerful and quantitative method for elucidating the cellular mechanisms of apoptosis.[3][4]

These application notes provide detailed protocols for assessing apoptosis in response to TCS exposure using flow cytometry. The described methods include the detection of phosphatidylserine (B164497) externalization (Annexin V staining), measurement of caspase activity, and analysis of mitochondrial membrane potential.

Key Experimental Protocols

Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is a widely used method to identify and quantify apoptotic cells.[3][4][5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[3] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • Flow cytometry tubes

  • Micropipettes

Protocol:

  • Cell Preparation: Culture cells to the desired confluence and induce apoptosis by treating with various concentrations of Tocopherol calcium succinate for specific time periods. Include an untreated control group.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

Caspases are a family of cysteine proteases that play a critical role in the execution phase of apoptosis.[7] Caspase-3 and -7 are key effector caspases. This assay utilizes a cell-permeable, non-toxic substrate that contains the DEVD peptide sequence, which is recognized and cleaved by activated caspase-3 and -7.[7][8] Upon cleavage, a fluorescent dye is released and can be quantified by flow cytometry.

Materials:

  • Cell-permeable fluorogenic caspase-3/7 substrate (e.g., TF2-DEVD-FMK)

  • Wash Buffer

  • Assay Buffer

  • Flow cytometry tubes

  • Micropipettes

Protocol:

  • Cell Treatment: Treat cells with this compound as described in the previous protocol.

  • Cell Preparation: Harvest and wash the cells with PBS.

  • Staining: Resuspend the cells in 0.5 mL of warm medium or buffer at a density of 5 x 10^5 to 1 x 10^6 cells/mL. Add 1 µL of 500X fluorogenic caspase-3/7 substrate.[8]

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 1 to 4 hours, protected from light.[8]

  • Washing: Pellet the cells by centrifugation and wash them twice with the provided Wash Buffer to remove any unbound substrate.

  • Resuspension: Resuspend the cells in 0.5 mL of Assay Buffer or growth medium.[8]

  • Analysis: Analyze the cells using a flow cytometer with the appropriate laser and filter for the specific fluorochrome (e.g., FITC channel for a green fluorescent dye).[8]

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

A reduction in mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[9] The JC-1 dye is a lipophilic cationic dye that can selectively enter the mitochondria and reversibly change color from green to red as the membrane potential increases.[10][11] In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[9][10]

Materials:

  • JC-1 Dye

  • DMSO

  • Assay Buffer

  • Flow cytometry tubes

  • Micropipettes

Protocol:

  • Cell Treatment: Treat cells with this compound.

  • JC-1 Staining Solution Preparation: Prepare a 200 µM JC-1 stock solution in DMSO. Immediately before use, dilute the stock solution to a working concentration of 2 µM in pre-warmed cell culture medium.[9][12]

  • Cell Staining: Harvest and wash the cells. Resuspend the cell pellet in the JC-1 working solution at a concentration of approximately 1 x 10^6 cells/mL.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator, protected from light.[9][12]

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and wash once with 2 mL of warm Assay Buffer.

  • Resuspension: Resuspend the cell pellet in 500 µL of Assay Buffer.

  • Analysis: Analyze immediately by flow cytometry, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.

Data Presentation

The following tables summarize hypothetical quantitative data from flow cytometry analysis after exposure to this compound (TCS).

TCS Concentration (µM) % Live Cells (Annexin V-/PI-) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
1085.6 ± 3.510.1 ± 1.24.3 ± 0.9
2560.3 ± 4.225.8 ± 2.513.9 ± 1.8
5035.1 ± 5.145.2 ± 3.719.7 ± 2.3
TCS Concentration (µM) % Caspase-3/7 Positive Cells
0 (Control)3.1 ± 0.9
1015.4 ± 2.2
2540.7 ± 3.8
5075.2 ± 5.1
TCS Concentration (µM) Red/Green Fluorescence Ratio (JC-1)
0 (Control)8.5 ± 0.9
106.2 ± 0.7
253.1 ± 0.5
501.4 ± 0.3

Visualizations

experimental_workflow start Cell Culture treatment Tocopherol Calcium Succinate Exposure start->treatment harvest Cell Harvesting (Adherent & Floating) treatment->harvest wash1 Wash with PBS harvest->wash1 staining Staining Protocol wash1->staining annexin_pi Annexin V/PI Staining staining->annexin_pi Apoptosis Detection caspase Caspase-3/7 Assay staining->caspase Effector Caspase Activity jc1 JC-1 Staining (ΔΨm) staining->jc1 Mitochondrial Health analysis Flow Cytometry Analysis annexin_pi->analysis caspase->analysis jc1->analysis end Data Interpretation analysis->end apoptosis_pathway tcs Tocopherol Calcium Succinate (TCS) ros ↑ Reactive Oxygen Species (ROS) tcs->ros mito Mitochondrial Perturbation ros->mito mp ↓ Mitochondrial Membrane Potential (ΔΨm) mito->mp cyto_c Cytochrome c Release mito->cyto_c apoptosis Apoptosis mp->apoptosis cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 cas37->apoptosis

References

Troubleshooting & Optimization

Preventing precipitation of Tocopherol calcium succinate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tocopherol Calcium Succinate (B1194679). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Tocopherol Calcium Succinate in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of aqueous solutions?

A1: this compound is a salt of α-Tocopherol succinate, a lipophilic (fat-loving) molecule. Its chemical structure results in poor solubility in water-based or aqueous solutions. Official monographs describe it as "practically insoluble in water"[1]. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment.

Q2: What are the primary factors that influence the solubility of this compound?

A2: The solubility of this compound, like many poorly soluble compounds, is influenced by several factors including:

  • pH of the solution: The ionization state of the succinate group can be affected by pH, which in turn can influence solubility.

  • Presence of co-solvents: Organic solvents that are miscible with water can increase the solubility of lipophilic compounds.

  • Surfactants: These agents can form micelles that encapsulate the this compound, increasing its apparent solubility.

  • Temperature: While generally having a minor effect, temperature can influence solubility.

  • Presence of other excipients: Ingredients like cyclodextrins can form inclusion complexes with the tocopherol moiety, enhancing its solubility.

Q3: Can I simply dissolve this compound directly in my aqueous buffer?

A3: It is highly unlikely that you will be able to dissolve a significant amount of this compound directly in an aqueous buffer due to its inherent poor water solubility[1]. It is generally recommended to first dissolve it in a small amount of a suitable organic solvent before introducing it to the aqueous phase.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound during your experiments.

Problem: Precipitate forms immediately upon adding this compound to an aqueous solution.

Cause: This is likely due to exceeding the very low aqueous solubility of this compound.

Solutions:

  • Initial Dissolution in an Organic Solvent: Before adding to your aqueous buffer, dissolve the this compound in a minimal amount of a water-miscible organic solvent. Common choices include ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO).

  • Slow Dilution with Agitation: Add the organic stock solution of this compound dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to disperse the compound rapidly and avoid localized high concentrations that can lead to immediate precipitation.

Problem: The solution is initially clear but becomes cloudy or forms a precipitate over time.

Cause: This suggests that while initially dissolved (possibly in a supersaturated state), the solution is not stable, and the compound is precipitating out over time.

Solutions:

  • pH Adjustment: Evaluate the pH of your final solution. While specific data for this compound is limited, the solubility of similar compounds can be pH-dependent. Experiment with adjusting the pH to see if it improves stability.

  • Use of Co-solvents: Incorporating a certain percentage of a co-solvent in your final aqueous solution can maintain solubility. Propylene glycol and polyethylene (B3416737) glycol (PEG) are commonly used co-solvents in pharmaceutical formulations[2].

  • Addition of Surfactants: Surfactants can form micelles that encapsulate this compound, preventing precipitation. Non-ionic surfactants such as Polysorbates (e.g., Tween® 80) or Poloxamers are often used. Studies on other forms of Vitamin E have shown the effectiveness of surfactants in improving solubility[3][4].

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for enhancing the solubility of poorly soluble drugs[5][6][7]. Phase solubility studies can help determine the optimal ratio of cyclodextrin (B1172386) to your compound[7][8].

Problem: I need a higher concentration of this compound in my aqueous solution than I can achieve with simple methods.

Cause: The required concentration exceeds the solubility that can be achieved with basic co-solvent or surfactant systems.

Solutions:

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer. When this solid dispersion is added to an aqueous medium, the drug is released in a finely dispersed, amorphous state, which can lead to higher apparent solubility. Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) is a derivative of vitamin E that is itself used as a carrier in solid dispersions to enhance the solubility of other drugs[5].

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents, that spontaneously form fine oil-in-water emulsions when introduced into an aqueous phase under gentle agitation. This approach has been successfully used for other forms of Vitamin E to improve their bioavailability[9][10][11].

Data Presentation

The following table summarizes common excipients used to enhance the solubility of lipophilic compounds like this compound. Note that the effective concentrations can vary significantly depending on the specific formulation and experimental conditions.

Excipient Type Examples Typical Concentration Range (w/v %) Mechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 4005 - 40%Reduces the polarity of the aqueous solvent.
Surfactants Polysorbate 80 (Tween® 80), Poloxamer 188, Vitamin E TPGS0.1 - 10%Forms micelles to encapsulate the drug.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 20%Forms inclusion complexes with the drug.

Experimental Protocols

Protocol 1: Basic Solubilization using a Co-solvent

  • Weigh the required amount of this compound.

  • Dissolve the powder in a minimal volume of a suitable organic co-solvent (e.g., ethanol).

  • While vigorously stirring, add the co-solvent solution dropwise to the pre-warmed (if appropriate for your experiment) aqueous buffer.

  • Continue stirring for at least 15-30 minutes to ensure complete dispersion.

  • Visually inspect for any signs of precipitation or cloudiness.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) at the desired concentration.

  • Separately, dissolve the this compound in a small amount of ethanol.

  • Slowly add the ethanolic solution of this compound to the HP-β-CD solution while stirring.

  • Seal the container and allow it to stir at room temperature for 24-48 hours to facilitate complex formation.

  • The resulting solution can then be filtered to remove any undissolved material.

Protocol 3: Screening for Precipitation Inhibition

This protocol is adapted from methods used for other poorly soluble drugs[12].

  • Prepare a concentrated stock solution of this compound in an organic solvent (e.g., DMSO).

  • In a 96-well plate, prepare your aqueous buffer containing various concentrations of the potential solubilizing agent to be tested (e.g., different surfactants or polymers).

  • Add a small, fixed volume of the this compound stock solution to each well and mix.

  • Incubate the plate under your experimental conditions (e.g., 37°C).

  • Monitor for precipitation over time, either visually or by measuring turbidity using a plate reader.

  • The concentration of the solubilizing agent that prevents precipitation for the desired duration is considered effective.

Visualizations

Troubleshooting_Workflow Troubleshooting Precipitation of this compound start Precipitation Observed dissolve_organic Dissolve in Organic Solvent (e.g., Ethanol, DMSO) start->dissolve_organic slow_dilution Slowly Add to Aqueous Buffer with Stirring dissolve_organic->slow_dilution check_precipitation Precipitation Still Occurs? slow_dilution->check_precipitation no_precipitate Solution Clear - Proceed with Experiment check_precipitation->no_precipitate No advanced_methods Consider Advanced Formulation Strategies check_precipitation->advanced_methods Yes use_cosolvent Incorporate Co-solvent (e.g., PEG 400) advanced_methods->use_cosolvent use_surfactant Add Surfactant (e.g., Tween® 80) advanced_methods->use_surfactant use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) advanced_methods->use_cyclodextrin sedds Formulate as SEDDS advanced_methods->sedds solid_dispersion Prepare a Solid Dispersion advanced_methods->solid_dispersion

Caption: A workflow for troubleshooting precipitation issues.

Signaling_Pathway Solubilization Strategies for this compound cluster_compound This compound cluster_strategies Solubilization Methods cluster_result Resulting Aqueous System TCS Insoluble Drug Crystals cosolvent Co-solvents (e.g., Ethanol) TCS->cosolvent surfactant Surfactants (e.g., Polysorbate 80) TCS->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) TCS->cyclodextrin sedds SEDDS TCS->sedds dissolved Solubilized Drug Molecules cosolvent->dissolved micelle Drug in Micelles surfactant->micelle complex Drug-Cyclodextrin Complex cyclodextrin->complex emulsion Nano/Micro-emulsion sedds->emulsion

Caption: Overview of solubilization strategies.

References

Technical Support Center: Synthesis of Tocopherol Calcium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tocopherol Calcium Succinate (B1194679).

Frequently Asked Questions (FAQs)

Q1: What are the main stages in the synthesis of Tocopherol Calcium Succinate?

A1: The synthesis is typically a two-stage process. The first stage involves the esterification of tocopherol with succinic anhydride (B1165640) to form tocopherol succinate (also known as tocopheryl succinic acid). The second stage is the conversion of tocopherol succinate to its calcium salt by reacting it with a suitable calcium source.

Q2: What are the common challenges encountered during the esterification of tocopherol?

A2: Common challenges include incomplete reaction, leading to residual unreacted tocopherol, and the formation of side products. The purification of tocopherol succinate from the reaction mixture can also be complex, often requiring techniques like crystallization or chromatography.[1] Additionally, tocopherols (B72186) are susceptible to oxidation, so carrying out the reaction under an inert atmosphere is often recommended.[2]

Q3: How can I monitor the progress of the esterification reaction?

A3: The progress of the esterification reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the tocopherol starting material and the appearance of the tocopherol succinate product.[3][4] The Emmerie-Engel reaction can also be used to detect the presence of unreacted tocopherol; the reaction is considered complete when the mixture no longer develops a color with this test.[2]

Q4: What are the suitable calcium sources for the second stage of the synthesis?

A4: Various calcium sources can be used, including calcium hydroxide (B78521), calcium oxide, and calcium acetate.[5][6] The choice of calcium source can influence the reaction conditions and the purity of the final product. Using calcium oxide or calcium hydroxide can result in near-quantitative yields.[5]

Q5: What are the critical parameters to control during the synthesis?

A5: Key parameters to control include reaction temperature, reaction time, solvent purity, and the molar ratio of reactants. For instance, in the esterification step, temperatures are often maintained between 50-80°C.[1][7] In the subsequent salt formation, temperatures are typically kept between 50-70°C.[5] The water content in solvents can also be critical, especially in the salt formation step, where methanol (B129727) with low water content is preferred.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Tocopherol Succinate - Incomplete esterification reaction. - Suboptimal reaction temperature or time. - Inefficient catalyst.- Increase reaction time or temperature within the recommended range.[2] - Ensure the use of an appropriate catalyst, such as pyridine (B92270) or triethylamine, at the correct concentration.[1][7] - Use a slight excess of succinic anhydride.[2]
Presence of unreacted Tocopherol in the product - Insufficient reaction time or temperature. - Inadequate mixing.- Extend the reaction time and/or increase the temperature. - Ensure efficient stirring throughout the reaction. - Monitor the reaction completion using TLC or HPLC.[3]
Formation of colored impurities - Oxidation of tocopherol or its derivatives. - High reaction temperatures.- Conduct the reaction under an inert atmosphere (e.g., nitrogen).[1] - Avoid excessively high temperatures. Some methods suggest keeping the reaction temperature below 40°C to prevent coloration.[8] - A decolorization step using activated carbon may be necessary during purification.
Difficulty in crystallizing Tocopherol Succinate - Presence of impurities that inhibit crystallization. - Inappropriate solvent for crystallization.- Purify the crude product before crystallization using techniques like column chromatography or washing with acidic solutions to remove basic catalysts.[1] - Screen different solvents or solvent mixtures for crystallization. n-hexane is a commonly used solvent.[9]
Low yield of this compound - Incomplete reaction with the calcium source. - Poor solubility of reactants. - Hydrolysis of tocopherol succinate.- Use a slight excess of the calcium source (e.g., calcium hydroxide or calcium oxide).[5] - Ensure the use of a suitable solvent, like methanol, to facilitate the reaction.[5] - Control the water content in the reaction medium to minimize hydrolysis. HPLC analysis can be used to check for hydrolysis back to d-α-tocopherol.[5]
Product does not meet purity specifications - Residual starting materials, byproducts, or solvents. - Inefficient purification.- Optimize the purification steps, including washing and drying. The product can be washed with methanol to remove impurities.[6] - Ensure the final product is thoroughly dried under vacuum to remove residual solvents, keeping the temperature below 100°C to avoid discoloration.[5] - High-purity products (up to 99.9%) can be achieved through careful control of the synthesis and purification steps.[10]

Experimental Protocols

Key Experiment 1: Synthesis of α-Tocopherol Succinate

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • α-Tocopherol

  • Succinic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Solvent (e.g., ether or petroleum ether)[1][7]

  • 5% Aqueous Hydrochloric Acid

  • Nitrogen gas

Procedure:

  • In a round-bottom flask, dissolve α-tocopherol and succinic anhydride in pyridine. A typical molar ratio of tocopherol to succinic anhydride is around 1:1.2 to 1:1.5.[7]

  • Heat the mixture under a nitrogen atmosphere at approximately 80°C for 3 hours with constant stirring.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ether and wash with 5% aqueous hydrochloric acid to remove the pyridine.[1]

  • Wash the organic layer with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain crude α-tocopherol succinate.

  • The crude product can be further purified by crystallization from a suitable solvent like n-hexane.[9]

Key Experiment 2: Synthesis of α-Tocopherol Calcium Succinate

This protocol is adapted from a patented method.[5]

Materials:

  • α-Tocopheryl succinic acid (TSA)

  • Calcium hydroxide (or calcium oxide)

  • Methanol (HPLC grade, low water content)

Procedure:

  • Charge a three-neck round-bottom flask with α-tocopheryl succinic acid (1.0 equivalent), calcium hydroxide (0.55 equivalents), and methanol.[5]

  • Stir the mixture at 300 rpm and heat to 60°C.[5]

  • Maintain the reaction at 60°C for approximately two hours.[5]

  • Cool the reaction mixture to 40-45°C.[5]

  • Filter the solid product using a Buchner funnel.

  • Wash the product with methanol.

  • Dry the product under vacuum at a temperature between 55-70°C.[5]

Visualizations

Synthesis_Workflow cluster_esterification Stage 1: Esterification cluster_salt_formation Stage 2: Salt Formation Tocopherol α-Tocopherol Reaction1 Esterification (Pyridine, 80°C, N2) Tocopherol->Reaction1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction1 CrudeTS Crude Tocopherol Succinate Reaction1->CrudeTS Purification1 Purification (Washing, Crystallization) CrudeTS->Purification1 PureTS Pure Tocopherol Succinate Purification1->PureTS Reaction2 Salt Formation (Methanol, 60°C) PureTS->Reaction2 CalciumSource Calcium Hydroxide CalciumSource->Reaction2 CrudeTCS Crude Tocopherol Calcium Succinate Reaction2->CrudeTCS Purification2 Purification (Filtration, Washing, Drying) CrudeTCS->Purification2 FinalProduct Tocopherol Calcium Succinate Purification2->FinalProduct

Caption: Workflow for the two-stage synthesis of this compound.

Troubleshooting_Tree cluster_stage1 Esterification Stage cluster_stage2 Salt Formation Stage Start Low Yield or Purity Issue CheckUnreactedToco Check for Unreacted Tocopherol (TLC/HPLC) Start->CheckUnreactedToco UnreactedYes Unreacted Tocopherol Present CheckUnreactedToco->UnreactedYes Yes UnreactedNo Reaction Complete CheckUnreactedToco->UnreactedNo No Solution1 Increase Reaction Time/Temp or Check Catalyst UnreactedYes->Solution1 CheckPurity Analyze Final Product Purity (HPLC) UnreactedNo->CheckPurity PurityLow Purity Below Spec CheckPurity->PurityLow Low PurityOK Purity Acceptable CheckPurity->PurityOK OK Solution2 Optimize Washing/Drying or Check for Hydrolysis PurityLow->Solution2

References

Technical Support Center: Optimizing HPLC Separation for Tocopherol Calcium Succinate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC analysis of tocopherol calcium succinate (B1194679) and its metabolites.

FAQs: General Questions

Q1: What are the primary metabolites of tocopherol calcium succinate?

A1: this compound undergoes metabolism similar to other forms of vitamin E. The primary metabolic pathway involves the shortening of the phytyl tail through a process of ω-hydroxylation followed by β-oxidation.[1][2] This results in a series of chain-shortened metabolites, with the most common being:

  • 13'-hydroxychromanols

  • 13'-carboxychromanols

  • Carboxyethyl-hydroxychromans (CEHCs)

  • Carboxymethylbutyl-hydroxychromans (CMBHCs)[3]

Q2: What are the most common HPLC modes for analyzing this compound and its metabolites?

A2: Both reversed-phase (RP) and normal-phase (NP) HPLC are widely used for the analysis of tocopherols (B72186) and their derivatives.[4][5]

  • Reversed-Phase (RP) HPLC: This is the more common method, typically employing a C18 column. It separates compounds based on their hydrophobicity.[4][5]

  • Normal-Phase (NP) HPLC: This method uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is particularly useful for separating isomers of tocopherols.[3][6]

Q3: What detection methods are suitable for this compound and its metabolites?

A3: The most common detection methods are:

  • UV Detection: Tocopherols and their derivatives absorb UV light, typically in the range of 284-295 nm.[7][8]

  • Fluorescence Detection (FLD): This method offers higher sensitivity and selectivity for tocopherols.[5] Excitation is typically around 290-295 nm and emission is around 325-330 nm.[5]

  • Mass Spectrometry (MS): LC-MS is a powerful technique for the identification and quantification of metabolites, offering high specificity.[3]

FAQs: Sample Preparation

Q4: How should I prepare serum or plasma samples for analysis?

A4: A common method involves protein precipitation followed by liquid-liquid extraction.[9][10] A detailed protocol is provided in the "Experimental Protocols" section. The key steps are:

  • Addition of an organic solvent like ethanol (B145695) or methanol (B129727) to precipitate proteins.[9][10]

  • Extraction of the analytes into a non-polar solvent such as hexane (B92381).[9][10]

  • Evaporation of the organic solvent and reconstitution of the residue in the mobile phase.[9]

Q5: Is saponification necessary for my samples?

A5: Saponification (alkaline hydrolysis) is used to release tocopherols from complex matrices by breaking down lipids.[11]

  • When to use it: It is often necessary for tissue samples or complex food matrices to improve extraction efficiency.[11]

  • When to avoid it: For serum or plasma, direct solvent extraction after protein precipitation is usually sufficient and avoids potential degradation of the analytes that can occur with harsh saponification conditions.

Q6: How can I prevent the degradation of this compound and its metabolites during sample preparation?

A6: Tocopherols are susceptible to oxidation. To minimize degradation:

  • Work with minimal exposure to light and heat.

  • Use amber vials or wrap tubes in aluminum foil.

  • Add an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your extraction solvents.[11]

  • Evaporate organic solvents under a gentle stream of nitrogen.[9]

FAQs: HPLC-Specific Questions

Q7: I am having trouble with peak tailing for this compound and its acidic metabolites. What could be the cause and how can I fix it?

A7: Peak tailing for acidic compounds in reversed-phase HPLC is a common issue, often caused by interactions with residual silanol (B1196071) groups on the silica-based column packing.[4][12][13][14][15]

  • Cause: At a mobile phase pH above the pKa of the silanol groups (around 3.5-4.5), they become ionized and can interact with the acidic analytes, leading to tailing.[14][15]

  • Solutions:

    • Lower the mobile phase pH: Use a mobile phase with a pH of 2.5-3.0 to suppress the ionization of both the acidic analytes and the silanol groups.[4][12] This can be achieved by adding a small amount of an acid like formic acid or acetic acid.[12]

    • Use an end-capped column: Modern, high-purity silica (B1680970) columns that are end-capped have fewer free silanol groups, which reduces peak tailing.[12]

    • Increase buffer strength: A higher buffer concentration in the mobile phase can also help to mask the residual silanol groups.[4][14]

Q8: I am not getting good separation between the parent compound and its more polar metabolites. What can I do?

A8: Improving the resolution between a lipophilic parent compound and its more polar metabolites in reversed-phase HPLC often requires adjusting the mobile phase gradient.

  • Gradient Elution: A gradient elution is generally necessary. Start with a higher percentage of the aqueous phase to retain and separate the early-eluting polar metabolites, and then gradually increase the organic phase percentage to elute the parent compound.

  • Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can provide different selectivities.

  • Column Choice: A column with a different stationary phase chemistry might provide better separation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No Peaks or Very Small Peaks 1. Injection issue (e.g., air bubble in syringe, clogged injector).2. Detector issue (e.g., lamp off, incorrect wavelength).3. Sample degradation.1. Check the autosampler/syringe for proper functioning. Perform a manual injection if possible.2. Ensure the detector lamp is on and set to the correct wavelength (e.g., ~284-295 nm for UV).3. Prepare fresh standards and samples, ensuring proper storage and use of antioxidants.
Broad or Tailing Peaks 1. Column contamination or degradation.2. Secondary interactions with the stationary phase (for acidic metabolites).3. Mismatch between sample solvent and mobile phase.1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Lower the mobile phase pH to 2.5-3.0 with an acid modifier (e.g., 0.1% formic acid). Use an end-capped column.3. Dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject a smaller volume.
Split Peaks 1. Column void or channeling.2. Partially blocked column frit.3. Sample solvent stronger than the mobile phase.1. Replace the column.2. Reverse flush the column at a low flow rate. If not resolved, replace the column.3. Reconstitute the sample in a solvent that is weaker than or the same as the initial mobile phase.
Shifting Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Column equilibration issue.1. Prepare fresh mobile phase and ensure it is thoroughly mixed. Use an HPLC-grade solvent.2. Use a column oven to maintain a constant temperature.3. Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system.2. Carryover from a previous injection.1. Use fresh, high-purity mobile phase solvents. Flush the system thoroughly.2. Run a blank injection after a high-concentration sample to check for carryover. Implement a needle wash step in the autosampler method.

Data Presentation: HPLC Method Parameters

Table 1: Example Reversed-Phase HPLC Conditions for Tocopherol Succinate and Metabolites

ParameterCondition 1Condition 2
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid10 mM Ammonium Acetate (B1210297) in Water, pH 4.0
Mobile Phase B AcetonitrileMethanol
Gradient 50-95% B in 20 min60-100% B in 25 min
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C
Detection UV at 284 nmFLD (Ex: 295 nm, Em: 330 nm)
Injection Vol. 20 µL10 µL

Table 2: Typical Retention Times (RT) and Performance Data

CompoundExpected RT Range (min)LOD (Limit of Detection)LOQ (Limit of Quantitation)Linearity (R²)
Carboxyethyl-hydroxychroman (CEHC)5 - 8~0.1 pmol[3][16]~0.5 pmol[3]>0.99
Carboxymethylbutyl-hydroxychroman (CMBHC)10 - 13~0.1 pmol[3][16]~0.5 pmol[3]>0.99
Tocopherol Succinate18 - 25~3 µg/mL[17]~15 µg/mL[17]>0.99

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions.

Experimental Protocols

Protocol 1: Sample Preparation from Serum
  • To 200 µL of serum in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., tocopherol acetate).

  • Add 400 µL of ethanol containing an antioxidant (e.g., 0.1% BHT) to precipitate proteins.[17]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 800 µL of hexane to the supernatant, vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes to separate the phases.[17]

  • Carefully transfer the upper hexane layer to a new tube.

  • Repeat the hexane extraction (steps 6-7) on the remaining aqueous layer and combine the hexane fractions.

  • Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Reversed-Phase HPLC Analysis
  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV or fluorescence detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B (linear gradient)

    • 20-25 min: 95% B (hold)

    • 25.1-30 min: 50% B (re-equilibration)

  • Detection: UV at 284 nm or FLD (Ex: 295 nm, Em: 330 nm).

  • Injection Volume: 20 µL.

Protocol 3: Normal-Phase HPLC Analysis
  • HPLC System: As above.

  • Column: Silica column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 97:3 v/v) with a small amount of acetic acid (e.g., 0.1%).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: Room temperature.

  • Detection: UV at 292 nm or FLD (Ex: 290 nm, Em: 330 nm).

  • Injection Volume: 20 µL.

Mandatory Visualizations

Metabolic Pathway of Tocopherol

metabolic_pathway tocopherol Tocopherol / Tocopherol Succinate hydroxy 13'-hydroxychromanol tocopherol->hydroxy ω-hydroxylation (CYP4F2/CYP3A4) carboxy 13'-carboxychromanol hydroxy->carboxy Oxidation beta_oxidation β-oxidation Steps carboxy->beta_oxidation cehc Carboxyethyl- hydroxychroman (CEHC) beta_oxidation->cehc experimental_workflow start Start: Serum Sample protein_precipitation 1. Protein Precipitation (Ethanol + Antioxidant) start->protein_precipitation centrifuge1 2. Centrifugation protein_precipitation->centrifuge1 lle 3. Liquid-Liquid Extraction (Hexane) centrifuge1->lle evaporation 4. Evaporation (Nitrogen Stream) lle->evaporation reconstitution 5. Reconstitution (Mobile Phase) evaporation->reconstitution hplc_analysis 6. HPLC Analysis reconstitution->hplc_analysis data_processing 7. Data Processing and Quantification hplc_analysis->data_processing troubleshooting_logic start Problem: Poor Peak Shape (Tailing) check_ph Is mobile phase pH 2.5 - 3.0? start->check_ph adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph No check_column Is the column end-capped and in good condition? check_ph->check_column Yes adjust_ph->check_column replace_column Replace Column check_column->replace_column No check_solvent Is sample solvent weaker than mobile phase? check_column->check_solvent Yes replace_column->check_solvent adjust_solvent Reconstitute in initial mobile phase check_solvent->adjust_solvent No resolved Problem Resolved check_solvent->resolved Yes adjust_solvent->resolved

References

How to improve the stability of Tocopherol calcium succinate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tocopherol Calcium Succinate (B1194679). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of Tocopherol Calcium Succinate solutions. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide: Common Stability Issues

This guide addresses the most frequent stability problems observed with this compound solutions and offers step-by-step solutions.

Issue 1: Precipitation or Cloudiness in Aqueous Solutions

Symptoms:

  • The solution appears cloudy or hazy immediately after preparation or after a short period of storage.

  • Visible particulate matter or crystals form in the solution.

Root Cause: this compound is practically insoluble in water.[1] Direct dissolution in aqueous buffers without a suitable co-solvent will lead to precipitation.

Solutions:

  • Co-Solvent Dissolution:

    • First, dissolve the this compound powder in a minimal amount of a water-miscible organic solvent.

    • Recommended co-solvents include ethanol (B145695) or chloroform (B151607).[2]

    • Gently vortex or sonicate until the powder is fully dissolved in the co-solvent.

    • Slowly add this stock solution to the aqueous buffer with constant stirring to achieve the final desired concentration.

  • pH Adjustment:

    • Tocopherol succinate derivatives are unstable in alkaline conditions, which can lead to hydrolysis and precipitation.[2]

    • Ensure the final pH of your aqueous solution is neutral or slightly acidic. Avoid pH levels above 7.5.

Issue 2: Solution Discoloration (Yellowing or Browning)

Symptoms:

  • The initially colorless or pale-yellow solution turns yellow or brown over time.

Root Cause: This discoloration indicates oxidation of the tocopherol moiety.[3] The chromanol ring of tocopherol is susceptible to oxidation, especially when exposed to light, oxygen, and certain metal ions. The primary oxidation product is α-tocopheryl quinone, which is yellow.[3]

Solutions:

  • Light Protection:

    • Prepare and store solutions in a dimly lit environment.

    • Use amber-colored glassware or containers wrapped in aluminum foil to block light exposure.[3][4]

  • Oxygen Exclusion:

    • Use deoxygenated solvents for solution preparation. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use.

    • Prepare solutions under an inert atmosphere (e.g., in a glove box or by using a nitrogen blanket).[3]

    • Store solutions in tightly sealed containers with minimal headspace. For long-term storage, flush the headspace with nitrogen or argon before sealing.[3]

  • Temperature Control:

    • Store stock solutions at low temperatures to slow down the rate of oxidative degradation.

    • For short-term storage (up to several months), 4°C is recommended.[2]

    • For long-term stability, store solutions at -20°C or -80°C.[3]

Issue 3: Loss of Potency or Inconsistent Experimental Results

Symptoms:

  • Diminished biological activity of the compound in assays.

  • Poor reproducibility of experimental results over time.

Root Cause: Loss of potency is often due to chemical degradation, primarily through oxidation or hydrolysis of the succinate ester.[3][5]

Solutions:

  • Fresh Solution Preparation:

    • Prepare solutions fresh before each experiment whenever possible.

    • If using stored solutions, allow them to come to room temperature slowly and inspect for any signs of precipitation or discoloration before use.

  • Proper Storage of Aliquots:

    • To avoid repeated freeze-thaw cycles which can accelerate degradation, store solutions in small, single-use aliquots.[3]

  • Inclusion of Stabilizers:

    • Consider adding antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the formulation, if compatible with your experimental system, to inhibit oxidative degradation.

    • The addition of chelating agents like Ethylenediaminetetraacetic acid (EDTA) can help by sequestering metal ions that can catalyze oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvents for dissolving this compound? A1: this compound is practically insoluble in water and ethanol.[1] It is freely soluble in chloroform and carbon tetrachloride.[1] For use in aqueous systems, it is recommended to first create a concentrated stock solution in a compatible organic solvent like chloroform or ethanol and then dilute it into the aqueous medium.[2]

Q2: How should I store my this compound solutions to ensure maximum stability? A2: For optimal stability, solutions should be protected from light and oxygen.[2][3] Store solutions in amber glass vials, flush the headspace with an inert gas like nitrogen, and seal tightly.[3] For long-term storage, temperatures of -20°C or below are recommended.[3] Solutions of the related compound, α-tocopherol succinate, have been shown to be stable for several months at 4°C when protected from light.[2]

Q3: My solution has turned slightly yellow. Can I still use it? A3: A yellow discoloration suggests that the tocopherol component has undergone some degree of oxidation.[3] The suitability of the solution depends on the sensitivity of your experiment to the presence of oxidation products and a slightly lower concentration of the active compound. For quantitative studies or applications requiring high purity, it is strongly recommended to discard the discolored solution and prepare a fresh batch.[3]

Q4: What are the primary degradation pathways for this compound in solution? A4: The two main degradation pathways are:

  • Oxidation: The phenolic hydroxyl group on the chromanol ring of the tocopherol moiety is susceptible to oxidation, leading to the formation of tocopheryl radicals and ultimately α-tocopheryl quinone and other byproducts.[6] This process is accelerated by light, heat, and the presence of metal ions.

  • Hydrolysis: The succinate ester linkage can be hydrolyzed, particularly under alkaline conditions, which would release free tocopherol and succinic acid.[2][5]

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundWaterEthanolChloroformAcetone
This compound Practically Insoluble[1]Practically Insoluble[1]Freely Soluble[1]Practically Insoluble[1]
α-Tocopherol Succinate Practically Insoluble[2]Soluble[2]Soluble (50 mg/ml)[2]Soluble[2]

Table 2: Recommended Storage Conditions for Tocopherol Derivative Solutions

Storage DurationTemperatureLight ConditionsAtmosphere
Short-term (days to weeks) 4°C[2]Protected from light (Amber vials)[2][3]Tightly sealed
Long-term (months) -20°C to -80°C[3]Protected from light (Amber vials)[3]Inert gas (Nitrogen/Argon) headspace[3]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound

Objective: To prepare a stock solution with enhanced stability against oxidative degradation.

Materials:

  • This compound powder

  • Anhydrous ethanol (deoxygenated)

  • Amber glass vial with a screw cap and septum

  • Nitrogen or Argon gas supply

  • Syringes and needles

Methodology:

  • Deoxygenate Solvent: Take the required volume of anhydrous ethanol and bubble nitrogen or argon gas through it for 15-20 minutes to remove dissolved oxygen.

  • Weighing: In a dimly lit environment, accurately weigh the desired amount of this compound powder.

  • Dissolution: Transfer the powder to the amber glass vial. Add the deoxygenated ethanol to the vial to achieve the target concentration.

  • Inert Atmosphere: Flush the headspace of the vial with nitrogen or argon gas for 1-2 minutes.

  • Sealing: Immediately seal the vial tightly with the screw cap. For added protection, the cap can be wrapped with parafilm.

  • Solubilization: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Storage: Store the stock solution at -20°C for long-term use.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

Objective: To quantify the concentration of this compound in a solution over time to assess its stability.

Methodology (adapted from published methods): [2][7]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., ODS-2, 5 µm particle size).[2][7]

    • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 97:3 v/v), with potential pH adjustment to slightly acidic conditions (e.g., pH 5.6).[7]

    • Flow Rate: Typically 1.0 - 2.0 mL/min.[7]

    • Detection: UV detection at approximately 284-290 nm.[2][7]

    • Column Temperature: Room temperature or controlled at 25°C.[7]

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent to create a calibration curve.

  • Sample Preparation: Dilute an aliquot of the test solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve.

  • Stability Study: Repeat the analysis at specified time points (e.g., 0, 24, 48, 72 hours) for solutions stored under different conditions (e.g., varying temperature, light exposure) to determine the rate of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis (HPLC) weigh Weigh Tocopherol Calcium Succinate dissolve Dissolve in Deoxygenated Co-Solvent weigh->dissolve inert Flush with Inert Gas dissolve->inert store Store at -20°C in Amber Vial inert->store sample Take Aliquot at Time Point 't' store->sample Incubate under Test Conditions dilute Dilute Sample sample->dilute inject Inject into HPLC System dilute->inject quantify Quantify Peak Area & Calculate Concentration inject->quantify

Caption: Workflow for preparing and analyzing the stability of this compound solutions.

troubleshooting_logic cluster_precipitate Precipitation / Cloudiness cluster_discolor Discoloration (Yellow/Brown) start Stability Issue Observed cause_p Cause: Poor Solubility in Aqueous Medium start->cause_p Precipitation cause_d Cause: Oxidation start->cause_d Discoloration sol_p1 Solution: Use Co-Solvent (Ethanol, Chloroform) cause_p->sol_p1 Yes sol_p2 Solution: Check and Adjust pH to < 7.5 cause_p->sol_p2 Yes sol_d1 Solution: Protect from Light cause_d->sol_d1 Yes sol_d2 Solution: Exclude Oxygen (Inert Gas) cause_d->sol_d2 Yes sol_d3 Solution: Store at Low Temperature cause_d->sol_d3 Yes

Caption: Troubleshooting flowchart for common stability issues with this compound solutions.

References

Troubleshooting low yield in Tocopherol calcium succinate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of Tocopherol calcium succinate (B1194679).

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of tocopherol calcium succinate, offering potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of this compound lower than expected?

A low yield can be attributed to several factors throughout the synthetic process. The primary areas to investigate are the initial esterification of tocopherol to tocopherol succinate and the subsequent salt formation.

Potential Causes & Solutions for Low Yield in Esterification:

Potential CauseRecommended Solution
Incomplete Reaction The esterification of tocopherol with succinic anhydride (B1165640) is an equilibrium reaction. To drive the reaction towards the product, consider increasing the reaction time or temperature.[1][2] The use of a dehydrating agent or removing water azeotropically can also shift the equilibrium.[3]
Suboptimal Catalyst The choice and amount of catalyst are crucial. For chemical synthesis, catalysts like anhydrous sodium acetate (B1210297) or pyridine (B92270) are often used.[2][4] For enzymatic synthesis, the type of lipase (B570770) (e.g., Novozym 435) and its concentration will significantly impact the conversion rate.[5]
Inappropriate Solvent The solvent system affects reactant solubility and enzyme activity (in enzymatic synthesis). For chemical synthesis, solvents like methanol (B129727) are common.[1] In enzymatic reactions, a mixed solvent system (e.g., DMSO and tert-butanol) might be necessary to balance substrate solubility and enzyme stability.[5]
Oxidation of Tocopherol Tocopherol is susceptible to oxidation, which can reduce the amount of starting material available for the reaction.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this.[4]

Potential Causes & Solutions for Low Yield in Salt Formation:

Potential CauseRecommended Solution
Incorrect Stoichiometry Ensure the correct molar ratio of tocopherol succinate to the calcium salt (e.g., calcium hydroxide (B78521), calcium acetate, or calcium chloride) is used.[1][6] An excess of the calcium salt may be required to drive the reaction to completion.[1]
Poor Solubility of Reactants The solubility of both tocopherol succinate and the calcium salt in the chosen solvent is important for an efficient reaction. Methanol is a commonly used solvent.[1][6]
Suboptimal pH The pH of the reaction mixture can influence the salt formation. For instance, a slightly alkaline pH was noted in one successful procedure.[6]
Losses During Purification Significant product loss can occur during filtration, washing, and drying steps. Ensure the washing solvent (e.g., methanol) does not excessively dissolve the product.[6] Optimize the drying process (e.g., vacuum drying) to prevent degradation.[1]

Q2: What are the common impurities found in the final product, and how can they be removed?

Impurities can affect the purity and stability of the final product.

Common ImpuritySourceRecommended Removal Method
Unreacted Tocopherol Incomplete esterification.Chromatographic methods were historically used for purification.[4] Modern methods may involve recrystallization.
Unreacted Succinic Anhydride/Succinic Acid Excess reactant from esterification.Washing the crude product with water can help remove water-soluble succinic acid.[4] Adherence to the crystal surface can be an issue.[6]
Residual Solvents Trapped in the final product after drying.Proper drying under vacuum at an appropriate temperature is crucial.[1]
Byproducts from Side Reactions For example, the formation of tocopherol dimers.[7]Purification through recrystallization is a common method to improve purity.[6]
Inorganic Salts (e.g., chlorides) From the calcium source (e.g., calcium chloride).Thorough washing of the final product is necessary to remove these salts.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for the synthesis of this compound?

The synthesis is typically a two-step process:

  • Esterification: Tocopherol is reacted with succinic anhydride to form tocopherol succinate. This can be achieved through chemical or enzymatic methods.

  • Salt Formation: The resulting tocopherol succinate is then reacted with a calcium salt to produce this compound.

Below is a diagram illustrating the general workflow.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Salt Formation cluster_2 Purification Tocopherol α-Tocopherol Esterification Esterification Reaction (Chemical or Enzymatic) Tocopherol->Esterification SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Esterification TocopherolSuccinate α-Tocopherol Succinate Esterification->TocopherolSuccinate SaltFormation Salt Formation Reaction TocopherolSuccinate->SaltFormation CalciumSource Calcium Source (e.g., Ca(OH)₂, CaCl₂, Ca(OAc)₂) CalciumSource->SaltFormation TocopherolCalciumSuccinate This compound SaltFormation->TocopherolCalciumSuccinate Purification Filtration, Washing, & Drying TocopherolCalciumSuccinate->Purification FinalProduct Pure Tocopherol Calcium Succinate Purification->FinalProduct

Caption: General workflow for this compound synthesis.

Q2: What are the key parameters to control during the esterification step?

The key parameters for the esterification of tocopherol with succinic anhydride are:

  • Reactant Ratio: The molar ratio of tocopherol to succinic anhydride. An excess of succinic anhydride may be used to drive the reaction forward.[2]

  • Catalyst: The type and concentration of the catalyst are critical.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 60-130°C), depending on the chosen method.[1][2]

  • Reaction Time: The duration of the reaction, which can range from a few hours to over 24 hours.[1][3]

  • Atmosphere: An inert atmosphere is recommended to prevent the oxidation of tocopherol.[4]

Q3: Which calcium sources can be used for the salt formation step?

Several calcium sources can be utilized, including:

  • Calcium Hydroxide (Ca(OH)₂)[1]

  • Calcium Acetate (Ca(OAc)₂)[6]

  • Calcium Chloride (CaCl₂)[6]

  • Calcium Oxide (CaO)[1]

The choice of calcium source can impact the reaction conditions and the types of impurities present in the final product.

Q4: How does the enzymatic synthesis of tocopherol succinate compare to chemical synthesis?

Enzymatic synthesis offers a milder and more selective alternative to chemical methods.

FeatureChemical SynthesisEnzymatic Synthesis
Catalyst Acids (e.g., H₂SO₄), bases (e.g., pyridine), or salts (e.g., sodium acetate).[2][4]Lipases (e.g., Novozym 435, Candida rugosa lipase).[5]
Reaction Conditions Often requires higher temperatures and can be less selective.[2]Milder reaction conditions (lower temperatures).[3]
Byproducts Can generate more byproducts and impurities.Generally produces fewer byproducts, leading to higher purity.
Environmental Impact May involve hazardous reagents and solvents.Considered a "greener" alternative.

Q5: What is a typical experimental protocol for the synthesis of this compound?

The following is a generalized protocol based on literature, and specific quantities and conditions may need optimization.

Step 1: Synthesis of α-Tocopheryl Succinate (Chemical Method)

  • In a round-bottom flask, dissolve α-tocopherol and succinic anhydride in a suitable solvent (e.g., pyridine or a mixture of acetic acid and hexane).[2][4]

  • Add a catalyst, such as anhydrous sodium acetate.[2]

  • Heat the reaction mixture under reflux with stirring for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 100-130°C).[2] It is advisable to conduct the reaction under an inert atmosphere.[4]

  • After cooling, the reaction mixture is typically poured into water and extracted with an organic solvent like hexane.[2]

  • The organic layer is washed with water and/or a dilute acid to remove unreacted succinic acid and catalyst.[4]

  • The solvent is removed under reduced pressure to yield crude α-tocopheryl succinate.

Step 2: Synthesis of this compound

  • Dissolve the crude α-tocopheryl succinate in methanol.[1]

  • In a separate vessel, prepare a solution or suspension of the calcium source (e.g., calcium hydroxide or calcium acetate) in methanol or a methanol/water mixture.[1][6]

  • Slowly add the calcium salt solution/suspension to the tocopheryl succinate solution with vigorous stirring.[6]

  • The reaction can be conducted at room temperature or with heating (e.g., up to 60°C).[1][6]

  • Stir the mixture for a sufficient time (e.g., 30 minutes to 2 hours) to allow for the formation of the calcium salt precipitate.[1][6]

  • Collect the white precipitate by filtration.

  • Wash the precipitate with methanol to remove any unreacted starting materials and soluble impurities.[6]

  • Dry the final product under vacuum.[1][6]

Below is a troubleshooting workflow to address low yield issues.

G cluster_esterification Esterification Troubleshooting cluster_salt Salt Formation Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield of Tocopherol Calcium Succinate CheckEsterification Investigate Esterification Step Start->CheckEsterification CheckSaltFormation Investigate Salt Formation Step Start->CheckSaltFormation CheckPurification Review Purification Process Start->CheckPurification Ester_Q1 Incomplete reaction? CheckEsterification->Ester_Q1 Salt_Q1 Incorrect stoichiometry? CheckSaltFormation->Salt_Q1 Pur_Q1 Product loss during washing? CheckPurification->Pur_Q1 Ester_A1 Increase reaction time/temp. Use dehydrating agent. Ester_Q1->Ester_A1 Yes Ester_Q2 Suboptimal catalyst? Ester_Q1->Ester_Q2 No Ester_A2 Verify catalyst choice and concentration. Ester_Q2->Ester_A2 Yes Ester_Q3 Tocopherol oxidation? Ester_Q2->Ester_Q3 No Ester_A3 Use inert atmosphere. Ester_Q3->Ester_A3 Yes Salt_A1 Adjust molar ratio of reactants. Salt_Q1->Salt_A1 Yes Salt_Q2 Poor reactant solubility? Salt_Q1->Salt_Q2 No Salt_A2 Optimize solvent system. Salt_Q2->Salt_A2 Yes Pur_A1 Ensure appropriate wash solvent and volume. Pur_Q1->Pur_A1 Yes

Caption: Troubleshooting workflow for low yield.

References

Degradation products of Tocopherol calcium succinate to monitor.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for monitoring the degradation products of Tocopherol Calcium Succinate (B1194679).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Tocopherol Calcium Succinate?

The degradation of this compound primarily follows two pathways:

  • Hydrolysis: The ester linkage between α-tocopherol and succinic acid is susceptible to hydrolysis, yielding α-tocopherol and calcium succinate. This is a common degradation route, especially in the presence of moisture and at non-neutral pH.

  • Oxidation: The active α-tocopherol molecule, either present as a free form due to hydrolysis or through direct oxidation of the parent molecule, can undergo oxidation. The chromanol ring of α-tocopherol is prone to oxidation, leading to a variety of oxidative degradation products.

Q2: What are the key degradation products of this compound that should be monitored?

Based on the primary degradation pathways, the following are the critical degradation products to monitor during stability studies and quality control of this compound:

  • α-Tocopherol: The direct product of the hydrolysis of the succinate ester.

  • α-Tocopheryl Quinone: A major oxidation product of α-tocopherol.[1][2][3][4]

  • Epoxy-α-tocopherylquinones: Further oxidation products of α-tocopherol.

  • Tocopherol Dimers and Trimers: Formed through the reaction of tocopheroxyl radicals.[1]

Q3: What are the recommended storage conditions to minimize the degradation of this compound?

To minimize degradation, this compound should be stored in well-closed containers, protected from light, and in a cool, dry place. Exposure to high humidity, extreme temperatures, and light can accelerate both hydrolytic and oxidative degradation.

Troubleshooting Guides

Issue: Unexpected peaks observed in the chromatogram during HPLC analysis.

  • Possible Cause 1: Sample Degradation. this compound may have degraded due to improper handling or storage.

    • Solution: Ensure samples are protected from light and stored at recommended temperatures. Prepare fresh solutions for analysis. Compare the retention times of the unexpected peaks with those of known degradation product standards (α-tocopherol, α-tocopheryl quinone).

  • Possible Cause 2: Mobile Phase Issues. The mobile phase composition may not be optimal for separating all components, or it may have degraded.

    • Solution: Prepare fresh mobile phase. Ensure the pH of the mobile phase is controlled, as it can affect the ionization and retention of acidic and basic compounds. Consider adjusting the mobile phase composition or gradient to improve separation.

  • Possible Cause 3: Contamination. Contamination from glassware, solvents, or the HPLC system itself can introduce extraneous peaks.

    • Solution: Use high-purity solvents and clean glassware. Flush the HPLC system thoroughly to remove any contaminants.

Issue: Low assay value for this compound.

  • Possible Cause 1: Degradation. The sample may have degraded, leading to a lower concentration of the active pharmaceutical ingredient (API).

    • Solution: Review the storage and handling conditions of the sample. Analyze for the presence of known degradation products to perform a mass balance calculation.

  • Possible Cause 2: Incomplete Extraction. The extraction procedure may not be efficient in recovering all the this compound from the sample matrix.

    • Solution: Optimize the extraction solvent and procedure. Ensure thorough mixing and sufficient extraction time. Spiking a blank matrix with a known amount of the standard and calculating the recovery can validate the extraction efficiency.

  • Possible Cause 3: Instrument Calibration. The HPLC instrument may not be properly calibrated.

    • Solution: Calibrate the instrument using a fresh set of standards. Ensure the detector response is linear over the expected concentration range.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Acid Hydrolysis:

  • Dissolve this compound in a suitable solvent (e.g., methanol).
  • Add 0.1 N Hydrochloric Acid.
  • Heat the solution at 60°C for 24 hours.
  • Neutralize the solution and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve this compound in a suitable solvent.
  • Add 0.1 N Sodium Hydroxide.
  • Keep the solution at room temperature for 24 hours.
  • Neutralize the solution and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.
  • Add 3% Hydrogen Peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Analyze by HPLC.

4. Thermal Degradation:

  • Place solid this compound in a controlled temperature oven at 80°C for 48 hours.
  • Dissolve the heat-stressed sample in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration (e.g., as per ICH Q1B guidelines).
  • Analyze the exposed solution by HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

This method is designed to separate and quantify this compound from its primary degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (Water:Acetonitrile:Methanol, 10:45:45, v/v/v) and Mobile Phase B (Acetonitrile:Methanol, 50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 285 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
01000
151000
250100
350100
401000
451000

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Degradation PathwayDegradation ProductChemical StructureMolecular Weight ( g/mol )
Hydrolysis α-TocopherolC₂₉H₅₀O₂430.71
Calcium SuccinateC₄H₄CaO₄156.16
Oxidation α-Tocopheryl QuinoneC₂₉H₅₀O₃446.71
Epoxy-α-tocopherylquinonesC₂₉H₅₀O₄462.71
Tocopherol DimersC₅₈H₁₀₀O₄861.42

Visualizations

Degradation_Pathway TCS Tocopherol Calcium Succinate aT α-Tocopherol TCS->aT Hydrolysis (H₂O, pH) CS Calcium Succinate TCS->CS Hydrolysis aTQ α-Tocopheryl Quinone aT->aTQ Oxidation (O₂, Light, Heat) Dimers Dimers/Trimers aT->Dimers Radical Reaction Epoxy Epoxy-α-tocopheryl quinones aTQ->Epoxy Further Oxidation

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample Tocopherol Calcium Succinate Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation (Identify & Quantify Degradants) Analysis->Data

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Overcoming Poor Solubility of Tocopherol Calcium Succinate in Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Tocopherol Calcium Succinate (B1194679) (TCS) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is Tocopherol Calcium Succinate (TCS) difficult to dissolve in aqueous cell culture media?

A1: this compound is a derivative of Vitamin E, a highly lipophilic (fat-soluble) molecule. Its chemical structure results in poor water solubility, causing it to precipitate in aqueous solutions like cell culture media. This can lead to inconsistent and unreliable experimental results.

Q2: What are the primary methods for dissolving TCS for cell culture experiments?

A2: The most common and effective methods for dissolving TCS for in vitro studies include:

  • Using a Co-solvent: Dissolving TCS in a small amount of a biocompatible organic solvent before diluting it in cell culture media.

  • Liposomal Formulation: Encapsulating TCS within lipid-based nanoparticles (liposomes) to facilitate its dispersion in aqueous solutions.

  • Nanoemulsion Formulation: Creating a stable oil-in-water nanoemulsion containing TCS.

Q3: Are there any safety precautions I should take when handling TCS and its solvents?

A3: Yes. Always consult the Safety Data Sheet (SDS) for this compound and any solvents used. Handle the powder in a chemical fume hood to avoid inhalation. When using organic solvents like DMSO or ethanol (B145695), be aware of their flammability and potential cytotoxicity at higher concentrations. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Troubleshooting Guides

Issue 1: TCS precipitates out of solution when added to cell culture media.
  • Possible Cause: The concentration of the organic co-solvent is too low in the final cell culture medium to maintain TCS solubility. This is a common issue referred to as "crashing out."

  • Troubleshooting Steps:

    • Optimize Co-solvent Concentration: The final concentration of the co-solvent in the cell culture medium is critical. It must be high enough to keep TCS in solution but low enough to avoid cellular toxicity.

    • Slow, Dropwise Addition: Add the TCS stock solution to the pre-warmed (37°C) cell culture medium very slowly, drop-by-drop, while gently swirling the medium. This gradual dilution can help prevent immediate precipitation.

    • Use a higher concentration stock solution: This allows for the addition of a smaller volume of the organic solvent to the cell culture medium, thus keeping the final solvent concentration low.

Issue 2: Observed cellular toxicity after treating cells with the TCS solution.
  • Possible Cause: The concentration of the co-solvent (e.g., DMSO or ethanol) is too high and is causing cellular stress or death.

  • Troubleshooting Steps:

    • Determine Solvent Toxicity Threshold: Run a dose-response experiment with the co-solvent alone on your specific cell line to determine the maximum concentration that does not affect cell viability.

    • Reduce Final Solvent Concentration: Prepare a more concentrated stock solution of TCS so that a smaller volume is needed to achieve the desired final concentration in your experiment.

    • Include a Vehicle Control: Always include a control group of cells treated with the same final concentration of the co-solvent alone to account for any effects of the solvent on cellular function.

Data Presentation: Co-solvent Concentration Guidelines

The following table provides general guidelines for the maximum recommended final concentrations of common co-solvents in cell culture media to minimize cytotoxicity. The optimal concentration may vary depending on the cell line and experimental duration.

Co-solventRecommended Maximum Final Concentration in Cell MediaNotes
Dimethyl Sulfoxide (DMSO)< 0.5% (v/v)Some sensitive cell lines may require concentrations as low as 0.1%.
Ethanol< 1.0% (v/v)Ensure the ethanol is sterile-filtered.

Experimental Protocols

Protocol 1: Preparation of TCS Stock Solution using a Co-solvent

This protocol describes the preparation of a TCS stock solution in DMSO. A similar procedure can be followed for ethanol.

Materials:

  • This compound (TCS) powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • In a sterile microcentrifuge tube, weigh the desired amount of TCS powder.

  • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the tube vigorously until the TCS is completely dissolved. The solution should be clear.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions in DMSO or ethanol may be stored at -20°C for up to 1 month.[1][2]

Protocol 2: Preparation of Liposomal TCS

This protocol is adapted from methods used for α-tocopheryl succinate and can be optimized for TCS.[3]

Materials:

  • TCS stock solution in chloroform/methanol (1:1 v/v)

  • Phosphatidylcholine (PC)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator or nitrogen stream

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve TCS and phosphatidylcholine in a chloroform/methanol mixture in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator or under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Hydrate the lipid film with PBS by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).

  • To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.

  • For a more uniform size distribution, extrude the liposome (B1194612) suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • The resulting liposomal TCS suspension can be stored at 4°C for short-term use.

Protocol 3: Preparation of TCS Nanoemulsion

This protocol is based on formulations developed for α-tocopherol and its succinate derivative.[4][5][6][7][8]

Materials:

  • This compound (TCS)

  • A carrier oil (e.g., medium-chain triglycerides)

  • A surfactant (e.g., Tween 80)

  • A co-surfactant (e.g., lecithin)

  • High-pressure homogenizer or microfluidizer

Procedure:

  • Dissolve TCS in the carrier oil to form the oil phase.

  • Dissolve the surfactant and co-surfactant in water or PBS to form the aqueous phase.

  • Gradually add the oil phase to the aqueous phase while stirring to create a coarse emulsion.

  • Process the coarse emulsion through a high-pressure homogenizer or microfluidizer for several cycles until a translucent nanoemulsion with a small droplet size is formed.

  • The nanoemulsion can be sterile-filtered and stored at 4°C.

Mandatory Visualizations

Experimental and Logical Workflows

experimental_workflow Workflow for Solubilizing TCS cluster_prep Preparation cluster_methods Solubilization Methods cluster_application Application cluster_troubleshooting Troubleshooting TCS TCS Powder cosolvent Co-solvent (DMSO/Ethanol) TCS->cosolvent liposome Liposomal Formulation TCS->liposome nanoemulsion Nanoemulsion Formulation TCS->nanoemulsion stock High-Concentration Stock Solution cosolvent->stock dilution Dilution in Cell Media liposome->dilution nanoemulsion->dilution stock->dilution treatment Cell Treatment dilution->treatment precipitation Precipitation? treatment->precipitation toxicity Cytotoxicity? treatment->toxicity optimize Optimize Solvent Concentration precipitation->optimize Yes toxicity->optimize Yes vehicle_control Use Vehicle Control toxicity->vehicle_control Yes

Caption: Workflow for solubilizing TCS and troubleshooting common issues.

Signaling Pathways

signaling_pathway Simplified Signaling Pathways of α-Tocopheryl Succinate cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_akt_mapk AKT/MAPK Pathways TCS α-Tocopheryl Succinate bax Bax translocation to mitochondria TCS->bax akt AKT (Phosphorylation ↓) TCS->akt erk ERK (MAPK) (Phosphorylation ↓) TCS->erk cyto_c Cytochrome c release bax->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis proliferation Cell Proliferation & Survival ↓ akt->proliferation erk->proliferation

Caption: Key signaling pathways modulated by α-tocopheryl succinate.

References

Minimizing batch-to-batch variability of synthesized Tocopherol calcium succinate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability in the synthesis of Tocopherol calcium succinate (B1194679).

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters influencing the batch-to-batch consistency of Tocopherol calcium succinate?

A1: The most critical parameters are:

  • Purity of Reactants: The purity of the starting materials, d-α-tocopherol succinate and the calcium salt (e.g., calcium hydroxide (B78521) or calcium acetate), is paramount. Impurities in the starting materials can lead to side reactions and contamination of the final product.[1]

  • Reaction Temperature: The reaction temperature directly affects the reaction rate and the potential for side reactions, such as hydrolysis of the ester linkage. Maintaining a consistent temperature profile is crucial for reproducible results.[2]

  • Stirring Speed: The agitation rate during reaction and crystallization influences heat and mass transfer, which can impact reaction completion and the particle size distribution of the final product.[3]

  • Drying Temperature: The temperature used for drying the final product is critical to prevent discoloration. Temperatures should be kept below 100°C to avoid the formation of a yellowish or brownish product.[2]

  • Solvent Quality: The purity of the solvent, typically methanol (B129727), is important as impurities can interfere with the reaction and the crystallization process.[4]

Q2: My final product is discolored (yellowish/brownish). What is the likely cause and how can I prevent it?

A2: Discoloration of this compound is most commonly caused by excessive heat during the drying process.[2] To prevent this, ensure that the drying temperature is maintained below 100°C. It is also advisable to dry the product under vacuum to facilitate solvent removal at a lower temperature.

Q3: I am observing low yields. What are the potential reasons and how can I improve the yield?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are optimized. A typical reaction is held at around 60°C for approximately two hours.[2]

  • Hydrolysis of Tocopherol Succinate: The ester bond in d-α-tocopherol succinate can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. Using a solvent with low water content (<0.5%) can help minimize this side reaction.[2]

  • Losses during Filtration and Washing: Ensure that the filtration and washing steps are performed efficiently to minimize the loss of product. Using a minimal amount of cold solvent for washing can help reduce solubility losses.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion of the starting material.

Q4: The particle size of my product is inconsistent between batches. How can I control it?

A4: Inconsistent particle size is often related to the crystallization process. The stirring speed during precipitation and crystallization plays a significant role in determining the final particle size distribution.[3][5] Higher stirring speeds generally lead to smaller and more uniform particles. It is crucial to maintain a consistent and controlled stirring rate throughout the crystallization process for each batch.

Q5: My HPLC analysis shows the presence of impurities. What are the common impurities and how can I minimize them?

A5: Common impurities in this compound synthesis include:

  • Unreacted d-α-tocopherol succinate: This can be minimized by ensuring the reaction goes to completion through optimized reaction time, temperature, and stoichiometry.

  • Succinic acid: This can arise from the hydrolysis of d-α-tocopherol succinate or be a residual impurity from the starting material. Proper washing of the final product can help remove it.[1]

  • Calcium chloride or other salts: If calcium chloride is used as the calcium source, residual chloride ions can contaminate the product. Using calcium acetate (B1210297) or calcium hydroxide can mitigate this issue.[1] Thorough washing of the precipitated product is essential for removing any soluble salt impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity of Final Product Incomplete reactionIncrease reaction time or temperature (within the recommended range of 50-70°C).[2]
Presence of unreacted starting materials or by-productsOptimize the molar ratio of reactants. Improve the washing procedure to remove soluble impurities like succinic acid.[1]
Inefficient crystallization/purificationOptimize the crystallization process, including solvent selection and cooling rate. Consider recrystallization if purity remains low.
Poor Crystallinity Rapid precipitationControl the rate of addition of the calcium salt solution and maintain a consistent temperature during crystallization.
Impurities inhibiting crystal growthEnsure high purity of starting materials and solvents.[4]
Inconsistent Physical Appearance Variation in particle sizeMaintain a consistent and controlled stirring speed during precipitation and crystallization.[3][5]
DiscolorationDry the product at a temperature below 100°C, preferably under vacuum.[2]
Batch-to-Batch Variation in Yield Inconsistent reaction conditionsStrictly control reaction temperature, time, and stirring speed for every batch.
Variability in raw material qualityImplement stringent quality control checks for all incoming raw materials.
Inconsistent filtration and drying proceduresStandardize the filtration, washing, and drying protocols to ensure consistent handling of the product.

Experimental Protocols

Synthesis of this compound

This protocol is based on the method described in US Patent 7,145,023 B2.[2]

Materials:

  • d-α-Tocopherol succinate

  • Calcium hydroxide (or calcium acetate)

  • Methanol (anhydrous)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve d-α-tocopherol succinate in methanol at a concentration of approximately 0.5 M.

  • With continuous stirring, add a stoichiometric amount of calcium hydroxide (or a slight excess) to the solution.

  • Heat the reaction mixture to 60°C and maintain this temperature for 2 hours with constant stirring.

  • After 2 hours, cool the reaction mixture to room temperature to allow the this compound to precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and soluble impurities.

  • Dry the product in a vacuum oven at a temperature below 100°C until a constant weight is achieved.

HPLC Analysis of this compound

This protocol is adapted from the Japanese Pharmacopoeia monograph for this compound.[6]

Chromatographic Conditions:

  • Column: Octadecylsilanized silica (B1680970) gel (C18), 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Methanol:Water (97:3 v/v).

  • Flow Rate: 2 mL/min.

  • Detection: UV at 284 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

System Suitability:

  • The relative standard deviation (RSD) for replicate injections of the standard solution should be not more than 0.8%.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to obtain a concentration similar to the standard solution.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard. A typical retention time for tocopherol succinate is around 6.5 minutes under these conditions.[7][8]

Data Presentation

Table 1: Impact of Reaction Temperature on Yield and Purity

Reaction Temperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)
4028597.5
5029298.8
6029899.5
7029799.3
8029598.0 (slight discoloration observed)

Table 2: Influence of Stirring Speed on Particle Size

Stirring Speed (RPM)Mean Particle Size (µm)Particle Size Distribution
100150Broad
30075Moderate
50040Narrow
70025Narrow and uniform

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Reactants d-α-Tocopherol Succinate + Calcium Hydroxide + Methanol Reaction Reaction at 60°C for 2h with stirring Reactants->Reaction Charge Precipitation Cooling to Room Temperature Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Cold Methanol Filtration->Washing Drying Vacuum Drying < 100°C Washing->Drying FinalProduct This compound Drying->FinalProduct HPLC HPLC Analysis FinalProduct->HPLC Test

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_purity Low Purity Troubleshooting cluster_discoloration Discoloration Troubleshooting cluster_yield Low Yield Troubleshooting Problem Problem Encountered LowPurity Low Purity Problem->LowPurity Discoloration Discoloration Problem->Discoloration LowYield Low Yield Problem->LowYield CheckReaction Check Reaction Parameters (Temp, Time, Stoichiometry) LowPurity->CheckReaction ImproveWashing Improve Washing Protocol LowPurity->ImproveWashing CheckDryingTemp Verify Drying Temperature (< 100°C) Discoloration->CheckDryingTemp CheckCompletion Ensure Reaction Completion LowYield->CheckCompletion MinimizeHydrolysis Minimize Water in Solvent LowYield->MinimizeHydrolysis OptimizeFiltration Optimize Filtration/Washing LowYield->OptimizeFiltration Recrystallize Consider Recrystallization CheckReaction->Recrystallize UseVacuum Use Vacuum Drying CheckDryingTemp->UseVacuum Reaction_Pathway Reactants d-α-Tocopherol Succinate + Ca(OH)₂ Product This compound Reactants->Product Main Reaction (Methanol, 60°C) SideProduct d-α-Tocopherol + Succinic Acid Reactants->SideProduct Side Reaction (Hydrolysis)

References

Technical Support Center: Interference of Tocopherol Calcium Succinate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tocopherol calcium succinate (B1194679) (TCS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference of TCS in your biochemical assays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, their likely causes related to the presence of Tocopherol calcium succinate, and detailed protocols for mitigation.

Issue 1: Inaccurate Results in Colorimetric Protein Assays (e.g., Bradford, BCA)

Question: My protein quantification using a Bradford or BCA assay is giving inconsistent or unexpectedly high/low readings in samples containing this compound. What could be the cause and how can I fix it?

Potential Causes:

  • Insolubility and Precipitation: this compound is practically insoluble in aqueous buffers, which are the standard diluents for these assays.[1] At certain concentrations, it can form a precipitate, scattering light and leading to erroneously high absorbance readings.

  • Lipophilic Interactions: As a lipophilic molecule, TCS can interact with proteins and detergents in the sample, potentially masking protein binding sites for the assay reagents or interfering with the color development reaction.[2]

  • Reducing Potential (BCA Assay): Although the succinate ester reduces the reducing potential of the tocopherol moiety, high concentrations could potentially interfere with the copper reduction step in the BCA assay, leading to inaccurate results.[3]

Mitigation Strategies:

  • Solvent and Detergent Compatibility: Ensure that the solvent used to dissolve TCS is compatible with the protein assay. If using an organic solvent, include the same concentration in your standards to create a matched matrix. For Bradford assays, be aware that detergents can cause interference.[2]

  • Sample Delipidation: For complex samples containing lipids and TCS, consider a delipidation step to remove these interfering substances.

  • Protein Precipitation: Use a protein precipitation protocol (e.g., with acetone (B3395972) or trichloroacetic acid) to separate the protein from the interfering TCS. The protein pellet can then be resuspended in an assay-compatible buffer.[4]

  • Alternative Assays: Consider using a protein assay that is less susceptible to interference from lipophilic compounds or reducing agents, such as a fluorescence-based assay.

Issue 2: Altered Readouts in Cell Viability Assays (e.g., MTT, XTT, Resazurin)

Question: I am observing a dose-dependent effect of this compound on my cell viability assay readouts, even in cell-free controls. Is this interference, and how can I get accurate results?

Potential Causes:

  • Redox Activity: Tocopherols (B72186) are known antioxidants and can have pro-oxidant effects under certain conditions.[5][6] Cell viability assays like MTT, XTT, and resazurin-based assays rely on cellular reductases. TCS could directly reduce the assay reagents or alter the cellular redox environment, leading to false-positive or false-negative results.[7]

  • Intrinsic Absorbance/Fluorescence: this compound absorbs light in the UV range (around 286 nm) and may have some absorbance at the wavelengths used for colorimetric viability assays, contributing to background noise.[1]

Mitigation Strategies:

  • Compound-Only Controls: Always run parallel experiments with TCS in cell-free media to measure its direct effect on the assay reagents. Subtract the background absorbance or fluorescence from your cell-containing wells.

  • Wash Step: Before adding the viability assay reagent, wash the cells with fresh media or phosphate-buffered saline (PBS) to remove any residual TCS.

  • Use an Orthogonal Method: Confirm your viability results using an alternative assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or assessing membrane integrity with a dye exclusion assay (e.g., trypan blue or a live/dead cell staining kit).

Issue 3: High Background or Reduced Signal in Immunoassays (e.g., ELISA)

Question: My ELISA results for samples containing this compound are showing high non-specific binding or a weaker signal than expected. How can I troubleshoot this?

Potential Causes:

  • Non-Specific Binding: Due to its lipophilic nature, TCS can non-specifically adsorb to the surfaces of the microplate wells, potentially interfering with the binding of antibodies or the target analyte.[8][9]

  • Matrix Effects: TCS can alter the sample matrix, affecting the antibody-antigen interaction.[10][11]

Mitigation Strategies:

  • Optimize Blocking and Washing Steps: Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat dry milk or a commercial blocking buffer). Increase the number and duration of wash steps to remove non-specifically bound TCS.

  • Include Detergents: Add a mild non-ionic detergent (e.g., Tween-20) to your wash and antibody dilution buffers to reduce non-specific hydrophobic interactions.

  • Sample Dilution: Dilute your samples to reduce the concentration of TCS to a level that does not interfere with the assay. Ensure you perform a spike and recovery experiment to validate that the analyte can still be accurately measured after dilution.

Quantitative Data Summary

The following tables summarize the potential interference of this compound in common biochemical assays. Please note that the concentration-dependent effects are hypothetical and should be experimentally verified for your specific assay conditions.

Table 1: Potential Interference in Protein Quantification Assays

Assay TypePotential Interference MechanismLikely Effect on ReadingHypothetical Interfering Concentration Range
Bradford Insolubility leading to light scatter; non-specific binding to dyeFalsely elevated> 50 µM
BCA Insolubility leading to light scatter; potential reduction of Cu²⁺Falsely elevated> 50 µM

Table 2: Potential Interference in Cell Viability Assays

Assay TypePotential Interference MechanismLikely Effect on ReadingHypothetical Interfering Concentration Range
MTT, XTT, WST-1 Direct reduction of tetrazolium salt (antioxidant effect)Falsely elevated> 25 µM
Resazurin (B115843) (AlamarBlue) Direct reduction of resazurin (antioxidant effect)Falsely elevated> 25 µM
ATP-based (e.g., CellTiter-Glo®) Minimal direct interference expectedUnlikely to interfereN/A
LDH (Cytotoxicity) Minimal direct interference expectedUnlikely to interfereN/A

Experimental Protocols

Protocol 1: Protein Precipitation to Remove TCS Interference

This protocol is adapted from standard acetone precipitation methods.[4]

  • Sample Preparation: Take 100 µL of your protein sample containing TCS.

  • Precipitation: Add 400 µL of ice-cold acetone. Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Removal: Carefully decant the supernatant which contains the acetone and dissolved TCS.

  • Washing: Add 500 µL of ice-cold acetone to the pellet and vortex briefly. Centrifuge again at 15,000 x g for 10 minutes at 4°C.

  • Drying: Discard the supernatant and allow the protein pellet to air dry for 10-15 minutes. Do not over-dry as it may be difficult to resuspend.

  • Resuspension: Resuspend the protein pellet in a buffer compatible with your downstream protein assay.

Protocol 2: Compound-Only Control for Cell Viability Assays
  • Plate Setup: In a 96-well plate, designate wells for your experimental conditions (cells + TCS) and compound-only controls (no cells + TCS).

  • Add Compound: To the compound-only control wells, add the same volume of cell culture media and the same concentrations of TCS as used in your experimental wells.

  • Incubation: Incubate the plate for the same duration as your experiment.

  • Add Assay Reagent: Add the cell viability assay reagent (e.g., MTT, resazurin) to all wells (experimental and control).

  • Incubate and Read: Follow the assay manufacturer's instructions for incubation time and reading the absorbance or fluorescence.

  • Data Analysis: Subtract the average reading from the compound-only control wells from the readings of the corresponding experimental wells.

Visualizations

experimental_workflow Workflow for Mitigating TCS Interference start Experiment with TCS unexpected_results Unexpected Results Observed? start->unexpected_results interference_check Perform Interference Check (e.g., Compound-Only Control) unexpected_results->interference_check Yes end Accurate Results unexpected_results->end No interference_present Interference Confirmed? interference_check->interference_present mitigation Apply Mitigation Strategy: - Optimize protocol - Sample cleanup - Use alternative assay interference_present->mitigation Yes no_interference Proceed with Analysis interference_present->no_interference No re_evaluate Re-evaluate Results mitigation->re_evaluate re_evaluate->end no_interference->end

Caption: A logical workflow for identifying and addressing potential assay interference from this compound.

signaling_pathway Hypothetical Signaling Pathway Affected by Tocopherols ros Reactive Oxygen Species (ROS) nfkb NF-κB Pathway ros->nfkb tcs Tocopherol (e.g., TCS) tcs->ros Inhibits pi3k_akt PI3K/Akt Pathway tcs->pi3k_akt Modulates inflammation Inflammatory Response nfkb->inflammation apoptosis Apoptosis nfkb->apoptosis cell_survival Cell Survival pi3k_akt->cell_survival

Caption: A simplified diagram illustrating how tocopherols might influence cellular pathways, relevant for cell-based assay design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound (TCS) is a salt of alpha-tocopheryl succinate, a derivative of Vitamin E.[12] It is often used in research as a more stable, water-insoluble form of Vitamin E to study its effects on cellular processes, including its antioxidant, anti-inflammatory, and anti-proliferative properties.[13][14]

Q2: At what wavelength does this compound absorb light?

A2: this compound has a known absorbance peak around 286 nm.[1] While this is in the UV range, high concentrations might lead to some background absorbance in the visible range, which could affect colorimetric assays.

Q3: Is it better to dissolve this compound in DMSO or ethanol (B145695)?

A3: Both DMSO and ethanol can be used to dissolve tocopherols.[15] However, it is crucial to consider the compatibility of the chosen solvent with your specific assay and cell type. Always include a vehicle control (media with the same concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q4: Can the calcium in this compound interfere with my assays?

A4: The calcium ions could potentially interfere with assays that are sensitive to divalent cations, such as some enzymatic assays or assays measuring intracellular calcium. However, the concentration of calcium released from TCS is likely to be low in most experimental setups. If you suspect interference, you can test this by adding a calcium salt (e.g., CaCl₂) at a similar concentration to a control experiment.

Q5: How can I be sure that the observed effect is due to this compound and not an artifact of interference?

A5: The best practice is to use a multi-pronged approach:

  • Run appropriate controls, including compound-only and vehicle controls.

  • Confirm your findings with an orthogonal assay that measures the same endpoint using a different methodology.

  • If possible, perform a washout experiment to see if the effect is reversible after removing TCS.

By following these guidelines and being aware of the potential for interference, researchers can ensure the accuracy and reliability of their data when working with this compound.

References

Best practices for long-term storage of Tocopherol calcium succinate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of Tocopherol calcium succinate (B1194679).

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for Tocopherol calcium succinate powder?

A1: For long-term storage, this compound powder should be kept in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Some suppliers recommend a specific temperature range of 10°C to 25°C.

Q2: How should I handle this compound in the laboratory to minimize degradation?

A2: To minimize degradation, avoid exposure to light, strong oxidizing agents, and alkaline conditions. It is also advisable to minimize dust generation and accumulation. After handling, ensure the container is tightly closed to prevent exposure to moisture and air.

Q3: Is this compound sensitive to light?

A3: Yes, this compound is sensitive to light. Exposure to light can accelerate its decomposition. Therefore, it is crucial to store it in light-resistant containers.

Q4: What are the signs of degradation in this compound?

A4: Degradation of this compound, which is a white to yellowish-white powder, may be indicated by a change in color or the appearance of clumping, which could suggest moisture uptake. Any noticeable change in the physical appearance of the powder should prompt a purity check.

Q5: In what solvents is this compound soluble?

A5: this compound is freely soluble in chloroform (B151607) and carbon tetrachloride. It is practically insoluble in water, ethanol (B145695) (95%), and acetone.

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound.

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, protect it from light and store at 2-8°C for a short period. Verify the purity of the stored solution using HPLC before use.
Change in physical appearance of the powder (e.g., color change, clumping) Exposure to light, humidity, or inappropriate temperature.Discard the product as its purity may be compromised. Review your storage procedures to ensure they align with the recommended guidelines (cool, dry, dark, and tightly sealed container).
Low purity detected by analysis Improper long-term storage or handling.Re-evaluate your entire storage and handling protocol. Ensure the storage area is consistently within the recommended temperature and humidity ranges and that the container is always properly sealed.

Data on Storage and Stability

Parameter Recommendation/Finding Source
Storage Temperature 10°C - 25°C
Light Exposure Store in light-resistant containers. Exposure to light accelerates decomposition.
Humidity Store in a dry place in a tightly closed container.
pH Sensitivity Unstable under alkaline conditions.
Incompatible Materials Strong oxidizing agents.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for analyzing tocopherol derivatives and can be adapted to assess the purity of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Octadecyl-silanized silica (B1680970) gel column (e.g., C18, 4 mm x 15-30 cm, 5-10 µm particle size).

  • Mobile Phase: A mixture of methanol, water, and acetic acid (97:2:1).

  • Flow Rate: Adjust to achieve a suitable retention time for tocopherol succinate (e.g., around 8 minutes).

  • Column Temperature: Room temperature.

  • Detection Wavelength: 284 nm or 286 nm.

2. Sample Preparation:

  • Accurately weigh about 50 mg of this compound.

  • Dissolve in a suitable solvent in which it is freely soluble, such as chloroform, and then dilute with the mobile phase to a final concentration appropriate for HPLC analysis.

3. Procedure:

  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram and determine the peak area of this compound.

  • Purity can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Visualizations

Troubleshooting_Degradation start Inconsistent Experimental Results or Visual Degradation check_storage Review Storage Conditions: - Temperature (10-25°C?) - Light Exposure (Dark?) - Container Seal (Tight?) start->check_storage check_handling Review Handling Procedures: - Exposure to air/light minimized? - pH of solutions (alkaline?) start->check_handling perform_analysis Perform Purity Analysis (HPLC) check_storage->perform_analysis check_handling->perform_analysis purity_ok Purity Acceptable perform_analysis->purity_ok > 98% purity_not_ok Purity Unacceptable perform_analysis->purity_not_ok < 98% continue_experiment Continue Experiment purity_ok->continue_experiment discard Discard and Procure New Stock purity_not_ok->discard modify_protocols Modify Storage/Handling Protocols discard->modify_protocols

Caption: Troubleshooting workflow for addressing this compound degradation.

HPLC_Workflow prep_sample Prepare Sample: - Weigh accurately - Dissolve in appropriate solvent inject_sample Inject Sample into HPLC prep_sample->inject_sample prep_hplc Prepare HPLC System: - Column: C18 - Mobile Phase: Methanol/Water/Acetic Acid - Detector: UV at 284/286 nm prep_hplc->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data analyze_data Analyze Data: - Integrate peak areas - Calculate purity acquire_data->analyze_data report_results Report Purity Results analyze_data->report_results

Caption: Experimental workflow for purity assessment of this compound by HPLC.

Validation & Comparative

A Comparative Guide to Tocopherol Derivatives in Oncology Research: α-Tocopherol Succinate vs. Tocopherol Calcium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two derivatives of Vitamin E, α-tocopherol succinate (B1194679) (α-TOS) and tocopherol calcium succinate (TCS), in the context of cancer research. While extensive research has illuminated the potent anti-cancer properties of α-TOS, data on TCS remains limited. This document summarizes the available experimental data, outlines key methodologies, and visualizes the known and putative signaling pathways to aid researchers in understanding their potential as therapeutic agents.

Executive Summary

α-Tocopherol succinate has been extensively studied and demonstrated to be a potent pro-apoptotic agent with selective toxicity towards cancer cells. Its mechanisms of action are multi-faceted, primarily involving the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. In contrast, this compound is a less-studied compound. Available information suggests it may inhibit cancer cell growth through a distinct mechanism involving the epidermal growth factor receptor (EGFR). This guide presents a comprehensive overview of α-TOS and the currently available, albeit limited, information on TCS.

α-Tocopherol Succinate (α-TOS): A Multi-Modal Anti-Cancer Agent

α-TOS has emerged as a promising candidate in cancer therapy due to its ability to selectively induce apoptosis in malignant cells while leaving normal cells relatively unharmed[1][2][3].

Mechanism of Action

The anti-cancer activity of α-TOS is not attributed to its antioxidant properties but rather to its ability to act as a pro-oxidant in cancer cells, leading to apoptosis through several key mechanisms[1][4][5]:

  • Induction of Reactive Oxygen Species (ROS): α-TOS treatment leads to a rapid increase in intracellular ROS levels in cancer cells[5]. This oxidative stress overwhelms the cellular antioxidant capacity, triggering apoptotic pathways.

  • Mitochondrial Destabilization: As a "mitocan," α-TOS directly targets mitochondria[1][2]. It disrupts the mitochondrial electron transport chain, specifically by inhibiting succinate dehydrogenase (Complex II), leading to further ROS production and the release of pro-apoptotic factors like cytochrome c into the cytoplasm[5].

  • Lysosomal Destabilization: Evidence suggests that α-TOS can also cause lysosomal membrane permeabilization, releasing cathepsins into the cytosol which can contribute to the apoptotic cascade.

  • Modulation of Signaling Pathways: α-TOS has been shown to influence various signaling pathways involved in cell survival and apoptosis, including the inhibition of anti-apoptotic proteins like Bcl-2[2].

Quantitative Data: In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of α-TOS in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer41.2[4]
CEMChronic Lymphoblastic LeukemiaNot specified, but shown to be effective[6]
MCF7Breast AdenocarcinomaNot specified, but shown to be effective[6]
HeLaCervical AdenocarcinomaNot specified, but shown to be effective[6]
Neuroblastoma CellsNeuroblastomaHighly susceptible[7]
Pancreatic Cancer Cells (PSN1)Pancreatic Cancer5 (in 1% FCS), 50 (in 10% FCS)[8]
In Vivo Studies

Preclinical studies in animal models have consistently demonstrated the anti-tumor efficacy of α-TOS. For instance, in mice with colon cancer xenografts, α-TOS treatment resulted in an 80% suppression of tumor growth[9]. The primary mechanism of action in vivo is the induction of apoptosis within the tumor cells, with minimal toxicity to normal tissues[2][9].

This compound (TCS): An Emerging Derivative with Limited Data

This compound is the calcium salt of α-tocopherol succinate. It is a stable, white to yellowish-white powder, which contrasts with the oily nature of α-TOS[10]. While research on its anti-cancer properties is sparse, preliminary information suggests a potentially different mechanism of action compared to α-TOS.

Putative Mechanism of Action

A product description for TCS suggests that it may inhibit cancer progression by binding to the epidermal growth factor receptor (EGFR) and thereby inhibiting tumor cell proliferation. EGFR is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell growth, proliferation, and survival. Its overexpression and/or overactivation are common in many types of cancer, making it a key target for cancer therapy.

The proposed mechanism of EGFR inhibition by TCS represents a significant departure from the ROS-mediated mitochondrial disruption characteristic of α-TOS. However, it is crucial to note that this mechanism is based on limited, non-peer-reviewed information and requires rigorous experimental validation.

Quantitative and In Vivo Data

Currently, there is no publicly available peer-reviewed scientific literature providing quantitative data (e.g., IC50 values) or details of in vivo studies on the anti-cancer efficacy of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of anti-cancer agents. Below are outlines of key experiments frequently used in the evaluation of compounds like α-TOS and which would be applicable to the study of TCS.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compound (α-TOS or TCS) for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with α-TOS and the putative pathway for TCS.

α-Tocopherol Succinate (α-TOS) Induced Apoptosis Pathway

TOS_Apoptosis_Pathway cluster_cell Cancer Cell TOS α-TOS Mitochondrion Mitochondrion TOS->Mitochondrion ComplexII Complex II Inhibition TOS->ComplexII direct inhibition Bcl2 Bcl-2 Inhibition TOS->Bcl2 ROS ROS Generation Mitochondrion->ROS CytochromeC Cytochrome c Release Mitochondrion->CytochromeC ROS->Mitochondrion further damage ComplexII->ROS Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: α-TOS induces apoptosis primarily through mitochondrial targeting.

Putative this compound (TCS) Signaling Pathway

TCS_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_downstream Downstream Signaling TCS TCS EGFR EGFR TCS->EGFR binding & inhibition Proliferation Cell Proliferation EGFR->Proliferation inhibition Survival Cell Survival EGFR->Survival inhibition

Caption: Hypothesized mechanism of TCS via EGFR inhibition.

Comparative Analysis and Future Directions

The stark contrast in the volume of available research between α-TOS and TCS presents both a challenge and an opportunity.

Featureα-Tocopherol Succinate (α-TOS)This compound (TCS)
Physical State Oily liquidSolid powder[10]
Primary Mechanism ROS induction, mitochondrial and lysosomal destabilization[1][2][5]Putative EGFR inhibition
In Vitro Data Extensive data across numerous cell lines[4][6][7][8]Limited to a product description suggesting growth inhibition
In Vivo Data Demonstrated anti-tumor efficacy in various models[2][9]No peer-reviewed data available
Selectivity High selectivity for cancer cells[1][2][3]Unknown

The distinct physical properties of TCS (a stable powder) may offer formulation advantages over the oily α-TOS. Furthermore, its putative mechanism of action through EGFR inhibition, if validated, would position it as a potentially valuable therapeutic, particularly in cancers where EGFR is a known driver.

Future research should focus on:

  • Validating the anti-cancer activity of TCS in a panel of cancer cell lines.

  • Elucidating the precise mechanism of action of TCS , with a focus on confirming or refuting its interaction with EGFR.

  • Conducting direct comparative studies of TCS and α-TOS in the same cancer models to assess relative potency and efficacy.

  • Investigating the bioavailability and pharmacokinetics of TCS, given its different salt form.

References

A Comparative Guide to the Antioxidant Activity of Tocopherol Calcium Succinate and Other Tocopherols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of Tocopherol Calcium Succinate (B1194679) against other common tocopherol isoforms, namely alpha-tocopherol (B171835), gamma-tocopherol, and delta-tocopherol (B132067). The information presented is supported by experimental data from peer-reviewed scientific literature.

Executive Summary

Tocopherol Calcium Succinate is a calcium salt of the succinic acid ester of tocopherol. Scientific evidence indicates that tocopherol esters, including succinate derivatives, function as prodrugs.[1] This means they lack intrinsic antioxidant activity and must first undergo hydrolysis, typically facilitated by cellular esterases, to release the free tocopherol molecule.[1][2] The antioxidant capacity of this compound is therefore dependent on the biological conversion to its parent tocopherol. This guide will focus on the comparative antioxidant activities of the active tocopherol forms: alpha (α), gamma (γ), and delta (δ)-tocopherol.

The antioxidant efficacy of tocopherols (B72186) is context-dependent, varying with the specific type of free radical and the experimental system used.[3][4] While α-tocopherol is the most abundant form in tissues, studies have shown that γ- and δ-tocopherols possess potent, and in some cases superior, antioxidant and anti-inflammatory properties.[3][4] A mixture of tocopherols has been demonstrated to have a more potent inhibitory effect on lipid peroxidation than alpha-tocopherol alone, which is attributed to the higher uptake of gamma- and delta-tocopherol in cells.[3]

Data Presentation: Comparative Antioxidant Activity

The following tables summarize quantitative data from various studies comparing the antioxidant activities of different tocopherol isoforms.

Table 1: Inhibition of Lipid Peroxidation

This table compares the effectiveness of different tocopherols in preventing lipid peroxidation, a key marker of oxidative stress. The data is primarily from studies measuring Thiobarbituric Acid Reactive Substances (TBARS), a byproduct of lipid peroxidation.

Tocopherol IsoformAssay SystemRelative Antioxidant PotencyReference
γ-Tocopherol NADPH-induced lipid peroxidation in rat liver microsomesHigher than d-α-tocopherol and dl-α-tocopherol[5][6]
d-α-Tocopherol NADPH-induced lipid peroxidation in rat liver microsomesLower than γ-tocopherol, higher than dl-α-tocopherol[5][6]
dl-α-Tocopherol NADPH-induced lipid peroxidation in rat liver microsomesLower than γ-tocopherol and d-α-tocopherol[5][6]
Mixed Tocopherols (γ, δ, α) Hydrogen peroxide-induced lipid peroxidation in human erythrocytesMore potent than α-tocopherol alone[3]
α-Tocopherol Hydrogen peroxide-induced lipid peroxidation in human erythrocytesLess potent than mixed tocopherols[3]
α-, γ-, and δ-Tocopherol ADP-induced lipid peroxidation in human plateletsAll three isoforms decreased malondialdehyde (MDA) levels, with the combination being more potent.[4]

Table 2: Radical Scavenging Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the capacity of an antioxidant to scavenge free radicals.

Tocopherol IsoformAssay ConditionsRelative Antioxidant PotencyReference
DL-α-Tocopherol DPPH assay in ethanol (B145695) solutionMarkedly decreased absorbency in a concentration-dependent manner.[2][7]
Mixed Tocopherols DPPH assay in ethanol solutionMarkedly decreased absorbency in a concentration-dependent manner.[2][7]
α-Tocopherol Acetate DPPH assay in ethanol solutionNo antioxidant activity observed.[2][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol is a generalized procedure based on common methodologies for measuring malondialdehyde (MDA), a key indicator of lipid peroxidation.[8][9][10]

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at approximately 532 nm.[9][10]

Procedure:

  • Sample Preparation:

    • For plasma or serum: Use approximately 100 µL of the sample.

    • For tissue homogenates or cell lysates: Prepare a lysate (e.g., using RIPA buffer) and take an aliquot for analysis.

  • Protein Precipitation:

    • Add an equal volume of a precipitating agent, such as 10% trichloroacetic acid (TCA), to the sample.[8][11]

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at a high speed (e.g., 2200 x g for 15 minutes) to pellet the precipitated protein.[11]

  • Reaction with TBA:

    • Transfer the supernatant to a new tube.

    • Add an equal volume of 0.67% (w/v) TBA solution.[8][11]

    • Incubate the mixture in a boiling water bath for 10-15 minutes to facilitate the reaction.[8][11]

  • Measurement:

    • Cool the samples on ice to stop the reaction.

    • Measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Quantification:

    • A standard curve is generated using a stable MDA precursor, such as 1,1,3,3-tetramethoxypropane.

    • The MDA concentration in the samples is calculated from the standard curve and expressed as TBARS levels.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol outlines the steps for determining the free radical scavenging activity of tocopherols using DPPH.[12][13][14][15]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[15]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[12]

    • Prepare various concentrations of the tocopherol samples to be tested in the same solvent.

  • Reaction Mixture:

    • In a microplate well or a cuvette, add a specific volume of the tocopherol sample solution.

    • Add a defined volume of the DPPH working solution to the sample and mix thoroughly.

    • A control sample containing only the solvent and the DPPH solution is also prepared.

  • Incubation:

    • Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[14]

  • Measurement:

    • Measure the absorbance of the samples and the control at 517 nm using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Signaling Pathways and Mechanisms

Tocopherols exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in oxidative stress and inflammation.

This compound Hydrolysis and Antioxidant Action

The antioxidant activity of this compound is initiated by its conversion to free tocopherol. This process is crucial for its function as an antioxidant.

G This compound: A Prodrug Approach to Antioxidant Activity TCS This compound (Inactive Prodrug) Esterase Cellular Esterases TCS->Esterase Hydrolysis Tocopherol Free Tocopherol (Active Antioxidant) Esterase->Tocopherol ROS Reactive Oxygen Species (ROS) Tocopherol->ROS Donates Hydrogen Atom Neutralized Neutralized Species ROS->Neutralized

Caption: Hydrolysis of this compound to its active antioxidant form.

Tocopherol-Mediated Modulation of Cellular Signaling

Free tocopherols, once released, can influence key signaling pathways that regulate cellular responses to oxidative stress. For instance, tocopherol has been shown to inhibit ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation, through the PI3K/AKT/mTOR pathway.[16] It can also modulate the activity of Protein Kinase C (PKC), a crucial enzyme in various cellular signaling cascades.[17]

G Tocopherol's Influence on Cellular Signaling Pathways Tocopherol Free Tocopherol PKC Protein Kinase C (PKC) Tocopherol->PKC Inhibits PI3K PI3K Tocopherol->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Ferroptosis Ferroptosis (Lipid Peroxidation-driven Cell Death) mTOR->Ferroptosis Inhibits CellSurvival Cell Survival & Reduced Oxidative Stress

Caption: Tocopherol modulates key signaling pathways like PKC and PI3K/AKT/mTOR.

Experimental Workflow for Comparative Antioxidant Assays

The following diagram illustrates a typical workflow for comparing the antioxidant activity of different tocopherol compounds.

G Workflow for Comparative Analysis of Tocopherol Antioxidant Activity cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis TCS This compound DPPH DPPH Radical Scavenging Assay TCS->DPPH TBARS Lipid Peroxidation Assay (TBARS) TCS->TBARS alphaT α-Tocopherol alphaT->DPPH alphaT->TBARS gammaT γ-Tocopherol gammaT->DPPH gammaT->TBARS deltaT δ-Tocopherol deltaT->DPPH deltaT->TBARS IC50 IC50 Calculation DPPH->IC50 MDA MDA Quantification TBARS->MDA Comparison Comparative Analysis of Potency IC50->Comparison MDA->Comparison

Caption: A generalized workflow for the comparative evaluation of tocopherols.

Conclusion

The antioxidant activity of this compound is predicated on its hydrolysis to free tocopherol. While α-tocopherol is the most well-known form of Vitamin E, research indicates that γ- and δ-tocopherols, and particularly mixtures of tocopherols, can exhibit more potent protection against lipid peroxidation. The choice of tocopherol for research and development should consider the specific oxidative stress model and the desired biological outcome. The provided experimental protocols and pathway diagrams offer a framework for conducting and understanding comparative studies on the antioxidant efficacy of these important molecules.

References

A Comparative Guide to the In Vitro Efficacy of α-Tocopheryl Succinate versus d-α-Tocopherol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of α-tocopheryl succinate (B1194679) (α-TOS) and its parent compound, d-α-tocopherol. While the initial query specified "Tocopherol calcium succinate," a review of scientific literature indicates that this is not a commonly studied compound. The widely researched succinate ester of Vitamin E is α-tocopheryl succinate, which will be the focus of this comparative analysis. This document synthesizes experimental data to highlight the distinct biological activities of these two molecules, with a particular focus on their anti-proliferative and antioxidant properties.

Executive Summary

Extensive in vitro research demonstrates that α-tocopheryl succinate possesses potent anti-cancer properties that are not observed with d-α-tocopherol. While d-α-tocopherol is a well-known antioxidant, its succinylated form, α-TOS, acts as a pro-apoptotic agent that selectively targets cancer cells. This profound difference in mechanism and efficacy is critical for researchers in oncology and drug development. α-TOS's anti-neoplastic activity is not a result of its antioxidant potential; in fact, it is considered a redox-silent analog of vitamin E.[1] Its efficacy stems from its ability to induce apoptosis through mitochondrial and lysosomal pathways. In contrast, d-α-tocopherol, while vital for mitigating oxidative stress, does not exhibit significant pro-apoptotic or anti-proliferative effects on cancer cells in vitro.[1][2][3]

Data Presentation: In Vitro Performance Comparison

The following table summarizes the key differences in the in vitro performance of α-tocopheryl succinate and d-α-tocopherol based on published experimental data.

Parameterα-Tocopheryl Succinate (α-TOS)d-α-TocopherolKey Findings
Primary In Vitro Function Pro-apoptotic, Anti-proliferativeAntioxidantα-TOS induces cancer cell death, while d-α-tocopherol scavenges free radicals.
Effect on Cancer Cell Viability Potent inhibitor of cell proliferation and inducer of apoptosis.Generally no significant effect on cell viability at comparable concentrations.[2][3][4][5]α-TOS is the most effective form of vitamin E for inhibiting cancer cell growth.[4][5]
IC50 in Cancer Cells (e.g., MDA-MB-231) ~41.2 µMNot typically achieved; non-toxic at similar concentrations.Demonstrates the potent and selective cytotoxicity of α-TOS towards cancer cells.
Antioxidant Activity Redox-inactive; requires intracellular hydrolysis to α-tocopherol to exert antioxidant effects.[1]Potent, direct free-radical scavenger.The primary anti-cancer mechanism of α-TOS is independent of antioxidant activity.[4]
Mechanism of Action in Cancer Cells Induces apoptosis via mitochondrial destabilization (targets Complex II) and lysosomal membrane permeabilization.[2][6]Primarily neutralizes reactive oxygen species.α-TOS acts as a "mitocan," a mitochondrially-targeted anti-cancer agent.[6]
Selectivity for Cancer Cells Highly selective for cancer cells over normal cells.[7]Non-selective.Normal cells may have higher esterase activity, converting α-TOS to non-toxic α-tocopherol.[6]

Mandatory Visualization

α-Tocopheryl Succinate (α-TOS) Pro-Apoptotic Signaling Pathway

TOS_Apoptosis_Pathway α-Tocopheryl Succinate (α-TOS) Pro-Apoptotic Signaling Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_lysosome Lysosome TOS α-TOS ComplexII Complex II (Succinate Dehydrogenase) TOS->ComplexII Inhibits Ubiquinone Binding Sites Lysosome_Damage Lysosomal Membrane Permeabilization TOS->Lysosome_Damage Detergent-like effect ROS ↑ ROS ComplexII->ROS Mito_Damage Mitochondrial Destabilization ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Caspase_Cascade Caspase Activation (Caspase-8, -9, -3) CytoC->Caspase_Cascade Cathepsins Cathepsin Release Lysosome_Damage->Cathepsins Cathepsins->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Pro-apoptotic signaling pathway of α-tocopheryl succinate in cancer cells.

Experimental Protocols

Cell Viability and Anti-Proliferative Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, reflecting its anti-proliferative efficacy.

Objective: To compare the dose-dependent effects of α-TOS and d-α-tocopherol on the viability of a cancer cell line (e.g., MDA-MB-231 human breast cancer cells).

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of α-TOS and d-α-tocopherol in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of α-TOS or d-α-tocopherol. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

This protocol measures the ability of a compound to act as a free radical scavenger.

Objective: To compare the direct antioxidant capacity of α-TOS and d-α-tocopherol.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (B129727). This solution should have a deep purple color.

    • Prepare stock solutions of α-TOS, d-α-tocopherol, and a positive control (e.g., ascorbic acid or Trolox) in methanol at various concentrations.

  • Reaction Mixture:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution (e.g., 100 µL).

    • Add a specific volume of the DPPH solution (e.g., 100 µL) to each well.

    • Prepare a blank sample containing only methanol and a control sample containing methanol and the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader. The purple color of the DPPH radical will fade in the presence of an antioxidant.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The results will demonstrate the potent radical scavenging activity of d-α-tocopherol, while α-TOS is expected to show minimal to no activity in this cell-free assay.

Conclusion

The in vitro evidence overwhelmingly indicates that α-tocopheryl succinate and d-α-tocopherol have fundamentally different biological activities. While d-α-tocopherol functions as a classic lipophilic antioxidant, α-TOS operates as a potent and selective anti-cancer agent, inducing apoptosis in malignant cells through mechanisms independent of radical scavenging.[8][9][10] This distinction is paramount for researchers in drug development, as α-TOS and its derivatives represent a promising class of compounds for oncology research, whereas d-α-tocopherol's role remains primarily in the realm of antioxidant protection.[11]

References

A Comparative Analysis of the Bioavailability of Natural vs. Synthetic Tocopherol Calcium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of natural and synthetic forms of tocopherol calcium succinate (B1194679), a crucial derivative of Vitamin E. While direct comparative studies on the calcium succinate salt are limited, this analysis synthesizes findings from research on RRR-α-tocopheryl succinate (natural) and other forms of natural and synthetic tocopherol to provide a comprehensive overview supported by experimental data.

Executive Summary

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters from a study comparing natural (RRR) and synthetic (all-rac) α-tocopherol in humans. While this study did not use the succinate form, it provides the most direct available data on the bioavailability differences between the natural and synthetic stereoisomers.

ParameterNatural α-Tocopherol (RRR)Synthetic α-Tocopherol (all-rac)Reference
Cmax (µg/mL) in Red Blood Cells 4.84.0[5]
AUC0-96 in Plasma Significantly greater than all-rac-[5]
AUC0-96 in Red Blood Cells Significantly greater than all-rac-[5]

Note: Cmax refers to the maximum plasma concentration, and AUC (Area Under the Curve) represents the total drug exposure over time.

Experimental Protocols

Human Bioavailability Study (Adapted from multiple sources)

This section outlines a typical experimental protocol for a human clinical trial designed to compare the bioavailability of different forms of Vitamin E.

1. Study Design:

  • A double-blind, randomized, crossover study is often employed to minimize bias.[5]

  • A washout period of several weeks between treatments is necessary to ensure that plasma tocopherol levels return to baseline.

2. Subjects:

  • Healthy, non-smoking male and female volunteers are typically recruited.

  • Subjects are often asked to maintain their regular diet and avoid Vitamin E-rich foods and supplements for a specified period before and during the study.

3. Investigational Products:

  • Natural Tocopherol Calcium Succinate (RRR-α-tocopheryl calcium succinate)

  • Synthetic this compound (all-rac-α-tocopheryl calcium succinate)

  • Dosage is administered in softgel capsules, typically with a meal to enhance absorption, as Vitamin E is fat-soluble.[6]

4. Blood Sampling:

  • Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-administration (e.g., 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).[5]

  • Plasma and red blood cells are separated for analysis.

5. Analytical Method: High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation:

    • Plasma or hemolyzed red blood cell samples are deproteinized, often with ethanol.

    • Tocopherols (B72186) are extracted from the aqueous phase using a nonpolar solvent like hexane.

    • The organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in a mobile phase-compatible solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of organic solvents like methanol, acetonitrile, and water.

    • Detection: UV or fluorescence detection is employed. For tocopherols, UV detection is often set around 292 nm.

    • Quantification: The concentration of α-tocopherol is determined by comparing the peak area of the sample to that of a known standard.

Mandatory Visualizations

Vitamin E Absorption and Metabolism Pathway

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Liver Tocopheryl Succinate Tocopheryl Succinate Free Tocopherol Free Tocopherol Tocopheryl Succinate->Free Tocopherol Hydrolysis Bile Salts Bile Salts Mixed Micelles Mixed Micelles Bile Salts->Mixed Micelles Pancreatic Esterase Pancreatic Esterase Pancreatic Esterase->Free Tocopherol SR-BI SR-BI Mixed Micelles->SR-BI Uptake Free Tocopherol->Mixed Micelles Incorporation Chylomicrons Chylomicrons SR-BI->Chylomicrons Packaging NPC1L1 NPC1L1 NPC1L1->Chylomicrons Packaging Lymphatic System Lymphatic System Chylomicrons->Lymphatic System Mixed Micalles Mixed Micalles Mixed Micalles->NPC1L1 Uptake α-TTP (Natural Selective) α-TTP (Natural Selective) Lymphatic System->α-TTP (Natural Selective) VLDL VLDL α-TTP (Natural Selective)->VLDL Incorporation of RRR-α-tocopherol Excretion Excretion α-TTP (Natural Selective)->Excretion Metabolism of other isomers Bloodstream Bloodstream VLDL->Bloodstream

Caption: Simplified pathway of tocopherol succinate absorption and metabolism.

Experimental Workflow for Bioavailability Study

cluster_study_design Study Design cluster_analysis Sample Analysis Recruitment Recruitment Randomization Randomization Recruitment->Randomization Group A Group A Randomization->Group A Natural Form Group B Group B Randomization->Group B Synthetic Form Washout Washout Group A->Washout Blood Sampling Blood Sampling Group A->Blood Sampling Group B->Washout Group B->Blood Sampling Crossover Crossover Washout->Crossover Crossover->Group A Synthetic Form Crossover->Group B Natural Form Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Extraction Extraction Plasma Separation->Extraction HPLC Analysis HPLC Analysis Extraction->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow of a randomized crossover bioavailability study.

References

A Comparative Analysis of Tocopherol Calcium Succinate and Tocopheryl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vitamin E derivatives utilized in research and pharmaceutical development, tocopherol calcium succinate (B1194679) and tocopheryl acetate (B1210297) represent two key formulations with distinct chemical, biological, and stability profiles. This guide provides a detailed side-by-side comparison of these two compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection and application.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these tocopherol esters is crucial for their application in various formulations. Tocopheryl acetate is the ester of tocopherol and acetic acid, while tocopherol calcium succinate is the calcium salt of the ester formed between tocopherol and succinic acid. These structural differences significantly influence their stability and solubility.

PropertyThis compoundTocopheryl Acetate
Chemical Formula C₆₆H₁₀₆CaO₁₀C₃₁H₅₂O₃
Molecular Weight 1099.62 g/mol 472.74 g/mol
Appearance White to yellowish-white powder[1]Yellowish, viscous liquid
Solubility Practically insoluble in water and ethanol; freely soluble in chloroform[1]Insoluble in water; soluble in alcohol
Stability Generally stable, with the succinate ester protecting the hydroxyl group from oxidation.[2]More stable than free tocopherol, particularly against oxidation and heat, due to the acetate group blocking the reactive phenolic hydroxyl group.[3]

Comparative Biological Performance

The esterification of tocopherol alters its biological activity, bioavailability, and potential therapeutic applications. While both are pro-vitamins that require hydrolysis to the active alpha-tocopherol (B171835) form, their efficacy can differ significantly.

Bioavailability and Hydrolysis

The bioavailability of tocopherol from its esters is contingent on the in vivo hydrolysis of the ester bond. Studies have shown that the nature of the ester group influences the rate of this conversion.

An in vitro study comparing the hydrolysis of various α-tocopheryl esters by porcine pancreatic carboxyl ester hydrolase (CEH) revealed that the rate of hydrolysis is influenced by the lipophilicity of the ester.[4] While this study did not include the calcium salt of tocopheryl succinate, it did compare α-tocopheryl succinate and α-tocopheryl acetate. The results indicated that the hydrolysis of different α-tocopheryl esters increased with increasing lipophilicity.[4]

A human study comparing the bioavailability of RRR-alpha-tocopherol from the free phenol, acetate ester, and succinate ester found no significant difference in the extent of absorption between the acetate and succinate esters.[5] However, the initial rate of absorption from the acetate ester appeared to be slightly higher.[5] It is important to note that this study used the succinic acid form, not the calcium salt.

Antioxidant Activity

Tocopheryl acetate, having its phenolic hydroxyl group blocked, does not exhibit direct antioxidant activity in vitro.[6] It must first be hydrolyzed to free tocopherol to act as a radical scavenger. In contrast, while α-tocopheryl succinate also requires hydrolysis to exert antioxidant effects, some studies suggest its distinct biological activities are not solely dependent on its antioxidant properties.[2]

Anticancer Activity

A significant body of research highlights the superior anticancer properties of α-tocopheryl succinate (α-TOS) compared to other vitamin E derivatives, including tocopheryl acetate.[8][9] α-TOS has been shown to induce apoptosis, inhibit proliferation, and suppress tumor growth in various cancer cell lines and animal models, effects not observed with tocopheryl acetate at similar concentrations.[8][9] The anticancer efficacy of α-TOS is attributed to its ability to induce apoptosis selectively in malignant cells.[9]

Biological ActivityThis compound (inferred from α-Tocopheryl Succinate)Tocopheryl Acetate
In Vitro Hydrolysis Hydrolyzed by pancreatic enzymes to α-tocopherol.[4]Hydrolyzed by pancreatic enzymes to α-tocopherol.[4]
Bioavailability Similar extent of absorption to the acetate form in humans (for the acid form).[5]Readily absorbed after hydrolysis.
In Vitro Antioxidant Indirect (requires hydrolysis).Indirect (requires hydrolysis).[6]
Anticancer Activity Potent inducer of apoptosis in cancer cells.[8][9]Lacks significant anticancer activity.[8]

Experimental Protocols

In Vitro Hydrolysis of Tocopheryl Esters

Objective: To determine the rate of hydrolysis of tocopheryl esters by pancreatic enzymes.

Methodology (based on Lauridsen et al., 2001): [4]

  • Preparation of Substrate Micelles: Disperse α-tocopheryl acetate and α-tocopheryl succinate in bile acid mixed micelles at a concentration of 30.9 µM in a Tris-buffer (pH 7.4).

  • Enzyme Reaction: Initiate the hydrolysis by adding porcine pancreatic juice containing carboxyl ester hydrolase (CEH) activity (100 U/L) to the substrate solutions.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sample Analysis: At various time points, extract the lipids from the reaction mixture.

  • Quantification: Analyze the amount of released α-tocopherol using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (excitation at 290 nm, emission at 330 nm).

DPPH Radical Scavenging Assay

Objective: To assess the in vitro antioxidant activity.

Methodology (adapted from general DPPH assay protocols): [10][11]

  • Sample Preparation: Prepare stock solutions of this compound and tocopheryl acetate in a suitable solvent (e.g., ethanol). Create a series of dilutions.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank containing only the solvent and a positive control (e.g., ascorbic acid) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Cell Viability Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects on cancer cells.

Methodology (based on general MTT assay protocols): [12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and tocopheryl acetate for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of cell viability relative to the control.

Signaling Pathways and Experimental Workflows

The distinct biological activities of tocopheryl succinate, particularly its anticancer effects, are linked to its modulation of specific cellular signaling pathways. Tocopheryl acetate is not known to significantly modulate these pathways directly.

Tocopheryl Succinate-Induced Apoptosis Pathway

α-Tocopheryl succinate has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, leading to the production of reactive oxygen species (ROS), destabilization of the mitochondrial membrane, and subsequent activation of caspases.

TOS_Apoptosis_Pathway cluster_mito Mitochondrial Events TCS This compound (hydrolyzed to α-TOS) Mitochondrion Mitochondrion TCS->Mitochondrion Cellular Uptake ComplexII Complex II (Succinate Dehydrogenase) ROS ↑ Reactive Oxygen Species (ROS) ComplexII->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase Caspase Activation MMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed signaling pathway for α-tocopheryl succinate-induced apoptosis in cancer cells.

General Experimental Workflow for Comparative Analysis

A typical workflow for a comparative study of these two compounds would involve a series of in vitro and cell-based assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Compound1 Tocopherol Calcium Succinate Hydrolysis Hydrolysis Assay (e.g., with CEH) Compound1->Hydrolysis Antioxidant Antioxidant Assay (e.g., DPPH) Compound1->Antioxidant Stability Stability Assay (e.g., under oxidative stress) Compound1->Stability Uptake Cellular Uptake (e.g., HPLC) Compound1->Uptake Compound2 Tocopheryl Acetate Compound2->Hydrolysis Compound2->Antioxidant Compound2->Stability Compound2->Uptake Viability Cell Viability (e.g., MTT Assay) Uptake->Viability Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Viability->Apoptosis

Caption: A logical workflow for the side-by-side comparison of the two tocopherol esters.

Conclusion

This compound and tocopheryl acetate, while both derivatives of vitamin E, exhibit notable differences that are critical for their application in research and drug development. Tocopheryl acetate is a highly stable form of vitamin E, primarily used as a source of alpha-tocopherol in supplements and as a conditioning agent in cosmetics. Its biological activity is almost entirely dependent on its conversion to free tocopherol.

This compound, and more specifically its active form α-tocopheryl succinate, demonstrates a unique biological profile, particularly its potent and selective anticancer activity that is not shared by tocopheryl acetate. This activity appears to be mediated through specific signaling pathways that induce apoptosis in malignant cells.

For researchers focused on vitamin E supplementation and basic antioxidant studies, tocopheryl acetate's stability and established conversion to tocopherol make it a suitable choice. However, for those in drug development, particularly in oncology, this compound (as a precursor to α-tocopheryl succinate) presents a promising avenue for therapeutic innovation. The choice between these two compounds should be guided by the specific experimental or therapeutic objective, with a clear understanding of their distinct mechanisms of action and biological fates.

References

Cross-Validation of Analytical Methods for Tocopherol Calcium Succinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three distinct analytical methods for the quantification of Tocopherol Calcium Succinate (B1194679), a crucial derivative of Vitamin E. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers and quality control professionals in selecting the most appropriate analytical technique for their specific needs, ensuring the accuracy and reliability of their results.

Introduction to Tocopherol Calcium Succinate Analysis

This compound is a stable, powdered form of Vitamin E, widely used in pharmaceutical and nutraceutical formulations. Accurate quantification of this compound is paramount for ensuring product quality, stability, and dosage accuracy. The choice of analytical method can significantly impact the reliability of these measurements. This guide explores and cross-validates three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.

Comparison of Analytical Methods

The performance of each analytical method is summarized below. The data presented is a synthesis of typical performance characteristics for the analysis of tocopherols (B72186) and related compounds, as found in the scientific literature.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Acid-Base Titration
Principle Separation based on polarity, UV detectionSeparation based on volatility and mass-to-charge ratioNeutralization reaction
**Linearity (R²) **> 0.999> 0.997Not Applicable
Linear Range 0.025 - 100 µg/mL[1]0.1 - 40 µg/mLDependent on titrant concentration
Accuracy (Recovery) 96.4 – 103.6%83.2% - 107%98.0 - 102.0%
Precision (RSD) < 5%[1]2.1% - 8.0%< 2%
Limit of Detection (LOD) 0.32 - 0.63 µg/mL[2]0.09 - 0.46 ng/mLDependent on indicator and titrant
Limit of Quantification (LOQ) 1.08 - 2.11 µg/mL[2]0.29 - 1.52 ng/mLDependent on experimental setup
Specificity High (separates from related substances)[2]Very High (mass spectrometric identification)[3]Low (titrates any acidic/basic species)
Throughput ModerateModerate to LowHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from the official monograph for this compound and is suitable for its direct quantification.[4]

Sample Preparation:

  • Accurately weigh approximately 50 mg of this compound.

  • Dissolve the sample in a mixture of ethanol (B145695) (99.5%) and diluted acetic acid (100) (9:1 v/v) to make exactly 50 mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A suitable mixture of methanol, water, and an acidifier (e.g., acetic acid) to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 286 nm.[5]

  • Quantification: Based on the peak height or area of the tocopherol succinate peak compared to a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of the analyte.

Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of this compound.

  • Perform an acid hydrolysis to free the tocopherol succinate.

  • Extract the tocopherol succinate into an organic solvent like hexane.

  • Evaporate the solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the analyte into its trimethylsilyl (B98337) (TMS) ether derivative.[6]

  • Reconstitute the derivatized sample in a suitable solvent for injection.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 200 °C, ramp to 300 °C.

  • Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of m/z 50-600.

  • Quantification: Based on the peak area of a characteristic ion of the derivatized tocopherol succinate.

Acid-Base Titration

This method quantifies the succinate moiety of the molecule.

Sample Preparation:

  • Accurately weigh approximately 0.5 g of this compound.

  • Dissolve the sample in a suitable organic solvent mixture, such as equal volumes of ethanol and ether.

Titration Procedure:

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M potassium hydroxide) until a persistent color change is observed.[7]

  • A blank titration should be performed to account for any acidity in the solvent mixture.

  • The content of this compound is calculated based on the volume of titrant consumed.

Visualizing the Methodologies

The following diagrams illustrate the experimental workflows and the logical relationship of the cross-validation process.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Ethanol/Acetic Acid weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (286 nm) separate->detect integrate Integrate Peak detect->integrate quantify Quantify vs. Standard integrate->quantify

Caption: Experimental workflow for HPLC analysis.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample hydrolyze Acid Hydrolysis weigh->hydrolyze extract Hexane Extraction hydrolyze->extract derivatize Derivatize (TMS) extract->derivatize inject Inject into GC-MS derivatize->inject separate Capillary Column Separation inject->separate detect Mass Spectrometry separate->detect integrate Integrate Ion Peak detect->integrate quantify Quantify integrate->quantify

Caption: Experimental workflow for GC-MS analysis.

experimental_workflow_titration cluster_prep Sample Preparation cluster_analysis Titration cluster_data Calculation weigh Weigh Sample dissolve Dissolve in Ethanol/Ether weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate with KOH add_indicator->titrate endpoint Observe Endpoint titrate->endpoint calculate Calculate Content endpoint->calculate

Caption: Experimental workflow for Titration.

cross_validation_logic cluster_methods Analytical Methods cluster_results Results cluster_comparison Cross-Validation cluster_conclusion Conclusion HPLC HPLC Method Results_HPLC HPLC Results HPLC->Results_HPLC GCMS GC-MS Method Results_GCMS GC-MS Results GCMS->Results_GCMS Titration Titration Method Results_Titration Titration Results Titration->Results_Titration Compare Compare Results Results_HPLC->Compare Results_GCMS->Compare Results_Titration->Compare Conclusion Assess Method Concordance Compare->Conclusion Sample Single Batch of this compound Sample->HPLC Sample->GCMS Sample->Titration

Caption: Cross-validation logical relationship.

Conclusion

This comparative guide provides a framework for the selection and cross-validation of analytical methods for this compound. HPLC offers a balance of specificity, precision, and cost-effectiveness, making it a suitable choice for routine quality control. GC-MS, with its superior specificity and sensitivity, is ideal for research and in-depth characterization, particularly when identifying impurities. Acid-base titration, while less specific, presents a simple, rapid, and low-cost alternative for assaying the succinate content.

The cross-validation of these methods on a single batch of material is crucial to ensure consistency and reliability of results across different analytical platforms. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and efficacy of their products.

References

A Comparative Analysis of the Pro-Apoptotic Efficacy of Vitamin E Esters in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of scientific literature reveals significant variations in the pro-apoptotic activity of different vitamin E esters, with α-tocopheryl succinate (B1194679) (α-TOS) emerging as a potent inducer of apoptosis in cancer cells, a stark contrast to the ineffective parent compound, α-tocopherol, and its commonly supplemented form, α-tocopheryl acetate. This guide provides a comparative analysis of these compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, intended for researchers, scientists, and professionals in drug development.

Key Findings:

  • α-Tocopheryl Succinate (α-TOS) is a Potent Apoptosis Inducer: Unlike α-tocopherol and α-tocopheryl acetate, the succinate ester of vitamin E demonstrates significant pro-apoptotic activity across various cancer cell lines.[1][2]

  • Ester Moiety is Crucial for Activity: The pro-apoptotic efficacy is highly dependent on the structure of the ester group. For instance, α-tocopheryl maleate (B1232345) has been shown to be more potent than α-TOS, while α-tocopheryl glutarate is less effective.[1][3] This suggests that the dicarboxylic acid moiety is critical for the compound's anti-cancer properties.

  • Tocotrienols Show Significant Promise: Certain isoforms of tocotrienols, particularly delta- and gamma-tocotrienol, have demonstrated potent pro-apoptotic effects, in some cases exceeding that of α-TOS.[4]

  • Mechanism of Action: The primary mechanism of α-TOS-induced apoptosis involves the destabilization of mitochondria, leading to the generation of reactive oxygen species (ROS) and the activation of the intrinsic caspase cascade.[5]

Comparative Pro-Apoptotic Activity of Vitamin E Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various vitamin E derivatives in inducing apoptosis in human breast cancer cell lines, providing a quantitative comparison of their potency.

CompoundCancer Cell LineIC50 (µg/mL)
Tocotrienols
δ-TocotrienolMCF7 (estrogen-responsive)7
MDA-MB-435 (estrogen-nonresponsive)13
α-TocotrienolMCF714
MDA-MB-435176
γ-TocotrienolMCF715
MDA-MB-43528
Tocopherols (B72186)
δ-TocopherolMCF797
MDA-MB-435145
α-TocopherolMCF7 & MDA-MB-435Ineffective
β-TocopherolMCF7 & MDA-MB-435Ineffective
γ-TocopherolMCF7 & MDA-MB-435Ineffective
Vitamin E Esters
α-Tocopheryl AcetateMCF7 & MDA-MB-435Ineffective
α-Tocopheryl SuccinateMCF7 & MDA-MB-435Effective (Positive Control)

Data extracted from Yu et al., "Induction of apoptosis in human breast cancer cells by tocopherols and tocotrienols." Note: α-Tocopheryl succinate was used as a positive control in this study, confirming its apoptotic-inducing capability, though a specific IC50 was not provided in this comparative table.[4]

Signaling Pathway and Experimental Workflow

To understand the mechanisms and methodologies behind these findings, the following diagrams illustrate the α-TOS-induced apoptotic pathway and a typical experimental workflow for assessing the pro-apoptotic activity of these compounds.

G cluster_cell Cancer Cell cluster_mito Mitochondrion aTOS α-Tocopheryl Succinate (α-TOS) ComplexII Complex II (Succinate Dehydrogenase) aTOS->ComplexII Inhibits ROS ↑ Reactive Oxygen Species (ROS) ComplexII->ROS Bax Bax Activation & Pore Formation ROS->Bax MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release Bax->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome MMP->CytoC Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: α-TOS Induced Mitochondrial Apoptotic Pathway.

G cluster_workflow Experimental Workflow cluster_assays Assessment of Apoptosis start Cancer Cell Culture treatment Treatment with Vitamin E Esters start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Annexin V/PI Staining) treatment->flow wb Western Blot (Caspase Activation) treatment->wb data Data Analysis (IC50, % Apoptosis) mtt->data flow->data wb->data conclusion Comparative Efficacy Determination data->conclusion

Caption: Workflow for Comparing Pro-Apoptotic Activity.

Detailed Experimental Protocols

The following are standardized protocols for the key assays used to evaluate the pro-apoptotic activity of vitamin E esters.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the vitamin E esters and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Following treatment with vitamin E esters, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Detection of Apoptosis-Related Proteins by Western Blot

This technique is used to detect the activation of key proteins in the apoptotic cascade, such as caspases.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro- and cleaved forms of caspases (e.g., caspase-3, caspase-9) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of cleaved caspase bands indicates apoptosis activation.

References

Tocopherol Calcium Succinate: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative benchmark of Tocopherol Calcium Succinate (B1194679) (TCS), a derivative of Vitamin E, against established chemotherapeutic agents. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TCS. This document summarizes publicly available in vitro data, details common experimental protocols for assessing anticancer efficacy, and visualizes key cellular pathways and workflows.

Executive Summary

Tocopherol Calcium Succinate (TCS), also known as α-Tocopheryl Succinate (α-TOS), has emerged as a promising agent that selectively induces apoptosis in malignant cells while showing minimal toxicity to normal cells.[1][2] Its primary mechanism of action involves the induction of mitochondrial-mediated apoptosis, triggered by the generation of Reactive Oxygen Species (ROS).[3] This guide benchmarks the cytotoxic effects of TCS against well-established anticancer drugs—Cisplatin, Doxorubicin (B1662922), and Paclitaxel—across different cancer cell lines.

Performance Benchmarking: In Vitro Cytotoxicity

The efficacy of an anticancer agent is commonly quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for TCS and standard chemotherapeutic agents in various cancer cell lines, as reported in publicly available literature.

Table 1: Comparative IC50 Values in Triple-Negative Breast Cancer (MDA-MB-231)
CompoundIC50 (µM)Treatment DurationReference
α-Tocopheryl Succinate 41.248 hours[4]
Cisplatin 7.8 - 56.2748 - 72 hours[5][6]
Doxorubicin 0.39 - 1.048 hours[7][8]
Paclitaxel 0.037 - 0.372 hours[9][10]
Table 2: Comparative IC50 Values in Leukemia (Jurkat)
CompoundIC50 (µM)Treatment DurationReference
α-Tocopheryl Succinate ~25 (for significant cytotoxic effect)24 hours[11]
Doxorubicin 0.135 - 0.95118 - 45 hours[12][13]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay parameters.

Mechanism of Action: Signaling Pathways

TCS primarily induces apoptosis through the intrinsic or mitochondrial pathway. This contrasts with agents like cisplatin, which forms DNA adducts, and paclitaxel, which interferes with microtubule function. The ability of TCS to selectively target cancer cell mitochondria is a key area of ongoing research.

TCS_Apoptosis_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion TCS α-Tocopheryl Succinate (TCS) ComplexII Complex II (SDH) TCS->ComplexII inhibits ROS ROS Generation ComplexII->ROS leads to CytoC Cytochrome c Release ROS->CytoC triggers Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Simplified signaling pathway of TCS-induced apoptosis.

Experimental Protocols

The data presented in this guide are primarily derived from two key in vitro assays: the MTT assay for cell viability and flow cytometry-based apoptosis assays.

Cell Viability and IC50 Determination (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[14] The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a 37°C, 5% CO2 incubator.[14]

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., TCS, Cisplatin). A vehicle control (e.g., DMSO) is also included.[14]

  • Incubation: Plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[15]

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The absorbance values are normalized to the vehicle control, and the IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[14]

MTT_Workflow start Start: Cancer Cell Culture seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat 3. Add Serial Dilutions of Test Compound incubate1->treat incubate2 4. Incubate for Treatment Period (e.g., 48h) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize 6. Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 Value read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Standard experimental workflow for an MTT cell viability assay.
Apoptosis Quantification (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[16][17]

Methodology:

  • Cell Treatment: Cells are cultured in larger formats (e.g., 6-well plates) and treated with the compound of interest at a relevant concentration (e.g., near the IC50 value) for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.[18]

  • Staining: The cell pellet is resuspended in 1X Binding Buffer. Fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and PI are added to the cell suspension.[19]

  • Incubation: The cells are incubated for approximately 15-20 minutes at room temperature in the dark to allow for binding.[18][19]

  • Data Acquisition: The samples are analyzed on a flow cytometer. At least 10,000 events (cells) are typically acquired per sample.[18]

  • Data Analysis: The cell population is gated into four quadrants:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (often considered artifacts)

Conclusion

The available in vitro data indicates that this compound is a potent inducer of apoptosis in various cancer cell lines. While direct, side-by-side comparisons are limited, the compiled IC50 values suggest that its efficacy can be comparable to established chemotherapeutic agents in certain contexts. Its unique mechanism of action, centered on mitochondrial disruption, presents a distinct therapeutic strategy. Further research, particularly in vivo studies and direct comparative analyses, is warranted to fully elucidate the therapeutic potential of TCS in oncology.

References

In Vitro Efficacy: A Comparative Analysis of Tocopherol Calcium Succinate and Tocotrienols

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head in vitro comparison between Tocopherol Calcium Succinate (B1194679) and tocotrienols has not been extensively documented in publicly available research. Scientific literature primarily focuses on the individual biological activities of various vitamin E isoforms, including alpha-tocopherol (B171835) succinate (α-TOS) and different tocotrienols (alpha, beta, gamma, delta).

While a direct comparative study is lacking, this guide synthesizes available in vitro data for both compound classes to offer a parallel examination of their mechanisms and efficacy in various cell-based assays. The following sections detail the experimental approaches and resulting data for each, providing a framework for understanding their potential therapeutic applications.

Comparative Data Summary

The following table summarizes representative in vitro data for alpha-tocopherol succinate (a related compound to Tocopherol Calcium Succinate) and tocotrienols, highlighting their impact on cancer cell lines.

ParameterAlpha-Tocopherol Succinate (α-TOS)Gamma-Tocotrienol (γ-T3)Reference Cell Line
IC50 (µM) ~20~15Human breast cancer (MCF-7)
Apoptosis Induction Significant induction via caspase-8 activationPotent induction via caspase-3/7 activationProstate cancer (PC-3)
Cell Cycle Arrest G1 phase arrestG1 phase arrestColon cancer (HCT-116)

Note: The data presented are compiled from various studies and may not represent a direct comparison under identical experimental conditions.

Experimental Methodologies

The in vitro evaluation of tocopherols (B72186) and tocotrienols typically involves a standard set of cell biology assays designed to assess their cytotoxic and mechanistic effects.

Cell Viability and Cytotoxicity Assay

A common method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_0 Experimental Workflow: MTT Assay A Seed cells in 96-well plates B Treat with varying concentrations of This compound or Tocotrienols A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 1: Workflow of the MTT assay for determining cell viability.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a key technique used to quantify apoptosis and analyze cell cycle distribution following treatment.

G cluster_1 Experimental Workflow: Flow Cytometry P1 Cell Treatment P2 Harvest and Fix Cells P1->P2 P3 Stain with Annexin V-FITC and Propidium Iodide (for Apoptosis) P2->P3 P4 Stain with Propidium Iodide (for Cell Cycle) P2->P4 P5 Acquire data on Flow Cytometer P3->P5 P4->P5 P6 Analyze apoptotic populations (early/late) P5->P6 P7 Analyze cell cycle phases (G1, S, G2/M) P5->P7

Figure 2: Workflow for apoptosis and cell cycle analysis using flow cytometry.

Signaling Pathway Analysis

Both alpha-tocopherol succinate and tocotrienols have been shown to modulate various intracellular signaling pathways to exert their anti-cancer effects.

Pro-Apoptotic Signaling by Alpha-Tocopherol Succinate

Alpha-tocopherol succinate is known to induce apoptosis through the extrinsic pathway, involving the activation of death receptors.

G cluster_2 α-TOS Induced Apoptotic Pathway aTOS α-TOS FasL FasL Upregulation aTOS->FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Casp8 Pro-Caspase-8 FADD->Casp8 Casp8a Caspase-8 Casp8->Casp8a Casp3 Pro-Caspase-3 Casp8a->Casp3 Casp3a Caspase-3 Casp3->Casp3a Apoptosis Apoptosis Casp3a->Apoptosis

Figure 3: Simplified signaling pathway for α-TOS-induced apoptosis.

Anti-Proliferative Signaling by Tocotrienols

Tocotrienols, particularly gamma and delta-tocotrienol, have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.

G cluster_3 Tocotrienol-Mediated Inhibition of PI3K/Akt Pathway T3 Tocotrienols PI3K PI3K T3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation

Figure 4: Inhibition of the PI3K/Akt pathway by tocotrienols.

Safety Operating Guide

Safe Disposal of Tocopherol Calcium Succinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Tocopherol Calcium Succinate.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. It may cause skin, eye, and respiratory irritation.[1] Therefore, adherence to the following safety measures is mandatory:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[1] Facilities should be equipped with an eyewash station and a safety shower.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

    • Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved respirator is required.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed professional waste disposal service.[1][2] Do not discharge into drains or the environment.[1][3]

Step 1: Waste Identification and Segregation

  • Identify the waste as this compound.

  • Keep it in its original container if possible, or a clearly labeled, sealed container.

  • Do not mix with other waste materials to avoid unintended chemical reactions.

Step 2: Packaging for Disposal

  • Ensure the waste container is tightly closed and not leaking.[1]

  • For solid waste, use a suitable, labeled container for disposal.[4]

  • If dealing with a spill, collect the material using dry cleanup procedures to avoid generating dust.[4] Absorb spills with an inert material (e.g., vermiculite, sand) and place it into a suitable disposal container.[1]

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1]

  • The storage area should be secure and clearly marked as a hazardous waste accumulation area.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • If an EHS department is not available, contact a licensed professional waste disposal company.[2]

  • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Step 5: Documentation

  • Maintain a record of the waste generated, including the name of the chemical, quantity, and date of disposal, in accordance with local, state, and federal regulations.

III. Spill and Emergency Procedures

In the event of an accidental release, follow these procedures:

  • Minor Spills:

    • Ensure proper PPE is worn.

    • Remove all sources of ignition.[1][4]

    • Clean up spills immediately.[4]

    • Use dry clean-up procedures such as vacuuming or sweeping to avoid generating dust.[1][4]

    • Place the spilled material into a suitable, labeled container for waste disposal.[1][4]

  • Major Spills:

    • Evacuate personnel from the immediate area.[3]

    • Alert your institution's emergency responders or EHS department.[4]

    • Ensure the area is well-ventilated.[1][3]

    • Prevent the spill from entering drains or waterways.[1][3]

IV. Quantitative Data

No specific quantitative data for disposal, such as concentration limits, were available in the reviewed safety data sheets. The exposure limits are also not established.[1]

ParameterValueSource
OSHA PELNot availableAK Scientific, Inc. SDS[1]
NIOSH RELNot availableAK Scientific, Inc. SDS[1]
ACGIH TLVNot availableAK Scientific, Inc. SDS[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TocopherolCalciumSuccinateDisposal cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Storage & Disposal start Start: Tocopherol Calcium Succinate Waste Generated assess_hazards Assess Hazards (Skin, Eye, Respiratory Irritant) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe spill_check Spill? wear_ppe->spill_check minor_spill Minor Spill Procedure: 1. Use dry cleanup 2. Avoid dust 3. Collect in labeled container spill_check->minor_spill Yes, Minor major_spill Major Spill Procedure: 1. Evacuate 2. Alert EHS 3. Ventilate spill_check->major_spill Yes, Major package_waste Package Waste in a Sealed, Labeled Container spill_check->package_waste No minor_spill->package_waste contact_disposal Contact EHS or a Licensed Waste Disposal Service major_spill->contact_disposal store_waste Store in a Cool, Dry, Well-Ventilated, Secure Area package_waste->store_waste store_waste->contact_disposal provide_sds Provide SDS to Disposal Service contact_disposal->provide_sds document_disposal Document Waste Disposal provide_sds->document_disposal end End: Proper Disposal Complete document_disposal->end

References

Essential Safety and Operational Guide for Handling Tocopherol Calcium Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for Tocopherol calcium succinate (B1194679), including detailed operational procedures and disposal plans to foster a secure laboratory environment.

Physicochemical and Safety Data

While specific occupational exposure limits for Tocopherol calcium succinate have not been established, the following tables summarize its key physical, chemical, and safety information.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆₆H₁₀₆CaO₁₀[1][2]
Molecular Weight 1099.6 g/mol [1][2][3]
Appearance White to yellowish-white powder[4]
Odor Odorless[4]
Solubility Freely soluble in chloroform (B151607) and carbon tetrachloride. Practically insoluble in water, ethanol (B145695) (95%), and acetone.[4]

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

Source: AK Scientific, Inc. Safety Data Sheet[1]

Operational and Disposal Plans

Adherence to proper procedures is critical when working with this compound to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator should be used.

Handling and Storage Procedures

Step-by-Step Handling:

  • Preparation: Ensure the work area is clean and well-ventilated. Have all necessary PPE donned correctly.

  • Dispensing: When weighing or transferring the powder, minimize the creation of dust. Use a chemical fume hood if possible.

  • Solution Preparation: When dissolving, add the powder slowly to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Clean all equipment and the work area to remove any residual powder.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents.[1]

  • Protect from light.[4]

Emergency and First Aid Protocols

Immediate and appropriate first aid is crucial in the event of exposure.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Plan

Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the further spread of the powder.

  • Clean-up: Carefully sweep or vacuum the spilled material. Avoid generating dust. Place the collected material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal:

  • Dispose of waste this compound and any contaminated materials in a designated hazardous waste container.

  • All disposal practices must be in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash.

Operational Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh/Transfer in Fume Hood prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve emergency_spill Spill Occurs handle_weigh->emergency_spill post_clean Clean Equipment and Work Area handle_dissolve->post_clean After Use emergency_exposure Personal Exposure handle_dissolve->emergency_exposure post_wash Wash Hands Thoroughly post_clean->post_wash disp_collect Collect Waste in Labeled Container post_wash->disp_collect If Waste Generated disp_dispose Dispose via Hazardous Waste Protocol disp_collect->disp_dispose spill_cleanup Follow Spill Cleanup Procedure emergency_spill->spill_cleanup first_aid Administer First Aid emergency_exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tocopherol calcium succinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tocopherol calcium succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.